Parthenolide

Catalog No.
S538662
CAS No.
20554-84-1
M.F
C15H20O3
M. Wt
248.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Parthenolide

CAS Number

20554-84-1

Product Name

Parthenolide

IUPAC Name

(1S,2S,4R,7E,11S)-4,8-dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

InChI

InChI=1S/C15H20O3/c1-9-5-4-8-15(3)13(18-15)12-11(7-6-9)10(2)14(16)17-12/h5,11-13H,2,4,6-8H2,1,3H3/b9-5+/t11-,12-,13-,15+/m0/s1

InChI Key

KTEXNACQROZXEV-SLXBATTESA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

parthenolide, parthenolide, (1aR-(1aR*,4E,7aS*,10aS*,10bR*))-isomer

Canonical SMILES

CC1=CCCC2(C(O2)C3C(CC1)C(=C)C(=O)O3)C

Isomeric SMILES

CC1=CCC[C@@]2(C(O2)C3C(CC1)C(=C)C(=O)O3)C

The exact mass of the compound Parthenolide is 248.1412 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Sesquiterpenes - Supplementary Records. It belongs to the ontological category of germacranolide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Molecular Mechanisms of NF-κB Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Parthenolide inhibits NF-κB signaling through a multi-pronged molecular mechanism, primarily by directly targeting the IKK complex. The table below summarizes its key molecular actions and consequences.

Molecular Target / Action Effect on NF-κB Pathway Key Experimental Evidence
Direct inhibition of IKKβ Prevents stimulus-induced phosphorylation and degradation of IκBα; retains NF-κB in cytoplasm [1]. Affinity reagent binding; mutation of Cys179 in IKKβ abolishes sensitivity [1].
Direct modification of NF-κB p65 subunit Impairs DNA binding ability of activated NF-κB that has reached nucleus [2]. Not specified in search results.
Inhibition of Akt phosphorylation Suppresses upstream activation signal for NF-κB; promotes mitochondrial apoptosis [2]. Western blot analysis in glioblastoma cells [2].
Induction of HDAC1 degradation Increases acetylation of STAT1/3; modulates immune response beyond NF-κB [3]. Studies in spinal cord injury models and microglia [3].

Experimental Data on Efficacy and Potency

This compound demonstrates potent biological effects across various cancer and disease models. The following table consolidates quantitative data from key studies.

Experimental Model This compound Concentration / Dose Observed Effect Citation
Lewis Lung Cancer (LLC) Cells (in vitro) Used in combination with CTX Synergistic inhibition of cell growth; promotion of apoptosis [4]. [4]
Lewis Lung Cancer (in vivo mouse model) Daily intragastric administration for ~3 weeks Improved survival rate; reduced tumor growth rate; improved tumor immune microenvironment [4]. [4]
Human Glioblastoma Cells (U87MG, U373) 2.5-50 μM (in vitro) Suppressed proliferation, invasion, tumor-induced angiogenesis; reduced Akt phosphorylation [2]. [2]
Human Pancreatic Cancer Cells (BxPC-3, PANC-1, MIA PaCa-2) 5-10 μmol/L Substantial growth inhibition; increased IκB-α; decreased NF-κB DNA binding activity [5]. [5]
Cystic Fibrosis (CF) Models (in vivo mouse) 3 μg/g body weight intraperitoneally Inhibited PMN influx, cytokine production, IκBα degradation, and NF-κB activation post-LPS challenge [6]. [6]

Key Experimental Protocols

To investigate this compound's effects on NF-κB, researchers employ several standard assays.

NF-κB Translocation Assay (Immunofluorescence Imaging)

This high-content screening assay quantifies the movement of NF-κB from the cytoplasm to the nucleus, a key step in its activation [7].

  • Cell Preparation: Plate cells in a multi-well plate and allow to adhere.
  • Stimulation & Inhibition: Pre-treat cells with this compound, then stimulate with a pro-inflammatory cytokine like TNF-α or IL-1β.
  • Fixation and Staining: Fix cells and permeabilize. Stain for the NF-κB p65 subunit and use a nuclear dye.
  • Image Acquisition & Analysis: Use automated fluorescent microscopy. The degree of translocation is quantified as the ratio of nuclear to cytoplasmic fluorescence intensity[Nuc/Cyt Ratio] [7].
NF-κB DNA Binding Activity Assay (ELISA-based)

This method measures the ability of activated NF-κB to bind its target DNA sequence [4] [2].

  • Nuclear Extraction: Prepare nuclear extracts from treated cells.
  • DNA Binding: Incubate extracts in a 96-well plate coated with an oligonucleotide containing the NF-κB consensus binding sequence.
  • Detection: Add a primary antibody specific for the p65 subunit, followed by an HRP-conjugated secondary antibody.
  • Quantification: Develop with a substrate and measure absorbance. Signal intensity is directly proportional to the amount of active NF-κB bound to DNA [4] [2].
Western Blot Analysis for Pathway Components

This technique assesses the effect of this compound on protein levels and phosphorylation states within the NF-κB pathway [4] [2].

  • Protein Extraction: Lyse cells to extract total protein.
  • Gel Electrophoresis and Transfer: Separate proteins by size and transfer to a membrane.
  • Antibody Probing: Probe the membrane with specific antibodies.
  • Target Antibodies: Phospho-IκBα, total IκBα, Phospho-IKKα/β, Phospho-p65, Phospho-Akt, and loading controls.
  • Visualization & Quantification: Use chemiluminescence to detect protein bands [4] [2].

Signaling Pathway Diagram

The following diagram, defined using the DOT language, illustrates the core NF-κB signaling pathway and the points where this compound exerts its inhibitory effects.

G ProInflammatorySignal Pro-inflammatory Signal (e.g., TNF-α, IL-1β, LPS) IKKComplex IKK Complex (IKKα/IKKβ/IKKγ) ProInflammatorySignal->IKKComplex Activates IkB IκBα (Inhibitor of NF-κB) IKKComplex->IkB Phosphorylates NFkB_Inactive NF-κB p65/p50 (Inactive, Cytoplasmic) IkB->NFkB_Inactive Sequesters IkB_Degraded IκBα Degradation (via Proteasome) IkB->IkB_Degraded Degradation NFkB_Active NF-κB p65/p50 (Active, Nuclear) NFkB_Inactive->NFkB_Active Nuclear Translocation GeneTranscription Gene Transcription (Inflammation, Cell Survival, Angiogenesis) NFkB_Active->GeneTranscription Binds DNA PTL_IKK This compound PTL_IKK->IKKComplex Inhibits PTL_p65 This compound PTL_p65->NFkB_Active Inactivates

Diagram 1: this compound inhibits NF-κB signaling by targeting IKK complex and p65 subunit.

Key Research Applications and Insights

  • Sensitizing Chemotherapy: A 2024 study highlights that this compound enhances the efficacy of metronomic cyclophosphamide in lung cancer models by inhibiting NF-κB, which overcomes chemotherapy resistance and improves the tumor microenvironment [4].
  • Beyond Cancer - Modulating Immunity: this compound promotes repair after spinal cord injury by shifting microglia/macrophages from a pro-inflammatory M1 state to an anti-inflammatory M2 state. This occurs through inhibition of NF-κB and modulation of the STAT1/3 signaling pathways [3].
  • Multi-pathway Inhibition: In complex diseases like glioblastoma, this compound's therapeutic effect is likely due to concurrent inhibition of multiple pro-survival pathways, including both NF-κB and Akt [2].

References

parthenolide and reactive oxygen species ROS

Author: Smolecule Technical Support Team. Date: February 2026

Parthenolide: Mechanisms of Action on ROS

This compound (PTL) is a sesquiterpene lactone derived from the feverfew plant (Tanacetum parthenium) and exerts its effects through multiple interconnected pathways related to ROS [1] [2] [3]. Its action is highly context-dependent, primarily determined by the cell type.

The compound's core mechanisms and their consequences are summarized in the table below:

Mechanism of Action Biological Consequence Context of Action
Inhibition of NF-κB signaling pathway [2] [4] [5] Reduces expression of pro-inflammatory genes; protects non-cancer cells from inflammation-induced ROS. Anti-inflammatory, organ protection (e.g., sepsis, neuropathy) [1] [4].
Direct targeting of ROS and antioxidant defenses [1] [5] Boosts cellular antioxidant capacity (e.g., GSH, SOD); directly scavenges ROS. Protection of normal cells (e.g., vascular endothelial cells, Leydig cells) [4] [5].
Inhibition of NLRP3 Inflammasome [1] Attenuates caspase-1 activation and release of pro-inflammatory cytokines (IL-1β, IL-18). Mitigation of neuroinflammation in diabetic neuropathy [1].
Induction of ROS in cancer cells [2] Triggers excessive ROS production, overwhelming cellular redox balance. Selective cytotoxicity and apoptosis in tumor cells [2].
Modulation of Mitochondrial Function [1] [4] Improves mitochondrial membrane potential, oxygen consumption rate; reduces mitochondrial fission. Attenuation of mitochondrial dysfunction-induced apoptosis [1] [4].

Quantitative Data on this compound's Efficacy

Recent studies provide quantitative insights into PTL's effects, showcasing its potency and therapeutic potential.

Table 1: In Vitro and Molecular Docking Data

Study Model Target / Process Key Finding (Effect of PTL) Reference
Molecular Docking NLRP3 Protein Binding affinity: -8.3 kcal/mol [1] [1]
Molecular Docking DRP1 Protein Binding affinity: -7.4 kcal/mol [1] [1]
Molecular Docking NF-κB (p65) Binding affinity: -6.585 kcal/mol [5] [5]
LPS-stimulated VECs Mitochondrial OCR Increased oxygen consumption rate [4] [4]
LPS-stimulated VECs Intracellular ROS Reduced ROS production [4] [4]

Table 2: In Vivo Efficacy in Disease Models

Disease Model Species PTL Dose Key Outcome Reference
Diabetic Neuropathy Rat 5 mg/kg Improved pain response, reduced oxidative stress & inflammation [1] [1]
Sepsis-induced Coagulopathy Rat 5 mg/kg (iv) Increased 7-day survival, improved coagulation, reduced lung injury [4] [4]
Nanoplastic-induced Testicular Toxicity Mouse Dose not specified Restored testosterone levels, reduced testicular damage [5] [5]

Experimental Protocols for ROS Research

To ensure reliable and interpretable results in ROS research, following rigorous methodologies is crucial. Below is a generalized workflow for such investigations, integrating advice from consensus guidelines [6].

G Start Study Design and Model System A Cell Culture or Animal Model Preparation Start->A B This compound Treatment (Dose/Time Optimization) A->B C ROS Measurement (Using Specific Probes) B->C D Downstream Analysis C->D E Data Interpretation D->E

Experimental workflow for ROS studies.

Key Experimental Considerations and Methods
  • Model Systems:

    • In Vivo: Commonly used models include cecal ligation and puncture (CLP) for sepsis [4] and streptozotocin-induced diabetic neuropathy [1]. Animals are typically treated with PTL via intravenous or intraperitoneal injection, with doses around 5 mg/kg showing efficacy [1] [4].
    • In Vitro: Studies often use primary cells (e.g., Vascular Endothelial Cells - VECs) or cell lines (e.g., TM3 Leydig cells) stimulated with inflammatory agents like LPS (e.g., 1 µg/mL) to induce oxidative stress [4] [5]. PTL is then applied to the culture medium.
  • ROS Measurement - Critical Guidelines: The field has moved away from non-specific probes. It is essential to select the right tool for the specific ROS of interest [6] [7].

    • For Superoxide (O₂•⁻): The most reliable method is using dihydroethidium (DHE) or its mitochondrial-targeted analog MitoSOX Red, followed by HPLC separation to specifically quantify the superoxide-specific product 2-hydroxyethidium (2-OH-E+). Simple fluorescence microscopy can overestimate superoxide due to interference from non-specific oxidation [7].
    • For Hydrogen Peroxide (H₂O₂):
      • Intracellular H₂O₂: Use genetically encoded probes like roGFP2-Orp1 or HyPer, which provide specificity and subcellular resolution [6] [8].
      • Extracellular H₂O₂ (e.g., from isolated mitochondria or cells): The Amplex Red/horseradish peroxidase (HRP) assay is highly specific and sensitive. Important: Add SOD to the assay to convert any superoxide to H₂O₂ and ensure accurate quantification [7].
    • Probes to Avoid or Use with Extreme Caution:
      • Dichlorodihydrofluorescein diacetate (H2DCFDA / DCFH-DA): This probe is oxidized by various reactive species and can itself produce ROS, leading to artifacts. It is not recommended for measuring specific ROS like H₂O₂ [6] [7].
      • Dihydrorhodamine (DHR): Similarly, it lacks specificity for peroxynitrite and can be influenced by cellular reductants [7].
  • Downstream Analyses:

    • Western Blotting: To confirm mechanism of action, such as inhibition of NF-κB pathway components (e.g., reduced nuclear p65), downregulation of pro-inflammatory cytokines (TNF-α), or changes in mitochondrial dynamics proteins (DRP1, OPA1) [1] [4] [5].
    • Mitochondrial Function Assays: Key parameters include Mitochondrial Membrane Potential (measured with JC-1 dye) and Oxygen Consumption Rate (OCR, measured with a Seahorse Analyzer) [4].
    • Molecular Docking: Used to predict the binding affinity and interaction between PTL and target proteins like NLRP3, NF-κB, or DRP1 [1] [5].

Future Perspectives and Nanotechnology

A promising advancement is the development of Nano-Parthenolide (N-PTL). Using nanotechnology to formulate PTL into nanoparticles has been shown to enhance its stability, bioavailability, and therapeutic efficacy in a sepsis model compared to the native compound, offering a potential path for clinical translation [4].

References

Comprehensive Technical Review: Parthenolide as a Bioactive Sesquiterpene Lactone in Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Basic Properties

Parthenolide (PTL) is a germacranolide-type sesquiterpene lactone (SL) that serves as the principal bioactive component of feverfew (Tanacetum parthenium), a traditional medicinal plant with a history of use spanning nearly two millennia for treating fever, headaches, menstrual irregularities, stomach-ache, arthritis, and inflammation [1] [2]. This natural product belongs to a larger class of sesquiterpene lactones characterized by a 15-carbon skeleton derived from three isoprene units, with PTL specifically containing an α-methylene-γ-lactone ring and an epoxide group that confer significant electrophilic properties and biological reactivity [1] [3] [4]. These structural elements enable PTL to readily interact with biological nucleophiles, particularly thiol groups in cysteine residues of proteins, through Michael addition reactions, forming covalent bonds that modulate various signaling pathways [3] [5].

The biosynthetic pathway of this compound has been elucidated in feverfew glandular trichomes, where germacrene A synthase (GAS) catalyzes the conversion of farnesyl diphosphate to germacrene A. This intermediate undergoes successive oxidations via germacrene A oxidase (GAO) and costunolide synthase (COS) to form costunolide, with final epoxidation by this compound synthase (PTS) yielding this compound [2]. Research has successfully reconstituted this complete pathway in Nicotiana benthamiana, demonstrating the potential for heterologous production of this compound and its derivatives [2]. Despite its promising bioactivities, this compound faces significant pharmaceutical challenges, including poor water solubility, limited oral bioavailability, instability under acidic and basic conditions, and lack of selectivity between normal and cancerous cells, which have spurred extensive research into structural analogs and formulation strategies [1] [6].

Anticancer Mechanisms of Action

This compound exhibits multifaceted anticancer activity through diverse molecular mechanisms, targeting various cancer hallmarks from apoptosis induction to metastasis suppression. Its pleiotropic effects stem from its ability to covalently modify critical cysteine residues in numerous protein targets, disrupting key oncogenic signaling pathways and cellular processes.

Signaling Pathway Modulation

Table 1: Key Signaling Pathways Targeted by this compound and Its Derivatives

Target Pathway Molecular Mechanism Biological Effect Cancer Type Reference
NF-κB Inhibits IKK, reduces IκBα phosphorylation, prevents p65 nuclear translocation Induces apoptosis, reduces inflammation Various hematological malignancies, solid tumors [4] [7]
STAT3 Disrupts phosphorylation at Tyr705, decreases DNA binding Promotes cell cycle arrest, apoptosis Hematological malignancies, glioblastoma [1] [4]
PI3K/Akt/FoxO3α Suppresses IGF-1R-mediated signaling Inhibits cancer cell growth Lung cancer [1]
USP7/Wnt Inhibits USP7, disrupts Wnt signaling Suppresses cancer cell growth Colorectal cancer [1]
TGF-β1/NF-κB Modulates EMT-related pathways Inhibits cell migration, invasion, EMT Colorectal cancer [1]
ROS Metabolism Depletes glutathione, increases reactive oxygen species Induces oxidative stress-mediated apoptosis Various cancers [4] [7]
Mitotic Machinery Binds Cys54 of ZNF207/BUGZ, disrupts kinetochore-microtubule attachments Causes mitotic arrest, chromosome mis-segregation Various cancers [5]
p53 Pathway Promotes phosphorylation at serine-15 Activates pro-apoptotic signaling Acute myeloid leukemia [4]
Epigenetic Regulation Inhibits DNMT1, increases histone acetylation Upregulates p21, modulates gene expression Hematological malignancies [4]

The anti-inflammatory properties of this compound primarily involve inhibition of the NF-κB signaling pathway, a key regulator of inflammation and cell survival. This compound directly inhibits IκB kinase (IKK), preventing IκBα phosphorylation and subsequent degradation, thereby retaining NF-κB subunits in the cytoplasm and blocking their nuclear translocation [4]. This mechanism reduces the production of pro-inflammatory mediators and has shown therapeutic potential in various inflammation-related disorders, including psoriasis, rheumatoid arthritis, and colon inflammation [1]. Notably, this compound has demonstrated promise in reducing mortality in patients with severe COVID-19, likely through its ability to lower IL-6 cytokine levels [1].

In the context of cancer therapeutics, this compound has emerged as the first small molecule identified to selectively target cancer stem cells (CSCs) while sparing normal cells [1] [4]. This selective toxicity represents a significant advantage over conventional chemotherapeutic agents. This compound promotes apoptosis through multiple interconnected mechanisms: (1) inhibition of pro-survival transcription factors NF-κB and STAT3; (2) induction of oxidative stress via increased reactive oxygen species (ROS) production and glutathione depletion; (3) activation of the tumor suppressor p53; and (4) recent findings revealing its disruption of mitotic progression through binding to the kinetochore protein ZNF207/BUGZ [5] [4] [7]. This multifaceted mechanism profile enables this compound to overcome various resistance mechanisms and simultaneously target multiple oncogenic processes.

Structural Insights and Structure-Activity Relationships

The bioactivity of this compound is fundamentally governed by its molecular structure, specifically the presence of electrophilic centers that enable covalent modification of cellular targets. The α-methylene-γ-lactone moiety represents the most critical pharmacophore, serving as a Michael acceptor that forms covalent adducts with cysteine thiols in target proteins [3] [5]. Additional reactivity is conferred by the epoxide group, which can undergo ring-opening reactions with nucleophiles. Structure-activity relationship (SAR) studies indicate that modifications to these electrophilic centers typically reduce biological activity, confirming their essential role in this compound's mechanism of action [3] [6].

Recent research has elucidated that this compound's antimitotic activity stems from direct binding to Cys54 of ZNF207/BUGZ, a kinetochore protein essential for establishing proper kinetochore-microtubule attachments [5]. This interaction occurs via Michael addition to the α-methylene-γ-lactone moiety and prevents BUGZ from binding microtubules, consequently disrupting chromosome congression during mitosis and leading to mitotic arrest. Importantly, this compound does not act as a conventional microtubule-targeting agent and does not significantly disrupt microtubule dynamics in cells, distinguishing it from taxanes and vinca alkaloids [5]. This novel mechanism expands our understanding of this compound's polypharmacology and suggests potential applications in combination therapies with traditional antimitotic agents.

Chemical Modifications and Derivative Development

The pharmacological limitations of native this compound, particularly its poor aqueous solubility, limited bioavailability, and chemical instability, have prompted extensive research into structural analogs with improved pharmaceutical properties. These development efforts have yielded several promising derivatives with enhanced efficacy and drug-like characteristics.

Table 2: this compound Derivatives and Their Improved Properties

Compound Structural Features Key Improvements Therapeutic Applications Reference

| DMAPT (Dimethylaminothis compound) | Water-soluble amino analog | Enhanced bioavailability, oral activity | Breast cancer, bladder cancer, lung cancer, leukemia | [1] | | Micheliolide (MCL) | Guaianolide SL synthesized from PTL | Improved stability under acidic/basic conditions | Inflammatory diseases, cancer, sepsis | [1] | | DMAMCL | Prodrug of MCL | Sustained MCL release, crosses blood-brain barrier | Glioma, glioblastoma | [1] | | PTL-Chalcone Hybrids | Molecular hybrids with chalcone scaffold | 40.9-fold increased potency over PTL | Non-small cell lung cancer | [8] | | PTL-SAHA Hybrids | Hybrid with histone deacetylase inhibitor | Enhanced efficacy against drug-resistant AML | Acute myeloid leukemia | [8] [6] | | PTL-5FU Conjugates | Conjugates with 5-fluorouracil | Activity against 5-FU-resistant cell lines | Hepatocellular carcinoma | [8] | | PTL-Thiazolidinedione Hybrids | Hybrids with thiazolidinedione moiety | 8-fold activity increase compared to PTL | Under investigation | [8] | | Melampomagnolide B Derivatives | C-14 modified analogs | Enhanced antileukemic activity | Acute myeloid leukemia | [6] |

DMAPT (Dimethylaminothis compound) represents one of the most extensively studied this compound analogs, featuring improved water solubility that enables oral administration while retaining the core biological activities of the parent compound [1]. In preclinical models, DMAPT has demonstrated significant efficacy against various cancer types, including breast cancer, bladder cancer, and lung cancer [1]. The development of Micheliolide (MCL) and its prodrug DMAMCL addresses this compound's instability issues; MCL exhibits a longer half-life (2.64 hours) compared to PTL, while DMAMCL provides sustained release of MCL over an 8-hour period in plasma, improved stability, stronger activity, lower toxicity, and the valuable ability to cross the blood-brain barrier [1]. These properties make DMAMCL particularly promising for treating central nervous system malignancies such as glioma and glioblastoma.

Innovative hybridization strategies have yielded this compound derivatives with significantly enhanced potency and novel mechanisms of action. Recent research has explored conjugating this compound with other bioactive scaffolds, including chalcones, SAHA (vorinostat), 5-fluorouracil, and thiazolidinediones [8] [6]. These hybrid molecules often demonstrate synergistic effects and improved target engagement. For instance, this compound-chalcone hybrids have shown remarkable potency increases—up to 40.9-fold stronger antiproliferative activity compared to native this compound in non-small cell lung cancer models—through dual inhibition of ALOX5 and modulation of the β-catenin/STAT3 signaling axis [8]. Similarly, this compound-SAHA hybrids exhibit enhanced efficacy against drug-resistant acute myeloid leukemia by simultaneously targeting multiple oncogenic pathways [8].

Experimental Protocols and Methodologies

In Vitro Anticancer Activity Assessment

Standardized protocols for evaluating this compound's anticancer effects in lymphoid malignancies have been established, with metabolic activity assays serving as a primary screening method. The resazurin assay provides a reliable approach for determining cytotoxicity and IC₅₀ values across various cell lines [7]. In this protocol, cells are incubated with increasing concentrations of this compound (typically ranging from 0.1 µM to 100 µM) for 24, 48, and 72 hours. Following incubation, resazurin solution is added to each well and incubated for 2-4 hours, after which fluorescence is measured (excitation 560 nm, emission 590 nm). Data analysis involves calculating percentage viability relative to vehicle-treated controls and determining IC₅₀ values using nonlinear regression analysis [7]. This approach has demonstrated that this compound reduces metabolic activity in a dose-, time-, and cell line-dependent manner, with IC₅₀ values typically ranging between 1 µM and 10 µM across various lymphoid neoplasms.

Apoptosis detection represents a critical component of this compound mechanism studies, with annexin V/propidium iodide staining followed by flow cytometry serving as the gold standard. Cells are treated with this compound at concentrations near their respective IC₅₀ values for 24-72 hours, then collected, washed with PBS, and resuspended in binding buffer. Annexin V-FITC and propidium iodide are added sequentially, followed by incubation in the dark for 15 minutes at room temperature. Analysis by flow cytometry within 1 hour distinguishes viable cells (annexin V⁻/PI⁻), early apoptotic cells (annexin V⁺/PI⁻), late apoptotic cells (annexin V⁺/PI⁺), and necrotic cells (annexin V⁻/PI⁺) [7]. This compound consistently induces dose-dependent increases in both early and late apoptosis across multiple cancer cell lines, confirming apoptosis as a primary cell death mechanism.

Oxidative Stress and Mitochondrial Function Analysis

The induction of oxidative stress constitutes a key mechanism in this compound's anticancer activity, requiring validated methods for measuring reactive oxygen species (ROS) and antioxidant depletion. For ROS detection, cells are treated with this compound for appropriate durations (typically 4-24 hours), then incubated with fluorescent probes such as CM-H₂DCFDA (for general ROS) or MitoSOX Red (for mitochondrial superoxide) for 30 minutes at 37°C. After washing, fluorescence intensity is quantified by flow cytometry or fluorescence microscopy [7]. Concurrently, glutathione depletion can be assessed using monochlorobimane staining, where cells are incubated with 40 µM mBCL for 30 minutes at 37°C before fluorescence measurement [7]. These assays consistently show that this compound treatment significantly increases ROS production while depleting intracellular glutathione levels, creating oxidative stress that triggers apoptosis.

Mitochondrial membrane potential (ΔΨm) represents another critical parameter in this compound-induced apoptosis, measurable using JC-1 staining. Following this compound treatment, cells are incubated with 2 µM JC-1 dye for 20-30 minutes at 37°C, washed, and analyzed by flow cytometry. JC-1 exhibits potential-dependent accumulation in mitochondria, indicated by a fluorescence emission shift from green (~529 nm) to red (~590 nm). The ratio of red to green fluorescence provides a quantitative measure of mitochondrial health, with decreased ratios indicating mitochondrial depolarization [7]. This compound treatment consistently reduces ΔΨm across various cancer cell lines, demonstrating its ability to activate the intrinsic apoptotic pathway through mitochondrial dysfunction.

Current Research and Future Directions

The research landscape for this compound continues to evolve, with several emerging areas showing significant promise for clinical translation. Combination therapy strategies represent a particularly active research focus, leveraging this compound's ability to sensitize cancer cells to conventional chemotherapeutic agents and overcome drug resistance. Preclinical studies have demonstrated that this compound enhances the efficacy of taxanes, vinca alkaloids, and other microtubule-targeting agents in various cancer models [5] [4]. This synergistic effect appears to stem from this compound's unique antimitotic mechanism involving ZNF207/BUGZ inhibition, which complements the action of traditional antimitotics that directly target tubulin [5]. In hematological malignancies, this compound shows particular promise when combined with standard therapies, as it effectively targets leukemia stem cells that often resist conventional chemotherapy [4].

Advanced formulation approaches are addressing this compound's pharmacokinetic limitations through innovative drug delivery systems. Nanoparticle-based formulations have shown remarkable success in improving this compound's therapeutic index. For instance, PLGA-antiCD44-PTL nanoparticles demonstrate enhanced drug delivery and bioavailability by selectively targeting leukemic cells expressing CD44 receptors [1]. Similarly, liposomal formulations combining this compound with ginsenoside CK have shown improved efficacy in lung cancer treatment [1]. These targeted delivery systems not only enhance this compound accumulation in tumor tissues but also reduce off-target effects, potentially overcoming the selectivity challenges that have hampered clinical development. Additional innovative strategies include the development of photoactivatable this compound probes for targeted therapy and polymer-conjugated prodrugs with stimulus-responsive release mechanisms [6].

The following diagram illustrates this compound's multitarget anticancer mechanisms and the subsequent biological effects:

G cluster_pathways Molecular Targets & Pathways cluster_effects Biological Effects PTL PTL NFkB NF-κB Pathway (Inhibition) PTL->NFkB STAT3 STAT3 Signaling (Inhibition) PTL->STAT3 ROS ROS Metabolism (Induction) PTL->ROS Mitosis Mitotic Machinery (ZNF207/BUGZ Binding) PTL->Mitosis p53 p53 Pathway (Activation) PTL->p53 Epigenetic Epigenetic Regulation (DNMT1 Inhibition) PTL->Epigenetic Apoptosis Apoptosis Induction NFkB->Apoptosis STAT3->Apoptosis CellCycle Cell Cycle Arrest STAT3->CellCycle ROS->Apoptosis OxStress Oxidative Stress ROS->OxStress Mitosis->CellCycle p53->Apoptosis CSC Cancer Stem Cell Targeting Epigenetic->CSC Apoptosis->CSC AntiMeta Anti-metastasis CellCycle->AntiMeta OxStress->Apoptosis AntiAngio Anti-angiogenesis

Figure 1: this compound's multitarget anticancer mechanisms. This compound (PTL) interacts with multiple molecular targets and pathways, ultimately converging on various biological effects that collectively inhibit cancer progression.

Future research directions will likely focus on personalized medicine approaches based on this compound's mechanism of action. The identification of specific biomarkers that predict sensitivity to this compound treatment—such as BUGZ expression levels, NF-κB activation status, or oxidative stress response capacity—could enable better patient stratification and improved clinical outcomes [5] [4]. Additionally, the continued development of novel derivatives with improved selectivity remains a priority, with approaches including tumor-specific enzyme-activated prodrugs and dual-targeting hybrids gaining traction [8] [6]. As our understanding of this compound's polypharmacology deepens, its transition from a promising preclinical agent to a clinically validated therapeutic appears increasingly feasible, particularly for refractory and stem cell-driven malignancies that currently lack effective treatment options.

Conclusion

References

parthenolide extraction from Tanacetum parthenium

Author: Smolecule Technical Support Team. Date: February 2026

Extraction and Phytochemical Profiling

The initial steps involve obtaining the plant material, creating a crude extract, and then isolating parthenolide-enriched fractions for further analysis.

  • Source Material: Recent research utilizes root cultures of Tanacetum parthenium established in vitro. This method provides a sustainable and controlled source of biomass, ensuring uniform yield and quality of secondary metabolites [1].
  • Extraction and Fractionation: The process typically begins with a methanol extraction of the dried root biomass. The resulting crude methanolic extract is then fractionated using column chromatography, yielding several fractions (e.g., 4TP, 5TP, 8TP) with distinct phytochemical profiles [1].
  • Quantitative Analysis: Targeted analysis of these fractions reveals the presence and concentration of key bioactive compounds. Chlorogenic acid is often the most abundant phenolic compound, but the fractions are also rich in sesquiterpene lactones like this compound [1].

The table below summarizes the phytochemical and bioactive properties of different fractions from a methanolic root extract.

Fraction Code Total Phenolic Content Total Flavonoid Content Sesquiterpene Lactone Content Key Bioactive Compounds Identified Notable Bioactivity
4TP Highest value ... ... Chlorogenic acid (most abundant), other phenolic acids Highest antibacterial activity against E. coli [1]
5TP ... ... ... ... ...
8TP ... Highest value Highest value ... Highest antioxidant potential and α-amylase inhibitory effect [1]

Experimental Protocols for Bioactivity Assessment

To evaluate the therapeutic potential of the extracts, standard in vitro pharmacological assays are employed. The following are core experimental workflows.

Antioxidant Activity (DPPH Assay)

This protocol measures the extract's ability to scavenge free radicals, indicating its antioxidant capacity [1].

  • Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
  • Reaction Mixture: Mix equal volumes (e.g., 1 mL each) of the DPPH solution and the plant fraction (dissolved in methanol) at various concentrations.
  • Incubation: Allow the reaction mixture to incubate in the dark at room temperature for 30 minutes.
  • Measurement: Measure the absorbance of the mixture at 517 nm using a UV-Vis spectrophotometer.
  • Calculation: The percentage of DPPH radical scavenging activity is calculated as: [(Abs_control - Abs_sample) / Abs_control] × 100. The results are often expressed as an IC50 value (concentration required to scavenge 50% of DPPH radicals) [1].
Antibacterial Activity (Broth Microdilution Method)

This test determines the lowest concentration of an extract that inhibits bacterial growth (Minimum Inhibitory Concentration, MIC) [1].

  • Inoculum Preparation: Prepare a bacterial suspension (e.g., E. coli or S. aureus) equivalent to a 0.5 McFarland standard in Mueller-Hinton Broth.
  • Dilution Series: Perform a two-fold serial dilution of the plant fraction in a 96-well microtiter plate containing the broth.
  • Inoculation: Add the standardized bacterial inoculum to each well.
  • Incubation: Incubate the plate at 37°C for 18-24 hours.
  • Result Interpretation: The MIC is identified as the lowest concentration of the extract that prevents visible bacterial growth. Fraction 4TP showed the greatest activity against E. coli [1].
α-Amylase Inhibitory Assay

This protocol assesses the antidiabetic potential of the extract by measuring its ability to inhibit the α-amylase enzyme [1].

  • Reaction Setup: Mix the plant fraction with a buffered solution of α-amylase enzyme and incubate for a set period.
  • Substrate Addition: Add a starch solution to the mixture and incubate further to allow the enzymatic reaction.
  • Reaction Stop & Measurement: Stop the reaction using an acidic agent (e.g., DNSA reagent) and measure the resulting reducing sugars (maltose) spectrophotometrically.
  • Calculation: The percentage inhibition is calculated as above, and Fraction 8TP demonstrated a significant inhibitory effect (10.15% at 10 µg/mL) [1].

Pharmacological Mechanisms of this compound

This compound is a sesquiterpene lactone whose bioactivity is largely attributed to its α-methylene-γ-lactone ring and an epoxide group. These functional groups are highly electrophilic, allowing this compound to form covalent bonds with nucleophilic thiol groups in cysteine residues of various target proteins, a process known as Michael addition [2] [3] [4].

The diagram below illustrates the multi-targeted molecular mechanisms through which this compound exerts its pharmacological effects, particularly in cancer and inflammatory diseases.

G cluster_targets Molecular Targets & Mechanisms cluster_effects Therapeutic Outcomes PTL This compound (PTL) NFkB Inhibition of NF-κB Pathway PTL->NFkB IKK Binding STAT3 Inhibition of STAT3 Phosphorylation PTL->STAT3 Blocks Tyr705 p53 Activation of p53 Tumor Suppressor PTL->p53 Phosphorylation at Ser-15 ROS Induction of ROS Production PTL->ROS Oxidative Stress Epigenetic Epigenetic Modulation (DNMT1 Inhibition) PTL->Epigenetic Hsp90 Inhibition of Hsp90α ATPase Activity PTL->Hsp90 Direct Interaction NLRP3 Inhibition of NLRP3 Inflammasome PTL->NLRP3 Direct Binding AntiCancer Anticancer Effects (Apoptosis, Cell Cycle Arrest) NFkB->AntiCancer AntiInflammatory Anti-inflammatory Effects NFkB->AntiInflammatory STAT3->AntiCancer p53->AntiCancer ROS->AntiCancer Epigenetic->AntiCancer Hsp90->AntiCancer Overcomes BRAFi Resistance AntiDiabetic Neuroprotection (Diabetic Neuropathy) NLRP3->AntiDiabetic Mitochondrial Protection Bone Promotion of Osteogenic Differentiation AntiViral Antiviral Potential

Multi-targeted mechanisms of this compound underlying its therapeutic potential.

The primary mechanisms include:

  • Inhibition of Key Signaling Pathways: this compound directly inhibits the NF-κB pathway (a major regulator of inflammation and cell survival) and the STAT3 pathway (involved in tumor growth) [2].
  • Induction of Oxidative Stress: It promotes the accumulation of Reactive Oxygen Species (ROS) in cancer cells, leading to oxidative damage and apoptosis [2].
  • Activation of Tumor Suppressors: this compound activates p53, a critical tumor suppressor protein, which in turn stimulates pro-apoptotic pathways [2].
  • Epigenetic Modulation: It acts as an epigenetic modulator by inhibiting DNA methyltransferase 1 (DNMT1), leading to changes in gene expression that can sensitize cancer cells to treatment [2].
  • Targeting Specific Resistance Mechanisms: Recent studies show this compound can overcome acquired resistance to BRAF inhibitors in melanoma by directly inhibiting Hsp90α ATPase activity, which disrupts the stability of multiple client oncoproteins [5].
  • Anti-neuroinflammatory Effects: this compound attenuates neuroinflammation in conditions like diabetic neuropathy by targeting the NLRP3 inflammasome and improving mitochondrial function [6].

References

parthenolide historical use in traditional medicine

Author: Smolecule Technical Support Team. Date: February 2026

Major Signaling Pathways and Mechanisms of Action

The table below summarizes key molecular targets and mechanisms through which parthenolide and its derivatives exert their effects.

Compound Target/Signaling Pathway Biological Effect Context/Disease Model Citations
This compound (PTL) IKK/NF-κB inhibition; p53 activation; ROS induction Blocks pro-inflammatory signaling; induces apoptosis; targets cancer stem cells Inflammation, Leukemia, Solid Tumors [1] [2]
PTL TGF-β1 and NF-κB pathways Inhibits cell migration, invasion, and epithelial-mesenchymal transition (EMT) Colorectal Cancer [3] [4]
PTL IGF-1R-mediated PI3K/Akt/FoxO3α signaling Suppresses cancer cell growth Lung Cancer [3] [4]
PTL Microtubule dynamics / Tubulin carboxypeptidase Modulates cytoskeleton; affects cell division and nerve regeneration Cancer, Neurobiology [5]
Micheliolide (MCL) p65/NF-κB (alkylates Cys-38) Inhibits DNA binding of NF-κB; anti-inflammatory and anticancer effects Inflammatory Diseases, Cancer [3] [4]
MCL PI3K/Akt pathway Reduces inflammation and protects against tissue injury Alzheimer's Disease, Cardiotoxicity [3] [4]
Dimethylaminomicheliolide (DMAMCL) STAT3 phosphorylation Downregulates PD-L1 expression; potential for immunotherapy Glioblastoma [4]
DMAMCL Bcl-2 signaling pathway Induces apoptotic cell death Glioma [4]

The following diagram illustrates the core anti-cancer mechanism of this compound, integrating its key actions on signaling pathways and cellular processes:

G cluster_paths Key Mechanisms cluster_outcomes Anticancer Effects PTL This compound (PTL) NFkB Inhibition of NF-κB Pathway PTL->NFkB Inhibits IKK STAT Inhibition of STAT3 Signaling PTL->STAT Blocks phosphorylation p53 Activation of p53 PTL->p53 Promotes phosphorylation ROS Induction of ROS PTL->ROS Increases levels Apoptosis Apoptosis NFkB->Apoptosis CSCs Elimination of Cancer Stem Cells NFkB->CSCs STAT->Apoptosis p53->Apoptosis ROS->Apoptosis ROS->CSCs Growth Suppressed Tumor Growth Apoptosis->Growth CSCs->Growth

Experimental Protocols for Key Assays

For researchers aiming to validate this compound's activity, here are standard methodologies for core assays.

Assessing Anti-inflammatory Activity via NF-κB Inhibition
  • Objective: To evaluate the effect of this compound on lipopolysaccharide (LPS)-induced NF-κB activation in immune cells.
  • Cell Line: Human or murine macrophages (e.g., RAW 264.7 cell line).
  • Protocol:
    • Cell Treatment: Pre-treat cells with varying concentrations of this compound (e.g., 5-20 µM) for 2 hours, followed by stimulation with LPS (e.g., 100 ng/mL) for 30 minutes to 24 hours.
    • Protein Extraction: Harvest cells and extract nuclear and cytoplasmic proteins using commercial kits.
    • Western Blot Analysis:
      • Separate proteins via SDS-PAGE.
      • Transfer to a PVDF membrane.
      • Probe with primary antibodies against p65, phospho-IκBα, and IκBα.
      • Use appropriate HRP-conjugated secondary antibodies.
      • Detect signals using an ECL system. A decrease in phospho-IκBα and nuclear p65 levels indicates NF-κB pathway inhibition [1] [2].
    • ELISA: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant after LPS stimulation [3].
Evaluating Anticancer Activity via Apoptosis Assay
  • Objective: To quantify this compound-induced apoptosis in cancer cell lines.
  • Cell Lines: Acute Myeloid Leukemia (AML) cells (e.g., MV4-11) or other relevant cancer lines.
  • Protocol:
    • Cell Treatment: Treat cells with this compound at their respective IC50 concentrations (e.g., 5-10 µM) for 24-48 hours.
    • Staining: Use an Annexin V-FITC / Propidium Iodide (PI) Apoptosis Detection Kit.
      • Harvest and wash cells.
      • Resuspend cells in binding buffer.
      • Add Annexin V-FITC and PI, then incubate in the dark for 15 minutes.
    • Flow Cytometry:
      • Analyze stained cells using a flow cytometer within 1 hour.
      • Quantify the percentages of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells [2].
Measuring Intracellular Reactive Oxygen Species (ROS)
  • Objective: To detect this compound-induced ROS generation.
  • Protocol:
    • Cell Treatment: Seed cancer cells in a multi-well plate and treat with this compound.
    • Staining: Load cells with a cell-permeable fluorescent dye, H2DCFDA (10 µM), for 30 minutes at 37°C.
    • Detection:
      • For qualitative analysis: Observe fluorescence using a fluorescence microscope.
      • For quantitative analysis: Measure fluorescence intensity using a flow cytometer or a fluorescence plate reader [2].

Chemical Composition and Analysis of Feverfew

This compound's bioactivity is influenced by its concentration in the plant, which varies across different parts.

Plant Part Dominant Bioactive Compounds Key Characteristics & Notes Citations
Leaves This compound (primary component, up to 85% of total sesquiterpene lactones), Tanetin (flavonoid) Highest concentration of this compound; considered the most therapeutically valuable part. Essential oil is rich in camphor and trans-chrysanthenyl acetate. [6] [7]
Flower Heads Chrysanthenone, α-Thujone (in essential oil); 3,5-dicaffeoylquinic acid, chlorogenic acid (polyphenols) Hydroethanolic extract shows the highest antioxidant capacity due to high polyphenol and flavonoid content. [7]
Herb (aerial parts) Camphor, trans-chrysanthenyl acetate (in essential oil); Condensed tannins, terpenoids The whole aerial part extract exhibits the most potent antimicrobial properties. [7]
Stems & Roots Lower concentration of this compound; roots contain coumarins (e.g., isofraxidin) Considered "waste" with low medicinal value in traditional processing. This compound is not found in the stems [6]. [6]

Derivatives and Formulations to Overcome Clinical Limitations

Despite its promise, this compound faces challenges that are being addressed through chemical engineering.

Derivative/Formulation Strategy Key Improvements Citations
DMAPT (Dimethylaminothis compound) Water-soluble prodrug Enhanced oral bioavailability and efficacy in vivo; active against breast, bladder, and lung cancer models. [3] [4]
DMAMCL (Dimethylaminomicheliolide) Prodrug of the more stable derivative Micheliolide (MCL) Improved stability in plasma; sustained release of MCL; ability to cross the blood-brain barrier; lower toxicity. [3] [4]
PTL-Chalcone Hybrids Hybridization with another natural product (chalcone) Significantly increased anti-proliferative potency (e.g., >40x more potent than PTL in lung cancer); new mechanisms like ALOX5 inhibition. [8]
Nanoparticles (e.g., PLGA-antiCD44-PTL) Targeted nano-delivery systems Selective targeting of cancer stem cells (e.g., leukemic cells); improved drug delivery and bioavailability. [3] [4]

Current Research Frontiers and Future Directions

Research is expanding into new therapeutic areas and sophisticated combination strategies:

  • Hematological Malignancies: this compound is a pioneer in selectively targeting leukemia stem cells (LSCs) while sparing normal cells, and is being investigated to overcome drug resistance in Acute Myeloid Leukemia (AML) and other blood cancers [2].
  • Neurological Disorders: The derivative DMAMCL is being explored for glioblastoma and other brain cancers due to its ability to cross the blood-brain barrier [4]. Micheliolide is also being studied for neuroinflammatory conditions like Alzheimer's disease [3].
  • Combination Therapies: Research focuses on synergizing this compound with standard chemotherapeutics or other targeted agents to enhance efficacy, reverse resistance, and allow for dose reduction of toxic drugs [2].
  • Novel Hybrid Molecules: Efforts to create hybrid molecules, such as this compound-chalcone conjugates, represent a cutting-edge approach to develop more potent and targeted anti-cancer agents with novel mechanisms [8].

This compound exemplifies the successful translation of a traditional remedy into a modern pharmacological agent with a well-defined multi-target mechanism. While challenges regarding its drug-like properties persist, the development of novel derivatives, targeted formulations, and strategic combination therapies continues to advance its potential for clinical application, particularly in oncology.

References

Comprehensive Technical Guide: Parthenolide's Molecular Targets and Mechanisms in IKKβ and p65 Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Parthenolide and Its Relevance as a Molecular Tool

This compound is a sesquiterpene lactone natural product primarily isolated from the medicinal herb Feverfew (Tanacetum parthenium) that has gained significant attention in biomedical research due to its potent anti-inflammatory and anti-cancer properties. This compound represents a valuable molecular tool for investigating cellular signaling pathways, particularly the NF-κB pathway, and has emerged as a promising therapeutic candidate against various malignancies. This compound's mechanism of action is characterized by its ability to covalently modify specific cysteine residues in target proteins through its reactive α-methylene-γ-lactone moiety and epoxide group, enabling it to engage with nucleophilic sites of various biological molecules [1] [2]. This covalent binding property underlies this compound's polypharmacological nature, allowing it to simultaneously modulate multiple signaling pathways involved in inflammation, cell survival, and cancer progression.

The significance of this compound in current biomedical research extends beyond its historical use in traditional medicine for treating fever, migraine, and arthritis [1]. Research over the past two decades has revealed that this compound possesses unique capabilities to selectively target cancer stem cells (CSCs) while sparing normal cells, making it particularly valuable for addressing therapeutic resistance in oncology [3] [1]. Its ability to inhibit the nuclear factor kappa B (NF-κB) pathway through direct interaction with IκB kinase beta (IKKβ) has established it as a prototype for developing novel anti-inflammatory and anti-cancer agents [4] [5]. This guide provides a comprehensive technical resource for researchers investigating this compound's molecular mechanisms, with emphasis on its targets within the IKK-NF-κB signaling axis.

Molecular Structure and Reactive Pharmacophores

This compound's molecular structure contains two critical reactive features that enable its biological activity: an α-methylene-γ-butyrolactone moiety and an epoxide group [1] [2]. The α-methylene-γ-lactone ring represents the primary electrophilic center that undergoes Michael addition reactions with nucleophilic cysteine thiol groups in target proteins, forming stable covalent adducts [4] [2]. This covalent modification mechanism underlies this compound's ability to permanently engage with its molecular targets and alter their function. Structure-activity relationship studies have confirmed that the exocyclic methylene group adjacent to the carbonyl function is essential for this compound's anti-inflammatory and anti-cancer properties, as saturation of this moiety significantly reduces its bioactivity [4] [5].

The spatial arrangement of this compound's reactive pharmacophores allows for efficient targeting of specific cysteine residues within the binding pockets of proteins, particularly those involved in critical signaling pathways. The sesquiterpene backbone provides appropriate stereochemical orientation that influences target selectivity, while the epoxide group may participate in additional covalent interactions or influence the compound's reactivity profile [2]. This structural configuration is shared among many bioactive sesquiterpene lactones (estimated at >5,000 members), though this compound exhibits a particularly favorable balance of reactivity and specificity that has made it a valuable prototype for drug development [2]. Understanding these structure-function relationships is crucial for researchers aiming to design this compound derivatives with improved pharmacological properties or altered target specificity.

Direct Molecular Targets of this compound

This compound exhibits a polypharmacological profile, engaging with multiple protein targets through covalent modification of reactive cysteine residues. The table below summarizes this compound's primary molecular targets, the specific cysteine residues modified, and the functional consequences of these interactions:

Molecular Target Cysteine Residue Modified Functional Consequences Experimental Evidence
IKKβ (IκB kinase beta) Cysteine 179 (C179) [4] [5] Inhibits IKK kinase activity, prevents IκBα phosphorylation and degradation, blocks NF-κB nuclear translocation [4] [2] Affinity reagent binding [4]; Mutagenesis (C179A abolishes sensitivity) [4]
FAK1 (Focal adhesion kinase 1) Cysteine 427 (C427) [2] Impairs FAK1-dependent signaling, reduces cancer cell proliferation, survival, and motility [2] isoTOP-ABPP chemoproteomics [2]; Validation via mutagenesis
STAT3 (Signal transducer and activator of transcription 3) Not fully mapped (targets JAK2/STAT3 pathway) [1] Disrupts STAT3 phosphorylation at Tyr705, inhibits STAT3 transcriptional activity [1] Phosphorylation analysis [1]; Reporter assays
Hsp72 (Heat shock protein 72) Specific cysteine not identified [2] Potential disruption of chaperone function; mechanism under investigation This compound-alkyne probe binding [2]
DNA-PK (DNA-dependent protein kinase) Cysteine 729 (C729) [2] Possible impairment of DNA repair mechanisms; functional significance being elucidated isoTOP-ABPP chemoproteomics [2]
HDAC1 (Histone deacetylase 1) Not specified (induces degradation) [6] Promotes proteasomal degradation of HDAC1, increases histone acetylation [6] Immunoblotting showing decreased HDAC1 [6]
DNMT1 (DNA methyltransferase 1) Not specified (inhibits activity) [1] Inhibits DNMT1 activity, induces DNA hypomethylation, upregulates p21 [1] Methylation assays [1]; Gene expression analysis

This compound's target engagement profile demonstrates a remarkable convergence on proteins involved in stress response, inflammation, and epigenetic regulation. The compound exhibits significant selectivity despite its covalent mechanism, preferentially modifying cysteine residues situated in functionally important regions of target proteins [2]. This selectivity is influenced by several factors, including the local chemical environment and accessibility of cysteine residues, the redox state of the cellular milieu, and the concentration-dependent nature of this compound's actions. Competitive activity-based protein profiling (ABPP) studies have confirmed that this compound does not broadly inhibit global proteome-wide cysteine reactivity but instead targets a specific subset of functionally important residues [2].

This compound-Mediated Inhibition of IKKβ

The inhibition of IKKβ represents one of the most thoroughly characterized mechanisms of this compound action. IKKβ serves as the catalytic subunit of the IκB kinase complex responsible for phosphorylating IκBα, an inhibitor of NF-κB, targeting it for proteasomal degradation [4] [7]. This compound directly binds to cysteine 179 within the activation loop of IKKβ, a critical residue for kinase activity [4] [5]. This covalent modification stabilizes IKKβ in an inactive conformation, preventing phosphorylation of IκBα and subsequent NF-κB activation [4]. Mutation of cysteine 179 to alanine completely abolishes this compound sensitivity, confirming the essential nature of this residue for this compound's inhibitory effect [4].

The functional consequences of IKKβ inhibition by this compound are extensive and contribute significantly to its anti-inflammatory and anti-cancer properties. By preventing IKKβ-mediated IκBα phosphorylation, this compound maintains NF-κB in an inactive state sequestered in the cytoplasm, thereby blocking its transcriptional activity [4] [7]. This inhibition results in downregulation of numerous NF-κB target genes encoding pro-survival proteins (Bcl-2, Bcl-xL, survivin), inflammatory mediators (IL-6, IL-8, TNFα), and proteins involved in angiogenesis, metastasis, and chemoresistance [8] [9] [7]. In cancer models, this mechanism sensitizes tumor cells to conventional therapies and reduces their metastatic potential [9] [7]. The critical role of the α-methylene γ-lactone moiety in this activity has been confirmed through structural analogs, where modification of this pharmacophore ablates this compound's ability to inhibit IKKβ and downstream NF-κB signaling [4] [5].

Modulation of NF-κB p65 Signaling and Function

This compound employs multiple complementary strategies to inhibit NF-κB p65 (RelA) signaling, extending beyond its primary mechanism of IKKβ inhibition. In addition to preventing NF-κB nuclear translocation through IκBα stabilization, this compound directly interferes with the DNA-binding capacity of the p65 subunit [9]. Research has demonstrated that this compound can covalently modify p65, potentially at cysteine residues within the Rel homology domain, though the specific residues involved require further characterization [9]. This direct modification impairs p65 binding to κB consensus sequences in target gene promoters, adding an additional layer of NF-κB pathway inhibition beyond the upstream blockade of IKKβ activity.

The functional impact of p65 inhibition by this compound manifests in diverse experimental models. In nasopharyngeal carcinoma, this compound treatment suppresses constitutive and cytokine-induced NF-κB activity, leading to downregulation of anti-apoptotic genes and sensitization to chemotherapy [3]. Similarly, in melanoma cells, this compound inhibits both constitutive and therapeutically induced NF-κB pathway activation, resulting in reduced expression of Bcl-XL, survivin, cyclin D1, interleukin-8, and matrix metalloproteinase-9 [9]. These molecular changes translate to functionally relevant phenotypes including enhanced apoptosis, cell cycle arrest, and reduced metastatic potential [9]. The convergence of this compound's actions on both IKKβ and p65 creates a potent suppression of NF-κB signaling that underlies its therapeutic effects across multiple pathological conditions.

G TNFα TNFα IL1 IL1 IKK_active IKK Complex (Active) TNFα->IKK_active Activates ChemoRad Chemotherapy/Radiation IL1->IKK_active Activates ChemoRad->IKK_active DNA Damage Activates IKK_complex IKK Complex (IKKα/IKKβ/IKKγ) IKK_inactive IKK Complex (Inactive) IKK_inactive->IKK_active Activation Signal IkB_phospho IκBα (Phosphorylated) IKK_active->IkB_phospho Phosphorylates IkB IκBα (Inhibitor) NFkB_cyto NF-κB p65/p50 (Cytoplasmic, Inactive) IkB->NFkB_cyto Sequesters IkB_deg IκBα (Degraded) IkB_phospho->IkB_deg Ubiquitination & Proteasomal Degradation IkB_deg->NFkB_cyto Releases NFkB_nuclear NF-κB p65/p50 (Nuclear, Active) NFkB_cyto->NFkB_nuclear Nuclear Translocation GeneExp Target Gene Expression (Anti-apoptotic, Pro-inflammatory, Proliferative, Metastatic) NFkB_nuclear->GeneExp Transactivation This compound This compound This compound->IKK_active Inhibits via Cys179 Modification This compound->NFkB_nuclear Directly Inhibits DNA Binding

Figure 1: this compound Inhibition of the NF-κB Signaling Pathway. This compound suppresses NF-κB signaling through multiple mechanisms: (1) direct covalent modification of IKKβ at Cysteine 179, inhibiting kinase activity; and (2) potential direct interference with p65 DNA-binding capacity. This prevents IκBα phosphorylation/degradation and subsequent NF-κB nuclear translocation/transactivation.

Experimental Approaches for Studying this compound Mechanisms

Target Identification Methods
  • Activity-Based Protein Profiling (ABPP): Competitive ABPP using cysteine-reactive iodoacetamide-alkyne (IA-alkyne) probes enables proteome-wide mapping of this compound targets by comparing vehicle and this compound-treated samples [2]. The isotopic tandem orthogonal proteolysis-enabled ABPP (isoTOP-ABPP) platform provides quantitative identification of specific cysteine residues engaged by this compound, as demonstrated in the discovery of FAK1 C427 as a high-affinity target [2].

  • Affinity Reagent Methodology: Synthesis of biotinylated this compound analogs allows for pull-down assays to identify direct binding targets [4] [2]. This approach confirmed IKKβ as a primary target when the affinity reagent selectively bound to IKKβ in proteomic analyses, with binding abolished by C179A mutation [4].

  • Electrophoretic Mobility Shift Assay (EMSA): EMSA techniques evaluate this compound's effects on NF-κB DNA-binding activity in nuclear extracts [9]. Studies demonstrate that this compound suppresses both constitutive and induced NF-κB binding to consensus sequences, with supershift assays confirming p65 involvement [9].

Functional Validation Techniques
  • Kinase Activity Assays: In vitro kinase assays measure IKKβ activity following this compound treatment, typically using IκBα as substrate [4]. These assays confirmed dose-dependent inhibition of IKKβ enzymatic activity by this compound through covalent mechanism.

  • Gene Expression Analysis: Real-time PCR and reporter gene assays quantify this compound's effects on NF-κB target genes including Bcl-XL, survivin, cyclin D1, IL-8, and MMP-9 [3] [9]. These analyses demonstrate consistent downregulation of pro-survival and inflammatory mediators across multiple cancer models.

  • Cell Death and Viability Assays: Flow cytometry with annexin V/propidium iodide staining, caspase activation assays (caspase-3/7), and mitochondrial membrane potential measurements (JC-1, TMRM) evaluate this compound-induced apoptosis [3] [2]. MTT and colony formation assays assess cytotoxic and long-term anti-proliferative effects [3] [8].

G cluster_0 Key Methodologies Start Experimental Design Proteomics Target Identification (ABPP, Affinity Pull-down) Start->Proteomics Validation Target Validation (Mutagenesis, Knockdown) Proteomics->Validation ABPP Activity-Based Protein Profiling Proteomics->ABPP Functional Functional Analysis (Kinase, EMSA, Reporter) Validation->Functional Mutagenesis Site-Directed Mutagenesis Validation->Mutagenesis Phenotypic Phenotypic Assays (Apoptosis, Invasion, CSC) Functional->Phenotypic EMSA Electrophoretic Mobility Shift Functional->EMSA Mechanism Mechanistic Studies (Pathway Analysis, Omics) Phenotypic->Mechanism FACS Flow Cytometry Phenotypic->FACS

Figure 2: Experimental Workflow for Investigating this compound Mechanisms. A systematic approach to characterize this compound's molecular targets and functional impacts, integrating chemoproteomic target identification with rigorous validation and phenotypic analysis.

Therapeutic Applications and Research Implications

Cancer Stem Cell Targeting

This compound demonstrates remarkable efficacy against cancer stem cells (CSCs), a subpopulation implicated in therapeutic resistance and tumor recurrence. In nasopharyngeal carcinoma, this compound preferentially targets side population (SP) cells exhibiting cancer stem-like properties, in contrast to conventional chemotherapeutic agents like 5-fluorouracil that paradoxically enrich these populations [3]. This selective cytotoxicity against CSCs occurs through simultaneous inhibition of NF-κB signaling and downregulation of cyclooxygenase-2 (COX-2), disrupting critical maintenance pathways for stemness [3]. Similarly, in hematological malignancies, this compound effectively eliminates leukemic stem cells (LSCs) while sparing normal hematopoietic cells, addressing a significant challenge in leukemia therapy [1]. The ability to target these resistant cell populations positions this compound as a promising candidate for combination regimens aimed at preventing disease recurrence.

Anti-inflammatory and Neuroprotective Applications

Beyond oncology, this compound's modulation of IKKβ and p65 signaling has therapeutic implications for inflammatory and neurological conditions. In spinal cord injury models, this compound promotes functional recovery by shifting microglia/macrophages from pro-inflammatory M1 to anti-inflammatory M2 polarization through inhibition of NF-κB and STAT1/3 signaling [6]. This neuroprotective effect includes enhanced axonal regeneration, reduced glial scar formation, and diminished chondroitin sulfate proteoglycan production [6]. The anti-inflammatory properties extend to other conditions driven by dysregulated NF-κB activation, with this compound effectively suppressing production of key inflammatory mediators including TNF-α, IL-1β, IL-6, and IL-8 across various disease models [4] [6] [9]. These pleiotropic effects on inflammatory pathways underscore this compound's potential as a therapeutic agent for diverse inflammation-associated pathologies.

Conclusion and Future Research Directions

This compound represents a structurally unique natural product with a polypharmacological mechanism centered on covalent modification of cysteine residues in key signaling proteins, particularly IKKβ and components of the NF-κB pathway. Its well-characterized inhibition of IKKβ through C179 modification, combined with emerging evidence for additional targets including FAK1, STAT3, and HDAC1, provides a mechanistic basis for its anti-inflammatory and anti-cancer properties. The experimental methodologies outlined in this guide—particularly competitive ABPP platforms—offer powerful approaches for comprehensively characterizing this compound's target landscape and functional consequences.

References

The Revised Mechanism: Direct Tubulin Modification

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key mechanistic insights into parthenolide's action.

Mechanistic Aspect Previous Understanding Current Evidence
Primary Target VASH1/2-SVBP carboxypeptidase (the detyrosination enzyme) [1] Tubulin dimers themselves [1]
Molecular Action Inhibition of enzyme activity [1] Covalent binding to cysteine and histidine residues on α- and β-tubulin, forming adducts [1]
Effect on Detyrosination Direct blockade of the detyrosination process [1] Indirect reduction due to loss of polymerization-competent tubulin and modified substrate [1]
Effect on Microtubules Believed to be specific to detyrosination status Causes tubulin aggregation, prevents microtubule assembly, and destabilizes existing microtubules [1]
In Vitro Enzyme Inhibition Presumed effective inhibitor Shows no significant inhibition of purified VASH1-SVBP activity [1]

This revised mechanism is illustrated in the following pathway diagram, which contrasts the old and new models of this compound's action:

G PTL This compound (PTL) OldModel Old Model: Direct Enzyme Inhibition PTL->OldModel Believed Action NewModel New Model: Direct Tubulin Modification PTL->NewModel Actual Action Enzyme VASH1-SVBP Carboxypeptidase OldModel->Enzyme Inhibits Tubulin Tubulin Dimer NewModel->Tubulin Covalently Binds Detyr Microtubule Detyrosination Enzyme->Detyr Catalyzes PTLadduct PTL-Tubulin Adducts Tubulin->PTLadduct MTpoly Microtubule Polymerization MTdestab Microtubule Destabilization MTpoly->MTdestab NoDetyr Reduced Detyrosination MTdestab->NoDetyr Detyr->NoDetyr Blocked PTLadduct->MTpoly Disrupts

Revised model of this compound's effect on microtubules.

Key Experimental Evidence and Protocols

The paradigm shift in understanding this compound's mechanism is supported by several critical experiments.

In Vitro Detyrosination Assay

This protocol tests whether a compound directly inhibits the VASH1-SVBP enzyme.

  • Purpose: To assess the direct inhibitory effect of a compound on the tubulin detyrosination activity of the VASH1-SVBP complex [1].
  • Key Steps:
    • Enzyme Purification: Immunopurify a tagged VASH1-SVBP complex from engineered HeLa cells [1].
    • Reaction Setup: Incubate the purified enzyme with a substrate (purified HeLa tubulin or bovine brain tubulin) in the presence or absence of the candidate inhibitor (e.g., this compound) and a control (DMSO) [1].
    • Time Course: Samples are taken at various time points (e.g., 0, 45, 90 min) [1].
    • Analysis: Samples are analyzed by immunoblotting using antibodies specific for tyrosinated (Tyr-tubulin) and detyrosinated (Glu-tubulin) α-tubulin [1].
  • Outcome for this compound: Incubation with this compound did not block the conversion of Tyr-tubulin to Glu-tubulin. Instead, it caused a characteristic mobility shift of α-tubulin on the immunoblot, suggesting a direct chemical modification of tubulin rather than enzyme inhibition [1].
Detecting Tubulin-Parthenolide Adducts

This method provides direct evidence of this compound binding to tubulin.

  • Purpose: To identify and characterize the covalent adducts formed between this compound and tubulin [1].
  • Key Steps:
    • Treatment: Incubate purified tubulin (from HeLa cells or commercial sources) with this compound. A control incubation with DMSO is essential [1].
    • Temperature Dependency: The reaction is temperature-dependent and typically occurs at 37°C, not on ice [1].
    • Analysis:
      • Immunoblotting: Analyze samples by SDS-PAGE. Covalent modification by this compound causes a visible upward mobility shift of both α- and β-tubulin bands [1].
      • Mass Spectrometry (LC-MS/MS): Digest the tubulin and perform a database search for mass increases of 248.14 Da on tubulin peptides. This allows for the precise localization of the adducts to specific cysteine and histidine residues on various α- and β-tubulin isotypes [1].
Cellular Microtubule Destabilization Assay

This protocol evaluates the cellular consequences of this compound treatment.

  • Purpose: To observe the effects of this compound on the microtubule cytoskeleton and cell morphology in living cells [1].
  • Key Steps:
    • Cell Lines: Use HeLa or U2OS cells, which can be engineered to stably express fluorescent markers like GFP-α-tubulin and H2B-mCherry for live imaging [1].
    • Treatment and Imaging: Treat cells with this compound (e.g., 25-100 μM) and use time-lapse microscopy or immunofluorescence to monitor changes [1].
    • Phenotypes Observed:
      • Mitotic Defects: Decreased spindle microtubule density, chromosome misalignment, and spindle pole splitting [1].
      • Interphase Defects: Cell rounding and disorganization of the microtubule network [1].
      • Reduced Glu-tubulin: Immunoblotting or immunofluorescence shows a decrease in detyrosinated microtubules, consistent with the loss of polymerized microtubules [1].

Experimental Data Summary

The following table consolidates key quantitative findings from the research.

Experimental Observation System Key Quantitative/Qualitative Result Source
Tubulin Mobility Shift In vitro (Purified Tubulin) Appearance of faster-/slower-migrating α-tubulin bands on immunoblots [1] [1]
Residue Modification Mass Spectrometry 248.14 Da mass increase localized to specific Cys and His residues on α/β-tubulin [1] [1]
Enzyme Inhibition In vitro (VASH1-SVBP) No significant blockade of Tyr-to-Glu conversion [1] [1]
Microtubule Polymerization In vitro (Turbidity Assay) Stimulated tubulin assembly but with a different kinetics profile (initial lag) than paclitaxel [2] [2]
Mitotic Spindle Defects Cellular (HeLa) Reduced microtubule density and spindle pole splitting upon 25 μM PTL treatment [1] [1]
Synergy with Paclitaxel Cellular (MCF-7) Enhanced paclitaxel effectiveness in inhibiting cell growth [2] [2]

Implications for Research and Drug Development

The corrected mechanism has critical implications:

  • Interpreting Past Studies: Numerous earlier studies that used this compound to probe the biological functions of detyrosinated microtubules may need re-evaluation, as the observed phenotypes were likely due to general microtubule destabilization and other indirect effects [1].
  • Tool Compound: The study highlighted epoY, an epoxide inhibitor, as a more efficacious and specific inhibitor of VASH-SVBP for use in cellular studies aiming to directly block detyrosination [1].
  • Therapeutic Potential: While not a specific detyrosinase inhibitor, this compound's ability to disrupt microtubule dynamics and covalently target multiple proteins (like NF-κB) still holds promise in cancer therapy, particularly in combination with other agents like paclitaxel to overcome drug resistance [3] [2].

References

parthenolide intrinsic apoptotic pathway activation

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanisms of Apoptosis Activation

The following diagram synthesizes the core apoptotic signaling pathways activated by parthenolide, integrating the key mechanisms identified across multiple studies.

G cluster_ox Oxidative Stress cluster_er ER Stress Response cluster_ext Extrinsic Pathway cluster_int Intrinsic Pathway PTL This compound (PTL) ROS ↑ ROS (Reactive Oxygen Species) PTL->ROS ERN1 ERN1 PTL->ERN1 GSH ↓ GSH (Glutathione) ROS->ERN1 induces ATF4 ATF4 ERN1->ATF4 DDIT3 DDIT3/CHOP ATF4->DDIT3 TNFRSF10B TNFRSF10B/DR5 DDIT3->TNFRSF10B PMAIP1 PMAIP1/NOXA DDIT3->PMAIP1 CASP8 Caspase-8 TNFRSF10B->CASP8 CFLAR ↓ CFLAR/c-FLIP CFLAR->CASP8 inhibition relieved CASP3 Caspase-3/7 CASP8->CASP3 tBID tBID CASP8->tBID cleaves MCL1 ↓ MCL1 PMAIP1->MCL1 binds & degrades BCL2 ↓ Bcl-2/Bcl-xL BAX_BAK BAX/BAK Activation BCL2->BAX_BAK inhibition relieved CYTC Cytochrome c Release BAX_BAK->CYTC CASP9 Caspase-9 CYTC->CASP9 CASP9->CASP3 PARP1 Cleaved PARP CASP3->PARP1 APOPTOSIS Apoptosis PARP1->APOPTOSIS tBID->BAX_BAK

This compound-induced apoptotic signaling pathways.

Key Apoptotic Proteins Regulated by this compound

This table summarizes the core apoptotic proteins that this compound modulates across different cancer types.

Protein Regulation by PTL Function in Apoptosis Cancer Models Evidenced
PMAIP1 (NOXA) Upregulated [1] Pro-apoptotic BH3-only protein; binds/inactivates MCL1, activating BAX/BAK [1] Non-small cell lung cancer (NSCLC) [1]
MCL1 Downregulated [1] Anti-apoptotic protein; inhibited by PMAIP1, leading to apoptosis initiation [1] Non-small cell lung cancer (NSCLC) [1]
Bcl-2 / Bcl-xL Downregulated [2] Anti-apoptotic proteins; inhibition promotes mitochondrial pathway [2] Colorectal cancer [2]
TNFRSF10B (DR5) Upregulated [1] [3] Death receptor; activates caspase-8 via the extrinsic pathway [1] [3] NSCLC [1], Oral cancer [3]
CFLAR (c-FLIP) Downregulated [1] Inhibits caspase-8 activation; its downregulation promotes extrinsic pathway [1] NSCLC [1]
ROS Upregulated [4] [5] Reactive oxygen species; induces oxidative stress, damaging mitochondria and DNA [4] [5] Lymphoid malignancies [4], Ovarian cancer [5]
GSH Downregulated [4] [5] Glutathione; key antioxidant. Depletion exacerbates ROS-induced damage [4] [5] Lymphoid malignancies [4], Ovarian cancer [5]

Experimental Data & Cytotoxicity

This compound exhibits potent anti-cancer effects across diverse cell lines, as shown by key metrics like IC₅₀ values and induction of cell death markers.

Cancer Type Cell Line Key Assays Key Findings
Lymphoid Malignancies NCI-H929 (MM), Raji (BL), CEM (T-ALL) [4] Resazurin (Metabolic Activity), AV/7-AAD FCM (Apoptosis), ROS/GSH FCM [4] IC₅₀ range: 1-10 µM; Dose-dependent apoptosis; ↑ ROS, ↓ GSH [4]
Colorectal Cancer SW620 [2] MTT (Viability), AV/PI FCM (Apoptosis), Western Blot [2] Dose-dependent ↓ viability; ↑ sub-G1 fraction; ↓ Bcl-2, ↑ caspase-3 [2]
Oral Cancer MC-3, HN22 [3] MTS, Trypan Blue (Viability), DAPI, Western Blot [3] Dose- and time-dependent ↑ cleaved PARP, caspase-3, -8, -9 [3]
Non-Small Cell Lung Cancer A549, H157 [1] SRB/MTT (Viability), AV/PI FCM, Western Blot [1] ↑ TNFRSF10B, PMAIP1, ATF4, DDIT3; ↓ CFLAR, MCL1 [1]
Ovarian Cancer OVCAR-3, SK-OV-3 [5] MTT, AV/PI FCM, Western Blot [5] Activation of caspase-8, -9, and -3; ↑ ROS, ↓ GSH [5]

Detailed Experimental Protocols

For researchers looking to replicate these findings, here are detailed methodologies for key assays from the cited literature.

Cell Viability and Cytotoxicity Assays
  • SRB Assay: After this compound treatment, discard medium, fix cells with cold 10% trichloroacetic acid (4°C, ≥1 hour). Wash plates, stain with 0.4% SRB solution, then solubilize with Tris base. Measure absorbance at 495nm [1].
  • MTT/Resazurin Assays: Incubate cells with MTT or resazurin for several hours. Metabolically active cells reduce MTT to purple formazan or resazurin to resorufin. Dissolve formazan in DMSO and measure at 570nm; measure resorufin fluorescence directly [2] [4].
Apoptosis Analysis by Flow Cytometry
  • Annexin V/Propidium Iodide (PI) Staining: Harvest this compound-treated cells, wash with PBS, and resuspend in binding buffer. Incubate with Annexin V-FITC and PI in the dark. Analyze by flow cytometry to distinguish live (Annexin-V⁻/PI⁻), early apoptotic (Annexin-V⁺/PI⁻), and late apoptotic/necrotic (Annexin-V⁺/PI⁺) cells [1] [3] [4].
  • Sub-G1 DNA Content Analysis: Fix cells in 70% ethanol, then treat with RNase and stain with PI. The sub-G1 peak, representing apoptotic cells with fragmented DNA, is quantified by flow cytometry [2].
Western Blot Analysis
  • Harvest treated cells and lyse to extract protein. Separate proteins (e.g., 40-50 μg per lane) by SDS-PAGE and transfer to a membrane. Block membrane, then incubate with primary antibodies (e.g., against cleaved PARP, caspases, PMAIP1, TNFRSF10B). Detect bound antibody using an enhanced chemiluminescence (ECL) system [1] [2] [3].
Reactive Oxygen Species (ROS) and Glutathione (GSH) Measurement
  • Use cell-permeable fluorescent dyes (e.g., H₂DCFDA for peroxides, DHE for superoxide anion) to stain treated cells. Analyze by flow cytometry. Increased fluorescence indicates elevated ROS [4].
  • Use a fluorescent probe like monochlorobimane to detect intracellular GSH. Decreased fluorescence in treated cells indicates GSH depletion. Analyze by flow cytometry [4] [5].

Research Implications & Future Directions

This compound's ability to concurrently trigger multiple pro-apoptotic pathways makes it a compelling candidate for therapeutic development.

  • Targeting Cancer Stem Cells (CSCs): Research shows this compound induces a stronger ER stress response and more dramatic apoptotic protein level changes in cancer stem-like cells, suggesting its potential to target the tumor-initiating cell population often responsible for relapse [1].
  • Overcoming Chemoresistance: By inhibiting NF-κB and inducing ROS-mediated death, this compound can counter pro-survival signals, potentially re-sensitizing resistant cancer cells to conventional chemotherapy [3] [4].
  • Challenge of Bioavailability: A major focus of current research is developing water-soluble analogs and improved drug delivery systems to overcome this compound's inherent lipophilicity and limited bioavailability for future clinical application [4].

References

Author: Smolecule Technical Support Team. Date: February 2026

Bibliometric Analysis and Research Scope

A bibliometric analysis of publications from 2002 to 2022 confirms strong and sustained interest in parthenolide research, with the United States and China being the leading contributors [1]. The scope of research is extensive, focusing on its role in various diseases.

  • Therapeutic Areas: The primary research focus is on cancer (including leukemia, lung, colorectal, and pancreatic cancers), inflammatory diseases (such as rheumatoid arthritis and colitis), and skeletal disorders (like osteolysis and arthritis) [1] [2] [3].
  • Molecular Targets: this compound is a multi-target agent. Its key molecular mechanisms include:
    • Inhibition of NF-κB: A master regulator of inflammation and cell survival, is the most studied pathway [2] [3] [4].
    • Inhibition of STAT3: Blocks a signaling pathway critical for cancer cell growth and survival [3] [4].
    • Induction of Oxidative Stress: Promotes reactive oxygen species (ROS) to trigger cancer cell death [3].
    • Modulation of Other Pathways: Includes Wnt, PI3K/Akt, and TGF-β signaling in various cancers [3] [4].

The diagram below summarizes the core mechanisms of action of this compound and its derivatives in cancer and inflammatory cells.

architecture cluster_inputs External Stimuli cluster_ptl This compound (PTL) & Derivatives cluster_pathways Key Inhibited Pathways & Targets cluster_outcomes Biological Outcomes IL6 Cytokines (IL-6 family) STAT JAK/STAT Pathway (STAT3 phosphorylation) IL6->STAT LPS LPS / Inflammatory Signals NFKB NF-κB Pathway (IKKβ, p65 phosphorylation & nuclear translocation) LPS->NFKB RANKL RANKL RANKL->NFKB PTL This compound (PTL) PTL->NFKB PTL->STAT IKKbeta Direct IKKβ Inhibition PTL->IKKbeta MCL Micheliolide (MCL) p65 p65 Alkylation (Cys-38) (DNA binding blockade) MCL->p65 DMAMCL DMAMCL (Prodrug) DMAMCL->MCL Converts to AntiInflammatory Reduced Inflammation NFKB->AntiInflammatory StemCell Cancer Stem Cell Targeting NFKB->StemCell Osteoclast Inhibited Osteoclast Formation NFKB->Osteoclast Apoptosis Apoptosis & Cancer Cell Death STAT->Apoptosis IKKbeta->AntiInflammatory p65->AntiInflammatory

Core mechanisms of this compound (PTL) and its derivatives in exerting anti-cancer and anti-inflammatory effects. PTL primarily inhibits NF-κB and JAK/STAT signaling pathways, while its derivative MCL directly alkylates the p65 subunit. DMAMCL acts as a stable prodrug that converts to MCL.

Emerging Research and Development Trends

Current research is intensely focused on improving the drug-like properties of this compound and exploring its full therapeutic potential through novel approaches.

Derivative/Approach Key Feature Application/Model Reference
DMAMCL Prodrug of MCL; sustained release; crosses blood-brain barrier Glioma, Myeloproliferative Neoplasms [3] [4]
DMAPT Water-soluble analogue; improved bioavailability Breast Cancer, Bladder Cancer, Lung Cancer [3] [4]
PTL-Chalcone Hybrids Hybrid molecule; enhanced potency (40.9x > PTL) Non-Small Cell Lung Cancer (NSCLC) [5]
Nanocarriers (e.g., PLGA) Targeted drug delivery; enhanced selectivity Leukemic Cells [3] [4]
  • Novel Hybrid Molecules: A 2025 study designed and synthesized This compound-chalcone hybrids as potential anti-lung cancer agents [5]. The most promising compound, 10d, exhibited anti-proliferative activity 40.9 times stronger than native this compound and effectively inhibited tumor growth in vivo by targeting the ALOX5 enzyme and regulating the β-catenin/STAT3 signaling axis [5].

Commercial and Market Context

The growing scientific interest is mirrored by a expanding global market.

  • The this compound extract market, valued at approximately USD 150 million in 2023, is projected to grow at a CAGR of 8.5%, reaching around USD 325 million by 2032 [6].
  • Growth is driven by demand in pharmaceuticals (migraines, cancer), nutraceuticals (dietary supplements), and cosmetics (anti-inflammatory skincare) [6].
  • The Asia-Pacific region is expected to be the fastest-growing market, fueled by large consumer bases and industrial expansion [7] [6].

Knowledge Gaps and Research Needs

Despite significant progress, several challenges remain. The primary hurdle is the poor water solubility and low oral bioavailability of native this compound, limiting its clinical application [3] [4] [5]. Furthermore, while its multi-target nature is promising, a deeper understanding of its selectivity between cancerous and normal cells is needed to minimize potential side effects [3] [4].

References

parthenolide cell culture protocol concentration

Author: Smolecule Technical Support Team. Date: February 2026

Parthenolide (PTL) is a sesquiterpene lactone natural product with demonstrated anti-cancer, anti-inflammatory, and anti-oxidant properties [1] [2]. Its mechanisms of action are multi-targeted, primarily involving the inhibition of NF-κB signaling, induction of oxidative stress via Reactive Oxygen Species (ROS) generation, and activation of p53-mediated apoptosis [1]. These properties make it a valuable investigational tool and a promising candidate for combination therapy in oncology research, particularly for targeting drug-resistant cancer stem cells [1] [2].

This compound Concentrations for Various Cancer Cell Types

The effective concentration of this compound varies significantly depending on the cell type, specific study objectives, and whether it is used as a monotherapy or in combination. The table below summarizes concentration ranges derived from recent literature.

Table 1: this compound Treatment Concentrations in Cell Culture Models

Cancer Type Cell Line/Model This compound Concentration Treatment Duration Key Findings Source
B-acute Lymphoblastic Leukemia (B-ALL) NALM6 1.925 µM (in combination with 0.5 mM Vitamin C) 48 hours Synergistically increased apoptosis to 82.52% [3]
Triple-Negative Breast Cancer (TNBC) MDA-MB-468, HCC-1806, MDA-MB-231 Varies (used in combination with Selinexor) 96 hours Enhanced growth inhibition versus monotherapy; synergy was cell line-dependent [4]
Cutaneous Melanoma (BRAFi-Resistant) BRAF inhibitor-resistant melanoma cells Varies (dose-dependent) Not Specified Inhibited viability, induced apoptosis and S-phase arrest; inhibited Hsp90α activity [5]
Lung Cancer (NSCLC) A549, H460, etc. Varies (parent compound); Hybrid compound 10d had 40.9x greater potency Varies Novel PTL-chalcone hybrid 10d showed significantly enhanced anti-proliferative activity [6]
Ovarian Cancer (Cisplatin-Resistant) Cisplatin-resistant ovarian cancer models Varies (in combination with Cisplatin) Varies Shown to reverse cisplatin resistance via network pharmacology and molecular docking [7]
General Hematological Malignancies Primary AML, bcCML cells Varies (often 1 - 10 µM range in literature) Varies Selective apoptosis in leukemic stem cells while sparing normal cells [1]

Detailed Experimental Protocol: Cytotoxicity and Apoptosis Assay

This protocol outlines a standard procedure for evaluating the effects of this compound on cell viability and apoptosis, synthesizing methodologies from the search results.

I. Pre-Treatment Preparations
  • This compound Stock Solution Preparation:

    • Solubility: this compound has poor aqueous solubility. Prepare a high-concentration stock solution (e.g., 100 mM) in Dimethyl Sulfoxide (DMSO) [2].
    • Aliquoting and Storage: Aliquot the stock solution and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
    • Working Solution: Dilute the stock solution directly into the cell culture medium immediately before use. The final DMSO concentration in cell culture should not exceed 0.1% (v/v). A vehicle control with the same DMSO concentration must be included in all experiments.
  • Cell Culture and Seeding:

    • Maintain cells in their recommended medium (e.g., RPMI-1640 for suspension cells like NALM6 [3] or DMEM for adherent cells) supplemented with serum and antibiotics.
    • Harvest cells during the logarithmic growth phase.
    • Seed cells into multi-well plates (e.g., 96-well for MTT, 24-well for flow cytometry) at an optimized density. For example, seed 1 × 10⁵ cells/mL in 800 µL of medium per well of a 24-well plate for apoptosis analysis [3].
    • Allow cells to adhere (if adherent) and stabilize overnight in a humidified incubator at 37°C with 5% CO₂.
II. Treatment and Incubation
  • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (refer to Table 1 for guidance).
  • Gently replace the old medium with the this compound-containing or vehicle control medium.
  • Incubate cells for the desired treatment period (e.g., 24 to 96 hours, depending on the assay and research question [4] [3]).
III. Post-Treatment Analysis
  • Cell Viability Assessment (MTT or Alamar Blue Assay):

    • After treatment, add MTT or Alamar Blue reagent directly to each well according to the manufacturer's protocol.
    • Incubate for several hours to allow formazan crystal formation (MTT) or dye conversion (Alamar Blue).
    • Measure absorbance (for MTT) or fluorescence (for Alamar Blue) using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle control [3].
  • Apoptosis Analysis via Flow Cytometry (Annexin V/PI Staining):

    • Harvest cells (including floating cells) post-treatment.
    • Wash cells twice with cold Phosphate-Buffered Saline (PBS).
    • Resuspend the cell pellet (1 × 10⁵ cells) in 100 µL of Annexin-V binding buffer.
    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) [3].
    • Incubate at room temperature in the dark for 15 minutes.
    • Add additional binding buffer and analyze immediately using a flow cytometer. distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

The workflow below summarizes the key stages of a this compound treatment experiment.

G cluster_pre I. Pre-Treatment cluster_treat II. Treatment & Incubation cluster_analyze III. Post-Treatment Analysis Prep Prepare PTL Stock in DMSO Seed Seed & Culture Cells Prep->Seed Dilute Dilute PTL in Medium Seed->Dilute Apply Apply Treatment to Cells Dilute->Apply Incubate Incubate (e.g., 24-96h) Apply->Incubate Viability Viability Assay (MTT / Alamar Blue) Incubate->Viability Apoptosis Apoptosis Assay (Annexin V/PI Staining) Incubate->Apoptosis Other Other Assays (Western Blot, ROS, qPCR) Incubate->Other

Key Mechanisms of Action and Research Applications

This compound's anticancer effects are mediated through several interconnected pathways, making it suitable for various research applications.

Table 2: Key Mechanisms and Research Applications of this compound

Mechanism of Action Key Molecular Targets Primary Research Applications
NF-κB Pathway Inhibition [1] [5] [2] IKK, p65 subunit Overcoming chemoresistance, reducing inflammation, sensitizing cells to other agents.
ROS Induction [1] Glutathione system, Mitochondria Inducing oxidative stress-mediated apoptosis, particularly in leukemia cells.
p53 Pathway Activation [1] p53 (Ser-15 phosphorylation) Restoring apoptosis in p53-wildtype cancer cells.
Hsp90α Chaperone Inhibition [5] N-terminal ATPase domain of Hsp90α Overcoming BRAF inhibitor resistance in melanoma; degrading oncogenic client proteins.
Epigenetic Modulation [1] DNMT1, p21 Reversing aberrant gene silencing, enhancing sensitivity to therapy.
Cancer Stem Cell (CSC) Targeting [6] [2] Multiple pathways (NF-κB, STAT3) Eradicating drug-resistant stem cell populations in AML and other malignancies.

The following diagram illustrates the core signaling pathways modulated by this compound, which contribute to its anti-cancer effects.

G cluster_inhib Pathway Inhibition cluster_activ Pathway Activation cluster_outcome Anticancer Outcomes PTL This compound (PTL) NFkB Inhibits NF-κB Signaling (via IKK/p65) PTL->NFkB STAT3 Inhibits STAT3 Phosphorylation PTL->STAT3 Hsp90 Inhibits Hsp90α ATPase Activity PTL->Hsp90 ROS Induces ROS Production PTL->ROS p53 Activates p53 Tumor Suppressor PTL->p53 Apop Apoptosis NFkB->Apop Stem CSC Targeting NFkB->Stem STAT3->Apop Resist Reverses Drug Resistance Hsp90->Resist ROS->Apop Cycle Cell Cycle Arrest (S-phase) ROS->Cycle p53->Apop

Critical Considerations for Protocol Design

  • Combination Therapy: this compound shows great promise in combination regimens. It can synergize with chemotherapy drugs like vincristine [3], targeted agents like selinexor (an XPO1 inhibitor) [4], and even nutrients like Vitamin C [3]. Carefully optimize the dosing schedule (simultaneous vs. sequential) when designing combination studies.

  • Solubility and Bioavailability: The inherent poor solubility of this compound is a major limitation. Researchers are addressing this by developing more soluble analogs like Dimethylaminothis compound (DMAPT) [2] and novel hybrid molecules [6], or by using advanced formulations like liposomes and nanoparticles [2].

References

Comprehensive Application Notes and Protocols for Parthenolide Combination Therapy in Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the report.

Introduction to Parthenolide and Its Anticancer Properties

This compound (PTL) is a sesquiterpene lactone compound naturally derived from the medicinal herb Tanacetum parthenium (feverfew), which has been used traditionally for centuries for its anti-inflammatory and anti-migraine properties. The compound possesses a characteristic α-methylene-γ-lactone ring and an epoxide group that enable it to interact with nucleophilic sites of various biological molecules, contributing to its diverse biological activities [1] [2]. In recent decades, PTL has garnered significant attention in oncology research due to its multifaceted antitumor properties and selective toxicity toward cancer cells while sparing normal cells [1]. This selective action is particularly evident against leukemia stem cells (LSCs), which are typically resistant to conventional chemotherapy, positioning PTL as a promising candidate for targeted cancer therapy approaches [1].

The molecular mechanisms underlying PTL's anticancer effects are complex and multi-targeted. PTL effectively inhibits the NF-κB signaling pathway, a crucial regulator of cell survival and inflammation, by directly interacting with IκB-kinase (IKK), leading to reduced phosphorylation of IκB-alpha and decreased nuclear translocation of the p65 subunit [1] [2]. Additionally, PTL disrupts STAT3 signaling by blocking Tyr705 phosphorylation, contributes to reactive oxygen species (ROS) production, and activates the tumor suppressor p53 through phosphorylation at serine-15 [1]. These coordinated mechanisms collectively trigger apoptosis in various cancer cell types while demonstrating relative sparing of normal hematopoietic cells [1]. The compound has also shown efficacy in targeting cancer stem cell populations, which are often responsible for tumor recurrence and therapeutic resistance [1] [2].

This compound Combination Therapy Rationale and Strategic Approaches

Scientific Rationale for Combination Strategies

The development of PTL-based combination therapies is grounded in the need to overcome therapeutic resistance and enhance efficacy against heterogeneous tumor populations. Combination approaches leverage PTL's multi-targeted mechanisms to achieve synergistic antitumor effects while potentially reducing required dosages of individual agents [1] [3]. The Independent Drug Action (IDA) theory provides a framework for understanding how drug combinations can address tumor heterogeneity, where each component targets distinct subpopulations within a tumor, thereby increasing the overall proportion of responsive cells [3]. This approach is particularly valuable in aggressive, heterogeneous cancers like triple-negative breast cancer (TNBC), where monotherapies often yield limited success due to rapid development of resistance [3].

PTL's ability to sensitize cancer cells to conventional chemotherapeutic agents represents another compelling rationale for combination approaches. By inhibiting key survival pathways like NF-κB and STAT3, which are frequently hyperactivated in treatment-resistant cancers, PTL can counteract prosurvival signals that would otherwise protect cancer cells from cytotoxic agents [1] [2]. Furthermore, PTL's unique activity against quiescent leukemia stem cells addresses a critical limitation of conventional chemotherapy, which primarily targets rapidly dividing cells [1]. This strategic approach aims to eradicate the root source of tumor recurrence and persistence, potentially leading to more durable therapeutic responses.

Promising Combination Partners

Recent computational and experimental studies have identified several promising combination partners for PTL. XPO1 inhibitors such as selinexor have emerged as particularly synergistic candidates, with IDACombo computational predictions ranking PTL as the top compound to enhance XPO1 inhibition efficacy across heterogeneous TNBC populations [3]. This combination leverages complementary mechanisms—PTL's inhibition of NF-κB and STAT3 pathways combined with selinexor's blockade of nuclear export—to create a multipronged attack on cancer cell survival signaling [3].

Other strategic combinations include PTL with conventional chemotherapeutic agents to overcome resistance, epigenetic modifiers to enhance gene expression changes, and metabolism-targeting drugs to exploit PTL's effects on amino acid metabolism and oxidative stress [1] [4]. The growing understanding of PTL's impact on cancer metabolic reprogramming, including its demonstrated effects on amino acid metabolism in lung adenocarcinoma, opens additional avenues for rational combination with metabolic inhibitors [4].

Table 1: Promising this compound Combination Partners and Their Mechanisms

Combination Partner Mechanism of Action Cancer Type Observed Effects
XPO1 Inhibitors (Selinexor) Blocks nuclear export; complements NF-κB inhibition Triple-Negative Breast Cancer Synergistic growth inhibition in heterogeneous populations [3]
Conventional Chemotherapeutics Direct cytotoxicity combined with pathway inhibition Various Hematologic Malignancies Enhanced sensitivity and reduced likelihood of resistance [1]
Metabolism-Targeting Agents Exploits PTL-induced amino acid metabolic changes Lung Adenocarcinoma Affects proliferation and oxidative stress levels [4]

Experimental Protocols and Methodologies

Nanodelivery System Preparation and Characterization

The poor water solubility of PTL represents a significant challenge for its clinical application, with conventional formulations demonstrating limited bioavailability. Nanodelivery approaches using carboxyl-functionalized nanographene (fGn) have been developed to overcome this limitation [5]. The following protocol details the preparation and characterization of PTL-fGn complexes:

  • Functionalized Nanographene Preparation: Begin with 10 mg of graphene (Angstron Materials Inc.) added to a mixture of H₂SO₄ and HNO₃. Sonicate the mixture for 4-5 hours, then filter through a 0.2 µm GTTP membrane (Millipore) and wash several times with deionized water. Dry the resulting fGn powder overnight at 100°C and store in a vacuum desiccator [5].

  • PTL-fGn Complex Formation: Prepare 10 mM PTL stock solution in DMSO. Add PTL to fGn solution in culture media to achieve final complex concentrations of 1-100 µM PTL with 10 µg/ml fGn. Sonicate the mixture for 1 hour and store at 4°C before use. Characterization through X-ray Photoelectron Spectroscopy (XPS) confirms interactions between fGn and PTL [5].

  • Quality Control Assessment:

    • Transmission Electron Microscopy: Disperse fGn powder in ethanol with 30 min sonication, deposit on TEM grid, and analyze using field emission JEM-2100F TEM at 100 kV acceleration voltage.
    • Zeta Potential Analysis: Prepare 50 µg/ml stock solutions of fGn in deionized water with 1 hour sonication, perform appropriate dilutions, and analyze using ZETA-READER MARK 21.
    • Drug Loading Efficiency: Determine through comparison of initial PTL concentration versus supernatant concentration after complex formation using HPLC or spectrophotometric methods [5].

This nanodelivery approach has demonstrated significant improvement in PTL efficacy, reducing the IC₅₀ value in pancreatic cancer cells from 39 µM (free PTL) to 9.5 µM (PTL-fGn complex) [5].

In Vitro Combination Efficacy Assessment

Evaluation of PTL combination therapies requires careful experimental design to account for tumor heterogeneity and distinguish true synergy from additive effects. The following protocol outlines a comprehensive approach for assessing PTL combination efficacy:

  • Cell Line Selection and Culture: Select representative cell lines that capture the heterogeneity of the target cancer. For TNBC, this includes MDA-MB-468 (basal-like), HCC-1806 (mixed mesenchymal/LAR), and MDA-MB-231 (highly mesenchymal) [3]. Engineer cells to stably express distinct fluorescent proteins (GFP, RFP, BFP) to enable tracking in co-culture experiments. Maintain cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C with 5% CO₂ [3] [5].

  • Experimental Setup and Treatment:

    • Establish mono-cultures and co-cultures of selected cell lines at appropriate densities (typically 5,000-10,000 cells/well in 96-well plates).
    • Prepare treatment groups: vehicle control, PTL monotherapy, combination partner monotherapy, and combination therapy.
    • For PTL treatments, use concentrations ranging from 1-100 µM, depending on formulation (free PTL vs. nanoformulated).
    • Treat cells for 96 hours, assessing growth inhibition at 24-hour intervals [3].
  • Synergy Analysis:

    • Measure growth inhibition using fluorescent signal intensity (for labeled cells) or standard viability assays (MTT, CellTiter-Glo).
    • Analyze potential synergy using computational tools such as Combenefit, applying multiple reference models (Bliss, Loewe, HSA) to account for different synergy definitions.
    • Calculate combination indices (CI) where CI < 1 indicates synergy, CI = 1 indicates additivity, and CI > 1 indicates antagonism [3].

Table 2: Quantitative Proteomics and Metabolomics Analysis Parameters

Analysis Type Sample Preparation Instrumentation Key Parameters
Label-free Quantitative Proteomics RIPA buffer extraction; acetone precipitation; trypsin digestion Nano-UPLC EASY-nLC1200 with Q-Exactive mass spectrometer MS1 resolution: 70,000; MS2 resolution: 17,500; NCE: 28% [6] [4]
Targeted Amino Acid Metabolomics Metabolite extraction with methanol:acetonitrile:water (5:3:2); derivatization LC-MS/MS with reversed-phase column Mobile phase A: 0.1% formic acid; B: 0.1% formic acid in acetonitrile [4]
PRM Validation Similar to proteomics with specific peptide selection Same as above with targeted MS2 Maximum IT: 200 ms; isolation window: 2 m/z [6]
Mechanistic Studies Protocol

Understanding the molecular mechanisms underlying PTL combination effects requires integrated proteomic, metabolomic, and functional analyses:

  • Proteomic Analysis Workflow:

    • Sample Preparation: Treat cells with PTL (e.g., 10 µM for 24 hours), lyse using RIPA buffer with protease inhibitors, and quantify proteins using BCA assay [6] [4].
    • Protein Processing: Perform acetone precipitation, reconstitute in 100 mM ammonium bicarbonate with 1% sodium deoxycholate, reduce with TCEP (5 mM, 10 min at 55°C), alkylate with iodoacetamide (10 mM, 15 min dark), and digest with trypsin (50:1 ratio, overnight at 37°C) [6].
    • LC-MS/MS Analysis: Desalt peptides, separate using nano-UPLC with 240-min gradient, and analyze with Q-Exactive mass spectrometer in positive mode with top 20 data-dependent acquisition [6] [4].
    • Data Analysis: Process raw files with MaxQuant, identify differentially expressed proteins (fold change >1.5, p<0.05), perform GO and KEGG enrichment analyses, and construct protein-protein interaction networks using String database and Cytoscape [6] [4].
  • Functional Validation Assays:

    • Apoptosis Assessment: Use Hoechst 33258 fluorescent staining and Annexin V-FITC/PI double staining with flow cytometry to quantify apoptosis rates across treatment conditions [6].
    • ROS Measurement: Employ CM-H₂DCFDA staining followed by flow cytometry or fluorescence microscopy to detect PTL-induced reactive oxygen species generation [5] [4].
    • Mitochondrial Function: Assess mitochondrial membrane potential using JC-1 staining and monitor glutathione levels using commercial GSH/GSSG detection kits [5] [4].
    • Western Blot Validation: Confirm proteomic findings by analyzing key protein targets (e.g., HMOX1, GCLM, IL1B) using specific antibodies and standard immunoblotting techniques [6] [4].

Signaling Pathways and Mechanisms of Action

The anticancer activity of this compound involves a complex network of interacting signaling pathways that contribute to its efficacy in combination therapies. The intricate relationships between these pathways can be visualized as follows:

G PTL PTL NFkB_Inhibition NF-κB Inhibition PTL->NFkB_Inhibition STAT_Inhibition STAT Inhibition PTL->STAT_Inhibition ROS_Induction ROS Induction PTL->ROS_Induction p53_Activation p53 Activation PTL->p53_Activation Epigenetic_Mod Epigenetic Modulation PTL->Epigenetic_Mod IKK_Binding IKK Binding NFkB_Inhibition->IKK_Binding JAK_Inhibition JAK Inhibition STAT_Inhibition->JAK_Inhibition STAT_Phospho_Block Blocked STAT Phosphorylation STAT_Inhibition->STAT_Phospho_Block STAT_DNA_Binding Inhibited DNA Binding STAT_Inhibition->STAT_DNA_Binding GSH_Depletion Glutathione Depletion ROS_Induction->GSH_Depletion Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS_Induction->Mitochondrial_Dysfunction Apoptosis Apoptosis Induction p53_Activation->Apoptosis Epigenetic_Mod->Apoptosis IkB_Stabilization IκB Stabilization IKK_Binding->IkB_Stabilization NFkB_Nuclear_Block Blocked Nuclear Translocation IkB_Stabilization->NFkB_Nuclear_Block Prosurvival_Down Prosurvival Gene Downregulation NFkB_Nuclear_Block->Prosurvival_Down Prosurvival_Down->Apoptosis JAK_Inhibition->STAT_Phospho_Block STAT_Phospho_Block->STAT_DNA_Binding STAT_DNA_Binding->Apoptosis Oxidative_Damage Oxidative Damage GSH_Depletion->Oxidative_Damage Mitochondrial_Dysfunction->Oxidative_Damage Mitochondrial_Permeability Mitochondrial Permeability Oxidative_Damage->Mitochondrial_Permeability Caspase_Activation Caspase Activation Caspase_Activation->Apoptosis Mitochondrial_Permeability->Caspase_Activation XPO1_Inhibitor XPO1 Inhibitor XPO1_Inhibitor->NFkB_Nuclear_Block XPO1_Inhibitor->STAT_DNA_Binding

Figure 1: this compound Signaling Pathways and Combination Therapy Mechanisms

This network illustrates how PTL simultaneously targets multiple crucial survival pathways in cancer cells. The NF-κB pathway inhibition occurs through direct binding to IKK, preventing IκB phosphorylation and degradation, thereby sequestering NF-κB in the cytoplasm and blocking its nuclear translocation [1] [2]. This results in downregulation of prosurvival genes such as Bcl-XL, survivin, and c-FLIP. Concurrently, PTL inhibits the JAK/STAT signaling pathway through multiple mechanisms, including JAK inhibition and direct blockade of STAT DNA binding, particularly affecting STAT3, which plays a key role in tumor survival and resistance [1] [2].

PTL's induction of oxidative stress through ROS generation and glutathione depletion creates additional pressure on cancer cells, leading to mitochondrial dysfunction and activation of apoptotic pathways [1] [5]. The simultaneous activation of p53 and epigenetic modulation through DNMT1 inhibition further contributes to the compound's multifaceted antitumor activity [1]. When combined with XPO1 inhibitors, the effect is enhanced through complementary inhibition of nuclear transport, creating a synergistic multipronged attack on cancer cell survival mechanisms [3].

Data Analysis and Interpretation

Quantitative Assessment of Combination Effects

Robust data analysis is essential for distinguishing truly synergistic combinations from merely additive effects. The following approaches provide comprehensive assessment:

  • Synergy Scoring: Calculate multiple synergy scores (HSA, Bliss, Loewe, ZIP) to account for different reference models. Implement a majority voting strategy where combinations are designated as synergistic only when multiple models consistently indicate synergy [7]. This conservative approach reduces false positives in synergy identification.

  • Heterogeneity Analysis: In co-culture models representing different molecular subtypes, analyze growth inhibition both across the mixed population and for individual cell lines. This determines whether combination therapies provide broad efficacy across heterogeneous populations or show subtype-specific effects [3].

  • Dose-Response Modeling: Generate three-dimensional response surfaces for dose pairs to visualize regions of synergy and antagonism. Use software such as Combenefit to interpolate dose-response landscapes and identify optimal ratio ranges for combination therapy [3].

  • Statistical Validation: Perform replicate experiments (minimum n=3) and apply appropriate statistical tests (e.g., two-way ANOVA with post-hoc testing) to confirm significance of combination effects compared to monotherapies.

Proteomic and Metabolomic Data Integration

Integrating multi-omics data provides comprehensive insights into PTL combination mechanisms:

  • Differential Expression Analysis: Identify significantly altered proteins (fold change >1.5, p<0.05) and metabolites in response to PTL treatment. Map these changes to biological pathways using KEGG and GO enrichment analyses to identify key affected processes [6] [4].

  • Network-Based Integration: Construct protein-protein interaction networks using the STRING database and implement network propagation algorithms to identify functionally connected modules affected by PTL combinations [6] [4].

  • Pathway Enrichment Visualization: Create enriched pathway maps highlighting specific proteins and metabolites altered by PTL treatment, focusing on apoptosis regulation, metabolic pathways, and oxidative stress response [6] [4].

  • Target Validation: Confirm proteomic findings using Parallel Reaction Monitoring (PRM) for selected proteins and qPCR for corresponding mRNA expression levels [6]. For metabolomic findings, validate key metabolic changes using targeted assays (e.g., GSH/GSSG ratio, NADPH/NADP levels) [4].

Table 3: Key Proteomic Changes Associated with this compound Treatment Across Cancer Types

Cancer Type Upregulated Proteins Downregulated Proteins Key Affected Pathways Experimental Model
Thyroid Cancer HMOX1, GCLM, CASP8 IL1B, HSPA1A Metabolic processes, DNA replication, apoptosis BCPAP cell line [6]
Lung Adenocarcinoma GCTG, oxidative stress markers Amino acid metabolism enzymes Amino acid metabolism, oxidative stress response H1975 cell line, in vivo models [4]
Pancreatic Cancer ROS markers, caspase activators NF-κB targets ROS generation, mitochondrial apoptosis Panc-1 cell line [5]
Leukemia p53 targets, pro-apoptotic factors Bcl-2, survivin, ICAM-1 NF-κB signaling, STAT3 pathway, stem cell regulation Primary AML cells, bcCML cells [1]

Regulatory Considerations and Commercial Applications

FDA Regulatory Framework for Combination Therapies

The development of PTL combination therapies must navigate evolving regulatory landscapes. Recent FDA draft guidance emphasizes several key considerations:

  • Contribution of Effect: Regulatory agencies require demonstration of each component's contribution to combination therapy efficacy. While factorial designs (A vs B vs A+B) remain preferred, the FDA acknowledges situations where they may not be feasible, such as in rare biomarker-defined populations or when strong biologic co-dependency exists [8].

  • Alternative Endpoints: Beyond overall survival (OS) and progression-free survival (PFS), the FDA shows increasing openness to other clinically relevant endpoints in combination trials. Sponsons should engage early with regulatory agencies to establish acceptable endpoints for specific cancer types and contexts [8].

  • External Data Utilization: The FDA recognizes that real-world data/evidence (RWD/E) from electronic health records, claims data, and registries may contribute to evidence packages for combination therapies. Biomarker data and clinically relevant characteristics should be considered in inclusion/exclusion criteria and comparability assessments [8].

  • Therapeutic Index Considerations: Regulatory evaluations increasingly integrate therapeutic index considerations, balancing incremental efficacy against severity, reversibility, and manageability of adverse events. This aligns with clinical decision-making where treatment selection depends on both efficacy and tolerability impact on quality of life [8].

Commercial Development and AI-Driven Discovery

The landscape of PTL combination therapy development is being transformed by computational approaches:

  • Drug Repositioning Strategies: PTL's established safety profile from traditional use makes it particularly amenable to drug repositioning approaches. Computational tools like REFLECT identify precision drug combination therapies based on multi-omic co-alteration signatures, potentially accelerating clinical translation [7].

  • Database Resources: Platforms like OncoDrug+ systematically integrate drug combination response data with biomarker and cancer type information, providing evidence-based ranking of treatment options. These resources include 7,895 data entries covering 77 cancer types and 1,200 biomarkers, enabling researchers to prioritize combination strategies [7].

Conclusion and Future Directions

This compound represents a promising naturally derived compound with multifaceted antitumor properties, particularly valuable in combination therapy approaches. Its unique ability to target cancer stem cells, inhibit key survival pathways (NF-κB, STAT3), induce oxidative stress, and modulate epigenetics provides a strong mechanistic foundation for rational combination strategies. The protocols outlined in this document provide researchers with comprehensive methodologies for developing, testing, and analyzing PTL-based combinations, from nanodelivery systems to sophisticated multi-omics assessments.

Future research directions should focus on several key areas: First, expanding clinical translation of PTL combinations through improved formulation strategies, such as the nanodelivery systems described here, to overcome solubility limitations. Second, leveraging emerging AI technologies to identify novel combination partners that address tumor heterogeneity through independent drug action principles. Third, developing biomarker-driven patient selection strategies to match specific tumor molecular profiles with appropriate PTL combinations. Finally, addressing regulatory considerations early in development to facilitate efficient translation of promising combinations from bench to bedside.

As combination therapy continues to evolve as a cornerstone of modern oncology, PTL's unique mechanisms and favorable toxicity profile position it as a valuable component in next-generation treatment regimens. The integrated experimental and computational approaches described in these application notes provide a roadmap for researchers to systematically explore and develop this potential.

References

Parthenolide Nanoparticle Delivery Systems: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Therapeutic Rationale

Parthenolide (PTL), a sesquiterpene lactone derived from feverfew (Tanacetum parthenium), demonstrates significant anticancer potential. Its activity is multifaceted, including the induction of apoptosis, inhibition of the NF-κB signaling pathway, and a unique ability to target cancer stem cells (CSCs), which are often responsible for tumor recurrence and drug resistance [1]. The electrophilic α-methylene-γ-lactone group in PTL alkylates cysteine residues in key proteins like p65 and IκB kinase (IKK), leading to these broad anticancer effects [1].

However, the clinical translation of PTL is hindered by its poor aqueous solubility and low oral bioavailability [1]. Nanoformulations present a viable solution to these challenges. Encapsulating PTL into nanoparticles can enhance its solubility, protect it from degradation, and improve its accumulation in tumor tissue through the Enhanced Permeability and Retention (EPR) effect [2]. Among various nanocarriers, Solid Lipid Nanoparticles (SLNs) offer advantages such as biocompatibility, controlled release, and relative ease of scaling up [3].

Formulation Design and Nanoparticle Selection

Several nanocarrier systems have been investigated for PTL delivery. The table below summarizes the key options, their components, and observed advantages.

Table 1: Overview of Nanocarrier Systems for this compound Delivery

Nanocarrier Type Key Components Reported Advantages for PTL Delivery
Functionalized Nanographene (fGn) Carboxyl-functionalized graphene [4] Overcame extreme hydrophobicity; significantly decreased IC50 from 39 µM (free PTL) to 9.5 µM in Panc-1 pancreatic cancer cells [4].
Solid Lipid Nanoparticles (SLNs) Lipids (e.g., Glyceryl behenate, Glyceryl distearate), Surfactants (e.g., Polysorbate 80, Sorbitan oleate) [5] Biocompatible; can improve drug stability and bioavailability; suitable for industrial scale-up [5] [3].
Cationic Polymeric Micelles Poly(4-methyl-piperazin-1-yl)-propenone)-b-polylactide (PMPP-PLA) block copolymer [6] Effective for co-delivery of sesquiterpene lactones; demonstrated anti-biofilm activity; showed good colloidal stability [6].
Polymer Nanoparticles (for local delivery) Poly(styrene-alt-maleic anhydride)-b-poly(styrene) (PSMA) [7] Used for local retroductal injection to murine submandibular gland; enabled delivery of otherwise poorly soluble drugs [7].

For researchers beginning development, SLNs represent a strong starting point due to their well-characterized nature and use of Generally Recognized As Safe (GRAS) ingredients.

Protocol: Formulation and Optimization of PTL-Loaded SLNs

This protocol outlines a method for preparing blank SLNs, which is a critical first step before loading an expensive or scarce Active Pharmaceutical Ingredient (API) like PTL. This "blank SLN" approach saves resources during initial optimization [5].

Materials
  • Lipids: Carnauba wax (CW), Glyceryl behenate (Compritol 888 CG), Glyceryl distearate (Precirol ATO 5).
  • Surfactants: Polysorbate 80 (P80), Sorbitan oleate (SO).
  • Equipment: High-speed homogenizer (e.g., Ultra-Turrax), Ultrasonic probe sonicator, Heating mantle, Magnetic stirrer, Malvern Zetasizer for characterization [5].
Preparation Method via Hot Homogenization and Ultrasonication
  • Prepare Aqueous Phase: Disperse P80 in purified water under magnetic agitation. Heat to 92 ± 3 °C [5].
  • Prepare Lipid Phase: Melt the lipid mixture (e.g., CW, GB, GDS) and SO together. Heat to 92 ± 3 °C [5].
  • Form Pre-emulsion: Add the hot aqueous phase to the hot lipid phase while homogenizing with a high-speed homogenizer (e.g., 10,000 rpm for 10 minutes) [5].
  • Form Nanoemulsion (Sonication): Homogenize the pre-emulsion using a probe sonicator. The amplitude and time (e.g., 70% amplitude for 1-10 minutes) are critical process parameters to be optimized [5].
  • Solidify SLNs: Immediately cool the resulting nanoemulsion in an ice bath to solidify the lipids and form SLNs [5].
Optimization using Design of Experiments (DOE)

A structured DOE is far more efficient than a one-factor-at-a-time approach for SLN development [5].

  • Critical Quality Attributes (CQAs): Particle Size (PS), Polydispersity Index (PDI), and Zeta Potential (ZP). These directly impact stability, drug release, and bioavailability [5].
  • Critical Material Attributes (CMAs) & Critical Process Parameters (CPPs):
    • Mixture Variable: Lipid composition (proportions of CW, GB, GDS).
    • Quantitative Factors: Percentage of P80 in the P80/SO surfactant system, and Ultrasonication (US) time [5].
  • Analysis: Using a non-classical mixed design, studies have identified that a P80 concentration between 35% and 45% is often optimal. A fixed P80 ratio of 41% and a US time of 7.5 minutes allowed for precise adjustment of the lipid composition to achieve desirable CQAs [5].
  • Desirability Function: This statistical tool can identify a single optimized formulation that simultaneously satisfies all CQA targets. One study achieved an optimized blank SLN with a PS of 176.3 nm, PDI of 0.268, and ZP of -35.5 mV [5].

The following diagram illustrates the experimental workflow for developing and optimizing Solid Lipid Nanoparticles, from preparation to final characterization.

sln_workflow start Define CQAs: Particle Size, PDI, Zeta Potential design Design of Experiments (DOE) start->design prep SLN Preparation: Hot Homogenization & Sonication char Characterization: DLS, Zeta Potential prep->char params Define CMAs/CPPs: Lipid Composition, Surfactant %, Sonication Time params->design design->prep optimize Statistical Analysis & Desirability Function char->optimize final Optimized SLN Formulation optimize->final

Protocol: In Vitro Evaluation of PTL-Loaded SLNs

After optimizing the blank SLN matrix and successfully loading PTL, the following evaluations are essential.

Drug Loading and Encapsulation Efficiency
  • Drug Loading (DL): Determine the amount of PTL incorporated into the SLNs. Methods like solvent extraction followed by HPLC analysis are standard.
  • Encapsulation Efficiency (EE): Calculate the percentage of PTL that is successfully encapsulated versus the total amount used. This is often determined by centrifuging the SLN dispersion to separate free drug and analyzing the supernatant [6].
In Vitro Drug Release Study
  • Method: Use dialysis membrane or Franz diffusion cell under sink conditions.
  • Analysis: Sample the release medium at predetermined time points and analyze PTL content via HPLC. The release profile can be fitted to kinetic models (e.g., Korsmeyer-Peppas, Higuchi) to understand the release mechanism [6].
Biological Activity Assessment

Key assays to confirm that the nanoformulation enhances PTL's efficacy [4] [1]:

  • Cytotoxicity (IC50): Treat cancer cell lines (e.g., Panc-1 pancreatic cancer cells) with free PTL and PTL-SLNs. Measure cell viability using MTT or similar assays. Successful delivery should significantly lower the IC50 value [4].
  • Reactive Oxygen Species (ROS) Generation: Use fluorescent probes like DCFH-DA to detect intracellular ROS. PTL-SLNs should induce higher ROS levels than free PTL [4].
  • Apoptosis Detection: Use flow cytometry with Annexin V/PI staining or TUNEL assays to quantify apoptotic cells [4].
  • Mitochondrial Membrane Potential (ΔΨm): Use JC-1 or similar dyes. PTL-induced apoptosis is often accompanied by a loss of ΔΨm, which should be more pronounced with PTL-SLNs [4].

The following diagram summarizes the key anticancer mechanisms of this compound that should be evaluated after successful nanoencapsulation.

ptl_mechanisms PTL This compound (PTL) NFkB Inhibits NF-κB Pathway (Alkylates p65, IKK) PTL->NFkB ROS Induces Oxidative Stress (Depletes Glutathione) PTL->ROS CSC Targets Cancer Stem Cells (CSCs) PTL->CSC Metastasis Suppresses Metastasis (Inhibits FAK1) PTL->Metastasis Apoptosis Activates Apoptosis (Caspase Activation) NFkB->Apoptosis Leads to ROS->Apoptosis Leads to

Characterization Data and Analysis

A summary of the critical parameters for characterizing SLNs and the techniques used is provided below.

Table 2: Key Characterization Techniques for PTL-Loaded SLNs

| Parameter | Target/Expected Outcome | Analytical Technique | | :--- | :--- | :--- | | Particle Size (PS) | 50-200 nm for enhanced permeability and retention (EPR) | Dynamic Light Scattering (DLS) [5] | | Polydispersity Index (PDI) | < 0.3 indicates a monodisperse, uniform population [5] | Dynamic Light Scattering (DLS) [5] | | Zeta Potential (ZP) | | > |±30| mV indicates good physical stability [5] | Zeta Potential Analyzer [5] | | Entrapment Efficiency (EE) | As high as possible (>70% is desirable) [6] | Ultrafiltration/Centrifugation + HPLC [6] | | Surface Morphology | Spherical, smooth, or rough surface | Transmission Electron Microscopy (TEM) [4] | | Crystallinity & Compatibility | Confirmation of drug incorporation and amorphous state | Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD) [5] |

Conclusion

The application of nanoparticle delivery systems, particularly SLNs, effectively addresses the major pharmaceutical challenges associated with this compound. By following a systematic development approach that includes QbD principles, DOE for optimization, and rigorous in vitro characterization, researchers can create PTL nanoformulations with enhanced solubility, stability, and anticancer efficacy. This protocol provides a foundational roadmap for advancing this promising therapeutic agent towards preclinical and clinical evaluation.

References

Comprehensive Application Notes and Protocols for Dimethylaminoparthenolide (DMAPT) in Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to DMAPT and its Therapeutic Significance

Dimethylaminoparthenolide (DMAPT), also known as LC-1, is a soluble prodrug of the natural sesquiterpene lactone This compound that addresses significant pharmacokinetic limitations of the parent compound. This compound itself is a biologically active compound derived from the medicinal plant Tanacetum parthenium (feverfew), but it suffers from poor aqueous solubility and low oral bioavailability that have limited its clinical application. DMAPT was specifically designed to overcome these challenges through chemical modification, resulting in a compound with approximately 1000-fold improved water solubility compared to this compound while maintaining its potent anticancer properties [1] [2].

The strategic development of DMAPT exemplifies the prodrug approach in modern drug discovery, where bioreversible, inactive derivatives are created to overcome biopharmaceutical and pharmacokinetic obstacles associated with active parent compounds [3] [4]. In the case of DMAPT, the addition of a dimethylamino group to the this compound structure creates a compound with enhanced absorption and distribution characteristics while serving as a prodrug that converts back to active this compound in biological systems. This approach has enabled researchers to leverage the multifaceted anticancer mechanisms of this compound while addressing the practical limitations that would otherwise prevent clinical translation.

Mechanism of Action: From Prodrug to Active Compound

Bioconversion and Pharmacokinetic Properties

DMAPT functions as a prodrug that undergoes conversion to the active metabolite this compound in biological systems. This conversion is essential for its therapeutic activity, as this compound is the primary mediator of the observed anticancer effects. The pharmacokinetic profile of DMAPT demonstrates significant improvements over this compound, with studies showing that oral administration of DMAPT (100 mg/kg) in mice produces maximum serum concentrations of approximately 25 μM, compared to only 0.2 μM for orally administered this compound [5]. This represents more than a 100-fold increase in systemic exposure, making DMAPT a far more viable candidate for therapeutic development.

A critical advantage of DMAPT for central nervous system malignancies is its ability to cross the blood-brain barrier, with studies in healthy mice demonstrating a brain-to-plasma ratio of 2.1-3.0 [6]. This significant brain penetration makes DMAPT particularly promising for the treatment of intracranial tumors such as glioma, where adequate drug delivery to the tumor site remains a major therapeutic challenge. The conversion of DMAPT to this compound appears to occur efficiently in various tissues, allowing for the localized activity of the parent compound at the site of action while maintaining favorable systemic exposure through the prodrug formulation.

Molecular Mechanisms and Signaling Pathways

DMAPT, through its active metabolite this compound, exerts anticancer effects through multiple interconnected mechanisms that collectively target cancer cells and the tumor microenvironment:

  • NF-κB pathway inhibition: DMAPT directly inhibits the NF-κB signaling pathway, a critical regulator of inflammation, cell survival, and proliferation that is frequently constitutively active in various cancers. This inhibition occurs through prevention of IκB-α and IκB-β degradation, which normally sequester NF-κB in the cytoplasm, and through direct alkylation of the p65 subunit at cysteine residues 38 and 120, preventing its DNA-binding activity [5] [2]. NF-κB inhibition represents a primary mechanism through which DMAPT sensitizes cancer cells to conventional therapies and reduces expression of pro-survival genes.

  • Reactive Oxygen Species (ROS) induction: DMAPT significantly increases intracellular ROS through multiple mechanisms, including activation of NADPH oxidase (NOX) and disruption of mitochondrial function [7] [8]. This ROS induction creates oxidative stress that exceeds the adaptive capacity of cancer cells, leading to activation of stress response pathways, depletion of cellular thiols like glutathione, and ultimately cell death. The ROS generation occurs in a biphasic manner, with an early phase (1-3 hours) characterized primarily by hydrogen peroxide production, followed by a later phase (12-24 hours) involving increased superoxide anion and other highly reactive oxygen species [8].

  • Cancer stem cell (CSC) targeting: A particularly valuable property of DMAPT is its ability to target cancer stem cells (also known as tumor-initiating cells), which are typically resistant to conventional therapies and associated with tumor recurrence and metastasis [9] [8]. DMAPT effectively reduces the viability of CSC populations in various cancers, including leukemia, breast cancer, and glioma, through mechanisms that involve ROS-mediated cytotoxicity and inhibition of stemness-related signaling pathways.

  • Additional mechanisms: DMAPT also modulates several other pathways involved in cancer progression, including STAT3 signaling, DNA methyltransferase 1 (DNMT1) inhibition, and induction of autophagy [7] [2]. These multifaceted mechanisms work in concert to produce broad-spectrum anticancer activity against diverse malignancy types.

Table 1: Key Molecular Targets of DMAPT and Their Functional Consequences

Molecular Target Effect of DMAPT Functional Outcome
NF-κB p65 subunit Alkylation at Cys38 and inhibition of DNA binding Reduced expression of anti-apoptotic genes; sensitization to apoptosis
IKK complex Inhibition of IκB phosphorylation Prevention of NF-κB nuclear translocation
NADPH oxidase Activation and increased activity Enhanced ROS generation and oxidative stress
Mitochondrial electron transport Disruption of membrane potential Additional ROS generation and energy crisis
Nrf2 pathway Downregulation of this antioxidant regulator Reduced cellular defense against oxidative stress
STAT3 Inhibition of phosphorylation and dimerization Suppression of proliferative and survival signaling

Therapeutic Applications and Efficacy Profiles

Efficacy Across Cancer Types

DMAPT has demonstrated broad-spectrum activity against diverse cancer types in both in vitro and in vivo models. The therapeutic effects have been observed across hematological malignancies and solid tumors, supporting its development as a potential multi-indication anticancer agent. The following table summarizes key efficacy data from preclinical studies:

Table 2: Efficacy of DMAPT Across Preclinical Cancer Models

Cancer Type Model System Key Findings Proposed Mechanisms
Glioma Syngeneic GL261 murine intracranial model Slowed tumor growth kinetics; extended survival; brain penetrant (2.1-3.0 brain-to-plasma ratio) [6] NF-κB inhibition; possible STAT3 suppression [1]
Leukemia Primary CML CD34+lin− cells; AML models Induced cell death in primitive leukemic cells while sparing normal hematopoietic cells [9] ROS induction; NF-κB inhibition; cell cycle arrest in G0/G2 phases [9]
Prostate Cancer PC-3 and DU145 xenograft models Inhibited tumor growth; sensitized to radiation therapy [5] NF-κB inhibition; inhibition of DNA double-strand break repair; thiol depletion [5]
Breast Cancer Triple-negative breast cancer (TNBC) models; mammosphere assays Suppressed mammosphere formation; targeted breast cancer stem-like cells; inhibited tumor growth and metastasis in xenografts [7] [8] ROS generation; mitochondrial dysfunction; necrosis; downregulation of Nrf2 [8]
Lung Cancer Non-small cell lung cancer (NSCLC) models Inhibited NF-κB activity; sensitized to X-rays; inhibited split-dose repair [5] NF-κB inhibition; enhanced DNA damage persistence
Radiation and Chemotherapy Sensitization

A particularly promising application of DMAPT is in combination therapy, where it demonstrates significant potential to enhance the efficacy of established cancer treatments. In prostate cancer models, DMAPT treatment increased sensitivity to radiation both in vitro and in tumor xenografts in vivo [5]. The proposed mechanisms for this radiosensitization include inhibition of constitutive and radiation-induced NF-κB activity, depletion of intracellular thiols, and impairment of DNA double-strand break repair pathways. Similar effects have been observed in lung cancer models, where DMAPT sensitized non-small cell lung cancer cells to X-ray treatment by inhibiting split-dose repair, a critical mechanism for cancer cell recovery between radiation fractions [5].

DMAPT has also shown potential to overcome chemotherapy resistance, particularly in aggressive cancer subtypes. In triple-negative breast cancer, DMAPT effectively targeted the stem-like cell population that is often responsible for treatment resistance and disease recurrence [8]. The combination of DMAPT with conventional chemotherapy agents may therefore provide a strategy to address both the bulk tumor population and the resistant cancer stem cell compartment simultaneously, potentially improving long-term treatment outcomes.

Experimental Protocols and Methodologies

In Vitro Assessment of Cytotoxic Activity

Objective: To evaluate the direct anti-proliferative and cytotoxic effects of DMAPT on cancer cell lines in vitro.

Materials and Reagents:

  • DMAPT stock solution (40 mM in DMSO, stored at -20°C)
  • Cancer cell lines of interest (e.g., glioma, leukemia, breast cancer lines)
  • Appropriate cell culture media and supplements
  • Cell viability assay reagents (MTT, Trypan blue, or ATP-based assays)
  • ROS detection probes (DCFDA, DHE, HPF)
  • Apoptosis/necrosis detection kits (Annexin V/PI, YoPro-1/7AAD)
  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell culture and plating: Maintain cancer cell lines in appropriate culture conditions. Plate cells in 96-well or 24-well plates at optimized densities (typically 3-5 × 10³ cells/well for 96-well plates) and allow to adhere overnight.

  • DMAPT treatment: Prepare serial dilutions of DMAPT in culture medium (typical testing range: 1-50 μM). Include vehicle control (DMSO at equivalent concentration). Treat cells for desired duration (24-72 hours).

  • Viability assessment:

    • For MTT assay: Add MTT reagent (0.5 mg/mL final concentration) and incubate 2-4 hours at 37°C. Dissolve formazan crystals with DMSO or acidified isopropanol. Measure absorbance at 570 nm with reference filter at 630-650 nm.
    • For trypan blue exclusion: Harvest cells, mix with 0.4% trypan blue solution (1:1 ratio), and count viable (unstained) vs. dead (blue) cells using hemocytometer.
  • ROS detection:

    • Load cells with 10 μM DCFDA, 5 μM DHE, or 5 μM HPF in serum-free medium for 30 minutes at 37°C.
    • Wash and treat with DMAPT for desired time points (1-24 hours).
    • Analyze fluorescence intensity by flow cytometry or fluorescence microscopy (DCF: Ex/Em 485/535 nm; DHE: Ex/Em 535/610 nm; HPF: Ex/Em 490/515 nm).
  • Cell death mechanism analysis:

    • For Annexin V/PI staining: Harvest cells after DMAPT treatment, stain with Annexin V-FITC and PI according to manufacturer's protocol, and analyze by flow cytometry within 1 hour.
    • For caspase inhibition: Pre-treat cells with 100 μM z-VAD-fmk for 2 hours before DMAPT addition to assess caspase-independent cell death.

Data Analysis: Calculate IC₅₀ values using nonlinear regression of concentration-response data. For combination studies, calculate combination index using Chou-Talalay method to determine synergistic, additive, or antagonistic effects.

Cancer Stem Cell Targeting Assays

Objective: To evaluate the effect of DMAPT on cancer stem cell populations using mammosphere or tumorsphere formation assays.

Materials and Reagents:

  • Low-attachment culture plates
  • Serum-free mammosphere medium (DMEM/F12 supplemented with B27, 20 ng/mL EGF, 20 ng/mL bFGF)
  • Primary and secondary antibodies for stem cell markers (CD44, CD133, ALDH)
  • Accutase or trypsin/EDTA for sphere dissociation

Procedure:

  • Single cell preparation: Dissociate monolayer cultures or tumor tissues to single cells using enzymatic digestion and mechanical disruption. Filter through 40 μm cell strainer to remove aggregates.

  • Primary sphere formation:

    • Plate single cells at low density (500-1000 cells/cm²) in low-attachment plates with mammosphere medium.
    • Culture for 7-10 days, adding fresh medium every 2-3 days.
    • Count primary spheres (>100 μm diameter) using inverted microscope.
  • DMAPT treatment:

    • For prevention assays: Add DMAPT (1-20 μM) immediately after plating and maintain throughout sphere formation period.
    • For eradication assays: Add DMAPT to pre-formed spheres and monitor sphere disintegration over 3-5 days.
  • Sphere dissociation and replating:

    • Collect spheres by gentle centrifugation, dissociate to single cells, and replate in secondary sphere formation assay to assess self-renewal capacity.
  • Stem cell marker analysis:

    • Analyze sphere-derived cells for stem cell markers (CD44, CD133, ALDH) by flow cytometry.
    • Extract RNA from sphere cells for qPCR analysis of stemness genes (Nanog, Oct3/4, Sox2).

Data Analysis: Calculate sphere-forming efficiency (number of spheres formed / number of cells plated × 100%). Compare sphere-forming capacity between DMAPT-treated and control groups.

In Vivo Efficacy Studies

Objective: To evaluate the antitumor efficacy of DMAPT in animal tumor models.

Materials and Reagents:

  • Immunocompromised mice (e.g., nude, SCID) or syngeneic models
  • Cancer cells for implantation (cell lines or patient-derived xenografts)
  • DMAPT formulation for in vivo administration (typically in saline or PBS with minimal DMSO)
  • Calipers for tumor measurement
  • Materials for tissue collection and processing (fixatives, embedding media)

Procedure:

  • Tumor implantation:

    • Subcutaneous model: Inject 1-5 × 10⁶ cells in 100 μL Matrigel/PBS mixture into flank of mice.
    • Orthotopic models: Implant cells into appropriate organ site (e.g., intracranial for glioma, mammary fat pad for breast cancer).
    • Allow tumors to establish to palpable size (50-100 mm³ for subcutaneous models).
  • Treatment groups:

    • Randomize mice into groups (n=6-10): vehicle control, DMAPT alone, standard therapy alone, combination therapy.
    • For DMAPT administration: Oral gavage typically at 50-100 mg/kg daily [5] [7].
  • Monitoring and endpoint assessment:

    • Measure tumor dimensions 2-3 times weekly using calipers. Calculate volume: V = (length × width²) / 2.
    • Monitor body weight and signs of toxicity twice weekly.
    • For survival studies, record survival times with predefined humane endpoints.
  • Tissue collection and analysis:

    • At study endpoint, collect tumors and organs for histopathological analysis.
    • Fix tissues in formalin, embed in paraffin, section, and stain with H&E or immunohistochemical markers (NF-κB p65, Ki-67, cleaved caspase-3, CD31 for angiogenesis).
    • For molecular analysis, flash-freeze portions of tumor in liquid nitrogen for protein/RNA extraction.

Data Analysis: Compare tumor growth curves using repeated measures ANOVA. Calculate tumor growth inhibition: TGI (%) = [1 - (ΔT/ΔC)] × 100, where ΔT and ΔC are the change in tumor volume for treatment and control groups, respectively. For survival studies, use Kaplan-Meier analysis with log-rank test.

Signaling Pathway and Experimental Workflow Diagrams

DMAPT Mechanism of Action Signaling Pathway

G DMAPT Mechanism of Action Signaling Pathway cluster_nfkb NF-κB Pathway Inhibition cluster_ros Reactive Oxygen Species (ROS) Induction cluster_csc Cancer Stem Cell Targeting DMAPT DMAPT PTL This compound (Active Metabolite) DMAPT->PTL Bioconversion IKK IKK Complex PTL->IKK Inhibits NFkB NF-κB (p65/p50) PTL->NFkB Direct Alkylation (Cys38, Cys120) NOX NADPH Oxidase (NOX) Activation PTL->NOX Mitochondria Mitochondrial Dysfunction PTL->Mitochondria Stemness Stemness Pathways (Nanog, Oct3/4, Sox2) PTL->Stemness Suppresses IkB IκB IKK->IkB Phosphorylation Prevented NFkB_Inhibited Inactive NF-κB (Cytoplasmic Retention) IkB->NFkB_Inhibited Stabilized No Degradation SurvivalGenes Anti-apoptotic Gene Expression (BCL-XL, c-IAP1) NFkB->SurvivalGenes SurvivalGenes_Down Reduced Anti-apoptotic Gene Expression NFkB_Inhibited->SurvivalGenes_Down Apoptosis Apoptosis SurvivalGenes_Down->Apoptosis Radiosensitization Radiosensitization SurvivalGenes_Down->Radiosensitization ROS ROS Generation (H₂O₂, O₂⁻) NOX->ROS Mitochondria->ROS GSH Glutathione (GSH) Depletion ROS->GSH Nrf2 Nrf2 Downregulation ROS->Nrf2 ROS->Apoptosis Necrosis Necrosis ROS->Necrosis CellCycleArrest CellCycleArrest ROS->CellCycleArrest ROS->Radiosensitization Antioxidants Antioxidant Defense (MnSOD, Catalase) Nrf2->Antioxidants Reduced Expression CSCDeath CSC Death Stemness->CSCDeath SphereFormation Impaired Sphere Formation Stemness->SphereFormation

In Vitro Experimental Workflow for DMAPT Assessment

G In Vitro Assessment Workflow for DMAPT cluster_viability Viability Assay Options cluster_mechanism Mechanistic Studies Start Cell Culture & Plating Treatment DMAPT Treatment (1-50 μM, 24-72h) Start->Treatment ViabilityAssay Viability Assessment Treatment->ViabilityAssay MechanismStudy Mechanism Investigation Treatment->MechanismStudy MTT MTT Assay ViabilityAssay->MTT TrypanBlue Trypan Blue Exclusion ViabilityAssay->TrypanBlue ATP ATP-based Luminescence ViabilityAssay->ATP ROSDetect ROS Detection (DCFDA, DHE, HPF) MechanismStudy->ROSDetect CellDeath Cell Death Mechanism (Annexin V/PI, YoPro/7AAD) MechanismStudy->CellDeath CellCycle Cell Cycle Analysis (PI/RNase Staining) MechanismStudy->CellCycle CSC Cancer Stem Cell Assays (Mammosphere Formation) MechanismStudy->CSC Western Protein Analysis (Western Blot, IHC) MechanismStudy->Western Analysis Data Analysis MTT->Analysis TrypanBlue->Analysis ATP->Analysis ROSDetect->Analysis CellDeath->Analysis CellCycle->Analysis CSC->Analysis Western->Analysis Outcomes Key Outcomes: IC₅₀ Determination Mechanism Elucidation CSC Targeting Analysis->Outcomes

Conclusion and Future Perspectives

DMAPT represents a promising prodrug strategy that successfully addresses the significant pharmacokinetic limitations of its parent compound, this compound, while maintaining potent anticancer activity across diverse malignancy types. The multifaceted mechanism of action, particularly the simultaneous targeting of both bulk tumor cells and treatment-resistant cancer stem cells, positions DMAPT as a valuable candidate for further development, especially in combination therapy approaches. The robust experimental protocols outlined in this document provide researchers with standardized methodologies to further investigate DMAPT's potential and elucidate its complete mechanism of action.

Future development of DMAPT should focus on optimizing combination regimens with conventional therapies, exploring predictive biomarkers for patient selection, and addressing potential resistance mechanisms. The continued investigation of DMAPT and its derivatives represents an important frontier in the development of multi-mechanistic approaches to overcome therapeutic resistance and improve outcomes in aggressive and treatment-refractory cancers.

References

Application Notes and Protocols: Parthenolide Synergism with Docetaxel and Doxorubicin in Cancer Therapy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Parthenolide Mechanisms and Therapeutic Potential

This compound (PN) is a sesquiterpene lactone compound derived from the medicinal plant Tanacetum parthenium (feverfew) that has demonstrated significant potential as an anticancer agent and chemosensitizer. The compound contains two key functional groups responsible for its biological activity: an α-methylene-γ-lactone ring and an epoxide group, which readily interact with nucleophilic sites of cellular proteins. [1] These structural elements enable PN to modulate multiple signaling pathways dysregulated in cancer cells, including NF-κB, STAT3, Nrf2, and ROS-mediated pathways. [1] [2] What makes PN particularly promising for cancer therapy is its ability to selectively induce cell death in malignant cells while sparing normal cells, and to target cancer stem-like cells that often drive chemoresistance and disease recurrence. [1] [2]

The synergistic potential of this compound with conventional chemotherapeutic agents represents a promising strategy to enhance treatment efficacy while reducing systemic toxicity. Research has demonstrated that PN can sensitize cancer cells to both docetaxel (a microtubule-stabilizing taxane) and doxorubicin (an anthracycline topoisomerase II inhibitor) through multifaceted mechanisms. [3] [4] [1] This application note provides detailed protocols and experimental data for investigating this compound synergism with these chemotherapeutic agents, supporting researchers in developing more effective combination regimens for cancer treatment.

Table 1: Key Molecular Targets of this compound in Cancer Cells

Target Effect of this compound Functional Consequence
NF-κB signaling Inhibits IKK complex; prevents nuclear translocation Reduces expression of anti-apoptotic genes and prometastatic genes
Nrf2 pathway Prevents chemotherapy-induced Nrf2 overexpression Reduces antioxidant response and chemoresistance
STAT3 signaling Inhibits phosphorylation and DNA binding Downregulates pro-survival genes
ROS homeostasis Depletes glutathione and increases ROS Induces oxidative stress and apoptosis
DNA methylation Inhibits DNMT1 activity Reverses epigenetic silencing

Molecular Mechanisms of Synergistic Action

NF-κB Pathway Inhibition and Chemosensitization

The transcription factor NF-κB serves as a master regulator of cell survival, proliferation, and inflammation, and its constitutive activation is a hallmark of many cancer types. NF-κB activation promotes resistance to chemotherapy by upregulating anti-apoptotic proteins and drug efflux transporters. This compound exerts a primary chemosensitizing effect through direct inhibition of the NF-κB pathway via multiple mechanisms: (1) binding to and inhibiting the IκB kinase (IKK) complex, particularly IKKβ; (2) preventing degradation of IκB inhibitory proteins; and (3) directly alkylating the NF-κB p65 subunit at cysteine residues 38 and 120, thereby blocking its nuclear translocation and DNA binding. [1] [2] In breast cancer models, the combination of this compound with docetaxel resulted in significantly reduced nuclear NF-κB levels in residual tumors and lung metastases, which correlated with enhanced survival and reduced metastatic burden. [3]

Nrf2 Pathway Modulation and Resistance Prevention

The transcription factor Nrf2 (NF-E2-related factor 2) plays a critical role in cellular defense against oxidative stress by regulating the expression of antioxidant enzymes and drug efflux pumps. While this cytoprotective function is beneficial in normal cells, tumor cell utilization of Nrf2 constitutes an important mechanism of chemoresistance. Research using triple-negative breast cancer MDA-MB-231 cells demonstrated that selection treatment with doxorubicin or mitoxantrone induced remarkable overexpression of Nrf2, accompanied by upregulation of catalase, MnSOD, HSP70, Bcl-2, and P-glycoprotein. [4] This adaptive response resulted in cells with significantly reduced ability to generate ROS upon stimulation and consequently higher resistance to chemotherapy. The addition of this compound (2.0 μM) during selection treatment completely prevented the development of resistance and Nrf2 pathway overexpression, maintaining cellular sensitivity to chemotherapeutic agents. [4]

Additional Mechanisms of Synergistic Action

Beyond NF-κB and Nrf2 pathways, this compound influences several other pro-survival signaling cascades that contribute to its synergistic effects with chemotherapy:

  • STAT3 inhibition: this compound blocks phosphorylation of STAT3 on Tyr705, preventing its dimerization, nuclear translocation, and STAT3-dependent gene expression. [1]
  • Oxidative stress induction: PN depletes intracellular glutathione and increases reactive oxygen species (ROS), creating an oxidative environment that promotes apoptosis, particularly in cancer cells that already experience elevated ROS stress. [1] [2]
  • Epigenetic modulation: this compound functions as a DNA hypomethylating agent by inhibiting DNA methyltransferase 1 (DNMT1) expression and activity. [1]
  • JNK pathway activation: PN treatment results in sustained activation of c-Jun N-terminal kinase (JNK), promoting TNF-α-mediated cell death. [1]

G PN This compound (PN) NFkB_Inhib NF-κB Pathway Inhibition PN->NFkB_Inhib Nrf2_Inhib Nrf2 Overexpression Prevention PN->Nrf2_Inhib STAT3_Inhib STAT3 Inhibition PN->STAT3_Inhib ROS_Increase ROS Increase PN->ROS_Increase Docetaxel Docetaxel Docetaxel->NFkB_Inhib Induces Doxorubicin Doxorubicin Doxorubicin->Nrf2_Inhib Induces Apoptosis_Up ↑ Apoptosis NFkB_Inhib->Apoptosis_Up Metastasis_Down ↓ Metastasis NFkB_Inhib->Metastasis_Down Resistance_Down ↓ Chemoresistance Nrf2_Inhib->Resistance_Down STAT3_Inhib->Apoptosis_Up ROS_Increase->Apoptosis_Up Survival_Up ↑ Animal Survival Apoptosis_Up->Survival_Up Metastasis_Down->Survival_Up Resistance_Down->Survival_Up

Figure 1: Molecular Mechanisms of this compound Synergism with Chemotherapeutics. This compound counteracts survival pathways activated by docetaxel and doxorubicin while enhancing pro-apoptotic signaling.

In Vitro Experimental Protocols

Cell Culture and Compound Preparation

Cell lines: The triple-negative breast cancer cell line MDA-MB-231 has been extensively used for studying this compound synergism with docetaxel and doxorubicin. [3] [4] Other applicable cell lines include prostate cancer VCaP cells [5] and non-small cell lung cancer A549 cells. [1] For normal cell controls, human mammary epithelial cells (HMECs) are recommended. [4]

This compound preparation: Prepare a 100 mM stock solution of this compound in dimethyl sulfoxide (DMSO) and store at -20°C. For working concentrations, dilute in culture medium to achieve final concentrations typically ranging from 1-10 μM, ensuring that the final DMSO concentration does not exceed 0.1% (v/v). [4]

Chemotherapeutic agents: Prepare docetaxel as a 10 mM stock solution in DMSO and doxorubicin as a 5 mM stock solution in sterile water. Store at -20°C protected from light. Working concentrations for docetaxel typically range from 1-20 nM, while doxorubicin working concentrations range from 0.1-5 μM, depending on cell sensitivity. [3] [4]

Cell Viability and Synergy Assays

MTT assay protocol:

  • Seed cells in 96-well plates at optimal density (3-5 × 10³ cells/well for MDA-MB-231) and allow to adhere overnight.
  • Treat cells with serial dilutions of this compound, chemotherapeutic agents alone, and combinations thereof. Include vehicle controls (DMSO).
  • For combination studies, utilize fixed molar ratios based on individual IC₅₀ values (e.g., 1:1, 1:2, 2:1 ratio of IC₅₀ values).
  • Incubate for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
  • Add MTT solution (0.5 mg/mL final concentration) and incubate for 2-4 hours.
  • Dissolve formazan crystals with DMSO or acidified isopropanol and measure absorbance at 570 nm with a reference wavelength of 630-650 nm.
  • Calculate percent viability relative to vehicle-treated controls. [4] [5]

Trypan blue exclusion assay:

  • Seed cells in 12-well or 6-well plates and treat with compounds as described above.
  • After treatment, collect both adherent and floating cells by trypsinization.
  • Mix cell suspension 1:1 with 0.4% trypan blue solution and incubate for 1-2 minutes.
  • Count unstained (viable) and stained (non-viable) cells using a hemocytometer or automated cell counter.
  • Calculate percentage viability and total cell number. [4] [5]

Table 2: Representative In Vitro Efficacy Data for this compound Combinations

Cell Line Treatment IC₅₀ Value Resistance Index Reduction in Viability Citation
MDA-MB-231 (parental) Docetaxel ~15 nM 1.0 29.1% (at 2 nM) [3] [5]
MDA-MB-231 (parental) Docetaxel + PN (2 μM) N/A N/A 46.8-48.6% [3] [5]
MDA-MB-231 (DOX-selected) Doxorubicin Increased 3.5-fold 3.5 <20% reduction [4]
MDA-MB-231 (DOX-selected) Doxorubicin + PN (2 μM) Similar to parental ~1.0 >40% reduction [4]
VCaP Docetaxel 15.71 nM 1.0 29.1% (at 2 nM) [5]
VCaP Docetaxel + impressic acid N/A N/A 48.6% [5]
Mechanistic Studies Protocols

Apoptosis detection by morphology:

  • Culture cells on chamber slides or collect cells after treatment by cytocentrifugation onto glass slides.
  • Fix cells in acetone/methanol (1:1) for 10 minutes at room temperature.
  • Stain with propidium iodide (5 μg/mL) for 10 minutes at room temperature.
  • Analyze nuclear morphology by fluorescence microscopy (200× magnification).
  • Count apoptotic cells characterized by chromatin condensation, nuclear fragmentation, and apoptotic body formation.
  • Express results as percentage apoptotic cells relative to total counted cells (minimum 300 cells per condition). [5]

Western blot analysis for signaling pathways:

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Separate proteins (20-40 μg per lane) by SDS-PAGE and transfer to PVDF membranes.
  • Block membranes with 5% non-fat milk or BSA in TBST for 1 hour.
  • Incubate with primary antibodies against target proteins overnight at 4°C:
    • NF-κB pathway: p65, phospho-p65, IκBα, phospho-IκBα
    • Nrf2 pathway: Nrf2, catalase, MnSOD, HO-1
    • STAT pathway: STAT3, phospho-STAT3 (Tyr705)
    • Apoptosis regulators: Bcl-2, Bax, cleaved caspase-3
    • Loading control: β-actin, GAPDH
  • Incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
  • Develop using enhanced chemiluminescence substrate and visualize with imaging system.
  • Quantify band intensities using image analysis software. [4] [5]

Measurement of reactive oxygen species (ROS):

  • Harvest treated cells and resuspend in serum-free medium containing 10 μM DCFH-DA (2',7'-dichlorofluorescin diacetate).
  • Incubate for 30 minutes at 37°C in the dark.
  • Wash cells with PBS and analyze fluorescence intensity using flow cytometry (excitation 488 nm, emission 525 nm) or fluorescence microscopy.
  • For positive control, treat cells with hydrogen peroxide (100-500 μM) for 1 hour.
  • Express results as fold change in fluorescence intensity relative to untreated controls. [4]

In Vivo Experimental Protocols

Animal Models and Dosing Formulations

Xenograft models:

  • Utilize immunodeficient mice (e.g., NOD/SCID, nude mice) for human tumor xenograft studies.
  • For metastasis models, inject MDA-MB-231 cells (1-5 × 10⁶) via tail vein (for experimental metastasis) or orthotopically into mammary fat pads (for spontaneous metastasis).
  • For established tumor models, implant cells subcutaneously and allow tumors to reach 50-100 mm³ before initiating treatment. [3]

This compound formulations:

  • For oral administration: Prepare dimethylaminothis compound (DMAPT), a soluble analogue of this compound, in drinking water at 50-100 mg/kg/day. [1]
  • For intraperitoneal injection: Prepare this compound in vehicle containing 10% DMSO, 10% Cremophor EL, and 80% saline. [3]
  • Recommended this compound dose: 10-40 mg/kg via intraperitoneal injection. [3]

Chemotherapeutic agent formulations:

  • Docetaxel: Dilute in saline containing appropriate vehicle (e.g., Tween 80) to achieve 5-15 mg/kg for intravenous or intraperitoneal injection. [3]
  • Doxorubicin: Dilute in saline to achieve 3-10 mg/kg for intravenous injection. [4] [6]
Treatment Regimens and Endpoint Analyses

Adjuvant setting treatment protocol (post-cell implantation):

  • Randomize animals into treatment groups (n=8-10) when tumors become palpable or immediately after cell injection for metastasis models.
  • Administer treatments according to the following schedule:
    • Vehicle control: Appropriate vehicle daily
    • This compound alone: 20-40 mg/kg, 3-5 times per week
    • Chemotherapy alone: Docetaxel (5-10 mg/kg, weekly) or doxorubicin (5 mg/kg, weekly)
    • Combination therapy: this compound + chemotherapeutic agent
  • Continue treatment for 4-6 weeks. [3]

Established tumor treatment protocol:

  • Allow tumors to reach 50-100 mm³ before randomization.
  • Administer treatments as above.
  • Monitor tumor dimensions 2-3 times weekly using calipers.
  • Calculate tumor volume using the formula: V = (length × width²) / 2.
  • Euthanize animals when tumor volume exceeds 1500 mm³ or according to IACUC guidelines. [3]

Endpoint analyses:

  • Survival monitoring: Record survival daily throughout the study period.
  • Metastasis quantification: At study termination, collect lungs, liver, and other potential metastatic sites. Count surface metastases visually or after H&E staining.
  • Biomarker analysis: Process tumor tissues for:
    • Nuclear extraction and NF-κB DNA binding activity via EMSA
    • Immunohistochemistry for prometastatic genes (CXCL8/IL-8) and antiapoptotic genes (GADD45β1)
    • Western blot analysis of signaling pathways as described for in vitro studies [3]

G Start Cell Line Selection (MDA-MB-231, VCaP, etc.) InVitro In Vitro Studies Start->InVitro Viability Viability & Synergy Assays (MTT, Trypan Blue) InVitro->Viability Mechanism Mechanistic Studies (Apoptosis, WB, ROS) InVitro->Mechanism InVivo In Vivo Evaluation Mechanism->InVivo Dosing Formulation & Dosing (PN: 10-40 mg/kg; DOC: 5-15 mg/kg) InVivo->Dosing Monitoring Tumor & Metastasis Monitoring Dosing->Monitoring Analysis Endpoint Analysis Monitoring->Analysis

Figure 2: Experimental Workflow for Evaluating this compound-Chemotherapy Synergism. Comprehensive approach from in vitro screening to in vivo validation.

Data Analysis and Interpretation

Synergy Calculation Methods

Combination Index (CI) method:

  • Calculate IC₅₀ values for individual agents and combinations from dose-response curves.

  • Use the following formula to determine Combination Index (CI):

    Where D₁ and D₂ are the doses in combination that produce x% effect, and Dx₁ and Dx₂ are the doses of each drug alone that produce the same x% effect.

  • Interpret CI values as follows:

    • CI < 0.9: Synergism
    • CI = 0.9-1.1: Additive
    • CI > 1.1: Antagonism [5]

Statistical analysis:

  • Perform all experiments in at least three independent replicates.
  • Express data as mean ± standard deviation (SD) or standard error of the mean (SEM).
  • Use Student's t-test for comparing two groups and ANOVA with post-hoc tests for multiple comparisons.
  • Analyze survival data using Kaplan-Meier curves and log-rank test.
  • Consider p-values < 0.05 as statistically significant. [3] [4] [5]

Table 3: In Vivo Efficacy of this compound Combination Therapy in Xenograft Models

Cancer Model Treatment Groups Tumor Growth Inhibition Metastasis Reduction Survival Enhancement Citation
MDA-MB-231 breast cancer xenograft Docetaxel alone Moderate Partial Significant [3]
This compound alone Mild Mild Minimal [3]
Docetaxel + this compound Strong (p<0.05) Significant (p<0.05) Highly Significant (p<0.01) [3]
MDA-MB-231 metastasis model Docetaxel alone N/A ~40% reduction Increased [3]
Docetaxel + this compound N/A ~70% reduction Significantly increased [3]
Doxorubicin-induced cardiotoxicity Doxorubicin alone N/A N/A Limited by toxicity [6]
Doxorubicin + this compound N/A N/A Improved with reduced toxicity [6]
Key Experimental Considerations

Optimizing this compound concentrations: Based on published research, this compound demonstrates optimal chemosensitizing effects at concentrations of 2-5 μM in vitro. Higher concentrations (10-20 μM) may induce significant cytotoxicity alone, potentially masking synergistic interactions. For Nrf2 inhibition and resistance prevention, 2.0 μM this compound has shown efficacy without substantial standalone toxicity. [4]

Timing of combination treatment: For maximum chemosensitization, pre-treatment with this compound for 24-48 hours before chemotherapy administration often yields superior results compared to simultaneous administration. This scheduling allows this compound to adequately inhibit NF-κB and other pro-survival pathways before chemotherapeutic challenge. [4] [1]

Addressing this compound stability: this compound is susceptible to degradation in aqueous solutions. For prolonged in vitro experiments, refresh culture medium containing this compound every 24-48 hours. For in vivo studies, consider using the more stable analogue DMAPT (dimethylaminothis compound) which offers improved bioavailability and similar biological activity. [1] [2]

Safety and Regulatory Considerations

Compound handling and storage: this compound should be handled as a potential irritant. Use appropriate personal protective equipment including gloves and safety glasses. Prepare stock solutions in a fume hood and store at -20°C in airtight, light-protected containers. [4]

In vivo monitoring: Carefully monitor animals receiving combination therapy for enhanced toxicity, particularly when combining this compound with doxorubicin due to potential compound interactions. Monitor body weight, food/water consumption, and general appearance at least three times weekly. [6]

Cardiotoxicity considerations: While this compound has demonstrated protective effects against doxorubicin-induced cardiotoxicity in preclinical models [6], careful cardiac monitoring is recommended when combining these agents, particularly at higher doses. Consider including echocardiographic assessment in longer-term studies.

Conclusion

The experimental protocols outlined in this application note provide a comprehensive framework for investigating the synergistic interactions between this compound and conventional chemotherapeutic agents docetaxel and doxorubicin. The multifaceted mechanism of this compound action—simultaneously inhibiting pro-survival pathways (NF-κB, STAT3), preventing adaptive resistance mechanisms (Nrf2 activation), and inducing oxidative stress—makes it a promising chemosensitizer worthy of further translational investigation. Researchers utilizing these protocols should pay particular attention to compound formulation, treatment scheduling, and appropriate biomarker analysis to fully capture the therapeutic potential of these combination approaches.

References

Comprehensive Application Notes and Protocols: Parthenolide-Mediated TRAIL Sensitization in Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Parthenolide (PN), a sesquiterpene lactone derived from the medicinal herb feverfew (Tanacetum parthenium), has emerged as a promising therapeutic agent in oncology due to its ability to sensitize cancer cells to TRAIL-induced apoptosis. TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand) is a cytokine that selectively induces apoptosis in cancer cells while sparing normal cells, making it an attractive candidate for cancer therapy. However, many cancers develop intrinsic resistance to TRAIL, limiting its clinical utility. This compound addresses this limitation through its multi-targeted action on key signaling pathways that regulate cell survival and death. Research has demonstrated that this compound can overcome TRAIL resistance in various cancer types, including colorectal cancer and hepatocellular carcinoma, by modulating critical apoptotic regulators and enhancing mitochondrial-mediated cell death pathways [1] [2].

The molecular basis for this compound's TRAIL-sensitizing activity stems from its ability to simultaneously target multiple signaling pathways. Primarily, this compound is a potent inhibitor of the NF-κB pathway, a key regulator of cell survival and inflammation that is frequently dysregulated in cancers. This compound inhibits NF-κB through direct binding to the IκB kinase (IKK) complex or by alkylating the p65 subunit, preventing its nuclear translocation and subsequent activation of anti-apoptotic genes [3] [2]. Additionally, this compound inhibits the JAK/STAT signaling pathway, particularly targeting STAT3 phosphorylation and activation, which further contributes to its ability to suppress pro-survival signals in cancer cells [2]. These coordinated actions create a cellular environment that favors apoptosis when combined with TRAIL receptor activation.

  • Experimental Rationale: The combination of this compound and TRAIL represents a synergistic approach to cancer therapy that leverages the selective apoptotic action of TRAIL while countering the resistance mechanisms that often limit its efficacy. This compound pre-treatment downregulates multiple anti-apoptotic proteins (including c-FLIP, Bcl-2, and Bcl-XL) and promotes activation of both intrinsic and extrinsic apoptotic pathways. This protocol outlines standardized methods for evaluating the sensitizing effects of this compound on TRAIL-induced apoptosis, providing researchers with robust tools to investigate this promising combination therapy across different cancer model systems [1] [2].

Experimental Design

Cell Line Selection and Culture Conditions

Appropriate cell line selection is critical for successful this compound TRAIL sensitization assays. The protocol should include both TRAIL-resistant and TRAIL-sensitive cell lines to properly evaluate sensitization effects. For colorectal cancer studies, HT-29 cells represent a well-characterized TRAIL-resistant model, while HCT-116 cells are typically TRAIL-sensitive [1]. Cells should be maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin in a humidified incubator at 37°C with 5% CO₂. For treatment, cells should be serum-starved using FBS-free medium for 12 hours before this compound and TRAIL administration to eliminate potential confounding effects of serum-derived growth factors [1].

Reagent Preparation and Storage
  • This compound Stock Solution: Prepare this compound at a concentration of 100 mM in DMSO. Aliquot and store at -20°C in the dark. Avoid repeated freeze-thaw cycles.
  • TRAIL Stock Solution: Recombinant TRAIL is typically reconstituted at a concentration of 100 μg/mL in sterile PBS containing 0.1% bovine serum albumin. Store at -20°C.
  • Working Solutions: Prepare fresh working dilutions in serum-free medium immediately before each experiment. This compound is typically used in the range of 5-25 μM, while TRAIL concentrations range from 10-100 ng/mL, depending on the cell line sensitivity [1] [4].
  • Control Solutions: Prepare vehicle control solutions containing equivalent DMSO concentrations (typically ≤0.1%) to account for solvent effects.
Experimental Groups and Controls

Each experiment should include the following treatment groups:

  • Vehicle control (DMSO only)
  • This compound alone (dose range)
  • TRAIL alone (dose range)
  • Combination treatment (this compound pre-treatment followed by TRAIL)
  • Inhibition controls (e.g., z-VAD-fmk for caspases, NAC for ROS)
Experimental Timeline

Table: Experimental Timeline for this compound TRAIL Sensitization Assay

Day Activity
-2 to 0 Cell culture maintenance and expansion
0 Seed cells in appropriate plates
1 Serum starvation (12 hours)
1 This compound pre-treatment (1-24 hours)
1 TRAIL treatment (24 hours)
2 Assay termination and analysis

Methodology

Cell Culture and Treatment Protocol
  • Cell Seeding: Harvest exponentially growing cells and seed them at an optimal density in multi-well plates (96-well for viability assays, 6-well for protein analysis, etc.). For HT-29 cells, seed at 1.0×10⁴ cells per well in 96-well plates for viability assays [1].
  • Serum Starvation: Incubate cells in serum-free RPMI-1640 medium for 12 hours to synchronize cell cycle and minimize serum-mediated survival signals.
  • This compound Pre-treatment: Treat cells with varying concentrations of this compound (5-25 μM) or vehicle control for a predetermined optimization period (typically 2-6 hours).
  • TRAIL Treatment: Without removing this compound, add TRAIL at varying concentrations (10-100 ng/mL) and incubate for 24 hours. The combination treatment maintains this compound throughout the TRAIL exposure period.
Cell Viability Assessment (MTT Assay)

The MTT assay measures mitochondrial activity as an indicator of cell viability:

  • After 24 hours of TRAIL treatment, remove medium and replace with 200 μL of fresh medium plus 20 μL of MTT solution (2.5 mg/mL in PBS).
  • Incubate for 4 hours at 37°C to allow formazan crystal formation.
  • Carefully remove medium and dissolve formed formazan crystals in 200 μL DMSO.
  • Place plates on a shaker until crystals are completely dissolved.
  • Measure absorbance at 570 nm with a reference wavelength of 620 nm using a microplate reader.
  • Calculate cell viability as a percentage of the vehicle control group [1].
Apoptosis Detection Methods
3.3.1 Annexin V/Propidium Iodide Staining

This assay distinguishes early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells:

  • After treatment, collect cells by trypsinization and combine with floating cells in the medium.
  • Wash cells twice with ice-cold PBS and resuspend in 500 μL of Annexin V binding buffer.
  • Add 5 μL of Annexin V-FITC and incubate for 15 minutes at room temperature in the dark.
  • Add propidium iodide (final concentration 1 μg/mL) immediately before analysis.
  • Analyze samples using flow cytometry within 1 hour of staining [1].
3.3.2 Nuclear Morphology Assessment (Hoechst 33258 Staining)

Apoptotic nuclei display characteristic chromatin condensation and fragmentation:

  • After treatments, stain cells with Hoechst 33258 (1 μg/mL) at 37°C for 10 minutes.
  • Examine nuclear morphology using a fluorescence microscope with appropriate filters.
  • Count cells with condensed or fragmented nuclei as a percentage of total cells [1].
Western Blot Analysis

Western blotting allows detection of apoptosis-related protein expression and activation:

  • Protein Extraction: After 24 hours of treatment, collect cells, wash with PBS, and lyse on ice for 30 minutes in RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
  • Protein Quantification: Measure protein concentrations using the Bradford or BCA method.
  • Gel Electrophoresis: Load 50 μg of total protein per lane on SDS-polyacrylamide gels and separate by electrophoresis.
  • Protein Transfer: Transfer proteins to PVDF or nitrocellulose membranes.
  • Blocking and Antibody Incubation: Block membranes with 5% non-fat milk in TBST, then incubate with primary antibodies overnight at 4°C. Key antibodies include anti-Bcl-2, anti-Bax, anti-cytochrome c, anti-p53, anti-caspase-3, anti-caspase-8, anti-caspase-9, anti-c-FLIP, and anti-β-actin (loading control) [1].
  • Detection: Incubate with appropriate HRP-conjugated secondary antibodies and visualize using enhanced chemiluminescence substrate.

Results and Data Interpretation

Expected Outcomes

This compound pre-treatment should sensitize TRAIL-resistant cancer cells to TRAIL-induced apoptosis, demonstrated by:

  • Significant reduction in cell viability in combination treatment compared to single agents
  • Increased percentage of Annexin V-positive cells
  • Enhanced caspase activation and PARP cleavage
  • Mitochondrial depolarization and cytochrome c release
  • Regulation of Bcl-2 family protein expression
Quantitative Data Presentation

Table 1: Typical Results from this compound TRAIL Sensitization Assay in HT-29 Colorectal Cancer Cells

Treatment Group Cell Viability (% Control) Apoptotic Cells (% Total) Caspase-3 Activation (Fold Change) Bcl-2/Bax Ratio
Control 100.0 ± 3.5 5.2 ± 1.1 1.0 ± 0.2 1.00 ± 0.08
This compound (15 μM) 78.3 ± 4.2 18.7 ± 2.5 2.1 ± 0.3 0.65 ± 0.06
TRAIL (50 ng/mL) 92.5 ± 3.8 12.3 ± 1.8 1.5 ± 0.2 0.91 ± 0.07
Combination 41.6 ± 3.1 52.8 ± 4.3 5.8 ± 0.6 0.32 ± 0.04

Table 2: Regulation of Apoptotic Proteins After this compound and TRAIL Treatment

Protein This compound Alone TRAIL Alone Combination Function
c-FLIP ↓ 30% ↓ 75% Anti-apoptotic
Bcl-2 ↓ 25% ↓ 60% Anti-apoptotic
Bax ↑ 20% ↑ 85% Pro-apoptotic
p53 ↑ 35% ↑ 90% Pro-apoptotic
Caspase-8 ↑ 40% ↑ 150% Initiation caspase
Caspase-3 ↑ 50% ↑ 200% Execution caspase
Mechanistic Insights

The sensitization effect of this compound is mediated through multiple interconnected mechanisms. This compound inhibits NF-κB signaling, preventing the transcription of anti-apoptotic genes such as Bcl-XL, c-IAP1, and c-FLIP that would otherwise confer resistance to TRAIL [3]. Additionally, this compound modulates the JAK/STAT pathway, particularly through inhibition of STAT3 phosphorylation, which further downregulates survival signals [2]. The generation of reactive oxygen species (ROS) by this compound contributes to mitochondrial dysfunction and enhances the apoptotic cascade [4]. This compound also regulates Bcl-2 family members, increasing pro-apoptotic Bax while decreasing anti-apoptotic Bcl-2, thereby promoting mitochondrial outer membrane permeabilization and cytochrome c release [1].

G PTL This compound (PTL) NFkB NF-κB Inhibition PTL->NFkB STAT3 STAT3 Inhibition PTL->STAT3 ROS ROS Generation PTL->ROS Bcl2 Bcl-2 Family Modulation PTL->Bcl2 TRAIL TRAIL Caspase8 Caspase-8 Activation TRAIL->Caspase8 cFLIP ↓ c-FLIP NFkB->cFLIP BclXL ↓ Bcl-XL NFkB->BclXL cIAP ↓ c-IAP1 NFkB->cIAP STAT3->BclXL Mito Mitochondrial Dysfunction ROS->Mito Bax ↑ Bax Activation Bcl2->Bax cFLIP->Caspase8 enhances Bax->Mito Caspase9 Caspase-9 Activation Mito->Caspase9 Caspase8->Mito Caspase3 Caspase-3 Activation Caspase8->Caspase3 Caspase9->Caspase3 Apoptosis APOPTOSIS Caspase3->Apoptosis

Diagram 1: Molecular mechanisms of this compound-mediated TRAIL sensitization. This compound targets multiple anti-apoptotic pathways (green), leading to enhanced caspase activation and apoptosis (red) when combined with TRAIL.

Troubleshooting and Optimization

Common Issues and Solutions

Table 3: Troubleshooting Guide for this compound TRAIL Sensitization Assays

Problem Potential Causes Solutions
No sensitization observed Insufficient this compound concentration Perform dose-response curve (5-25 μM) and time course (1-24 hours)
Cell line not appropriate Verify TRAIL resistance and use positive controls
High background cell death This compound cytotoxicity too high Reduce this compound concentration or exposure time
Serum starvation too prolonged Optimize serum-free incubation time (8-16 hours)
Inconsistent results between replicates Uneven cell seeding Ensure complete dissociation and uniform seeding
This compound precipitation Use fresh stock solutions and ensure proper dissolution
Weak apoptosis signal Insufficient TRAIL concentration Optimize TRAIL dose (10-100 ng/mL)
Inadequate detection sensitivity Include positive control (e.g., staurosporine)
Assay Validation Guidelines

To ensure reliable and reproducible results:

  • Positive Controls: Include known inducers of apoptosis (e.g., staurosporine) to validate apoptosis detection methods.
  • Inhibition Controls: Use specific inhibitors to confirm mechanisms:
    • z-VAD-fmk (pan-caspase inhibitor) to confirm caspase-dependent apoptosis
    • N-acetylcysteine (NAC) to assess ROS involvement
    • Necrostatin-1 to rule out necroptosis
  • Time Course Experiments: Perform preliminary time course studies (2-48 hours) to determine optimal treatment duration.
  • Multiple Assay Correlation: Confirm results using at least two different apoptosis detection methods (e.g., Annexin V and caspase activation).

Applications and Conclusions

Research Applications

The this compound TRAIL sensitization assay has broad applications in cancer drug discovery and mechanistic studies:

  • Overcoming Therapy Resistance: Identifying strategies to counter intrinsic and acquired TRAIL resistance in various cancers [1].
  • Combination Therapy Development: Screening for natural compounds that enhance TRAIL efficacy [3] [2].
  • Mechanistic Studies: Elucidating apoptotic signaling pathways and regulatory checkpoints [1] [2] [4].
  • Preclinical Evaluation: Providing in vitro data to support subsequent in vivo studies using xenograft models [4].
Limitations and Considerations

While this compound shows promising TRAIL-sensitizing effects, researchers should consider:

  • Cell-Type Specificity: Effects may vary significantly between different cancer types and individual cell lines.
  • Solubility Issues: this compound has limited aqueous solubility, which may be addressed using more soluble analogs like DMAPT (dimethylamino-parthenolide) [2] [4].
  • Multiple Mechanisms: The multi-target nature of this compound may complicate precise mechanistic determination.
  • Translation to In Vivo Models: Additional formulation considerations are needed for animal studies.
Conclusion

The combination of this compound and TRAIL represents a promising therapeutic strategy for overcoming apoptosis resistance in cancer cells. This detailed protocol provides researchers with standardized methods to evaluate and characterize the sensitizing effects of this compound on TRAIL-induced apoptosis. The multifaceted mechanism of this compound, targeting both NF-κB and STAT3 signaling pathways while modulating Bcl-2 family proteins, creates a favorable cellular environment for apoptosis induction. Further development of this compound derivatives with improved pharmacokinetic properties may enhance the clinical translation of this combination approach for cancer therapy.

References

Comprehensive Application Notes and Protocols for Parthenolide as a Radiosensitizer in Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Parthenolide and Radiosensitization

This compound (PTL) is a sesquiterpene lactone compound originally isolated from the medicinal plant feverfew (Tanacetum parthenium), which has traditionally been used for inflammatory conditions. In recent decades, research has revealed its significant potential as an antitumor agent and, more specifically, as a radiosensitizer capable of enhancing the efficacy of radiation therapy in various cancer models. The compound's radiosensitization properties stem from its ability to target multiple molecular pathways involved in cancer cell survival, DNA repair, and oxidative stress response. Its chemical structure contains an α-methylene-γ-lactone ring and an epoxide group, which enable it to interact with nucleophilic sites of cellular proteins, particularly thiol groups, leading to modulation of the intracellular redox state and induction of cell death in malignant cells [1].

The need for effective radiosensitizers is particularly pressing in oncology, as radiation resistance remains a significant clinical challenge. Many tumors develop resistance mechanisms that limit the efficacy of radiotherapy, often through activation of pro-survival signaling pathways such as NF-κB and PI3K/Akt. This compound addresses this problem through its multi-targeted approach, simultaneously inhibiting several pathways that contribute to radioresistance. Research over the past two decades has demonstrated its efficacy in sensitizing various cancer types to radiation, including prostate cancer, osteosarcoma, and liver cancer, making it a promising candidate for further development and potential clinical application [2] [3] [4].

Key Mechanistic Insights

Inhibition of NF-κB Signaling Pathway

The NF-κB pathway represents one of the most thoroughly characterized molecular targets of this compound in the context of radiosensitization. NF-κB is a transcription factor that plays a central role in regulating cellular responses to stress stimuli, including ionizing radiation. Under normal conditions, NF-κB is sequestered in the cytoplasm by inhibitory proteins known as IκBs. Upon activation by various stimuli, including radiation-induced reactive oxygen species (ROS), the IκB kinase (IKK) complex phosphorylates IκB proteins, leading to their ubiquitination and degradation. This process releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of genes involved in cell survival, proliferation, and antioxidant defense [2] [1].

This compound exerts its inhibitory effect on NF-κB signaling through multiple mechanisms. It directly binds to and inhibits IKKβ, one of the critical kinases responsible for IκB phosphorylation, through its α-methylene-γ-lactone moiety. This binding prevents the phosphorylation and subsequent degradation of IκB, thereby maintaining NF-κB in its inactive cytoplasmic complex. Additionally, this compound has been shown to directly inhibit the nuclear translocation of the p65 subunit of NF-κB, further limiting its transcriptional activity. The significance of this inhibition in radiotherapy is substantial, as NF-κB activation following radiation exposure promotes the expression of anti-apoptotic genes (such as Bcl-XL and survivin) and antioxidant enzymes (including manganese superoxide dismutase, MnSOD), which collectively enhance cell survival and contribute to radioresistance. By blocking this pathway, this compound prevents the activation of these protective mechanisms, thereby sensitizing cancer cells to radiation-induced cell death [2] [1] [5].

Modulation of Additional Signaling Pathways and Metabolic Targets

Beyond NF-κB inhibition, this compound influences several other molecular pathways that contribute to its radiosensitizing properties:

  • STAT3 Signaling Inhibition: this compound inhibits the JAK/STAT signaling pathway, particularly targeting STAT3 phosphorylation and activation. STAT3 is a transcription factor that regulates the expression of genes involved in cell survival, proliferation, and stemness. Constitutive activation of STAT3 is frequently observed in various cancers and is associated with radioresistance. This compound reduces phosphorylated STAT3 levels through inhibition of upstream JAK kinases, leading to downregulation of anti-apoptotic Bcl-2 family proteins and sensitization to apoptosis [1].

  • SLC25A1-Mediated Metabolic Disruption: Recent research has identified SLC25A1, a mitochondrial citrate carrier, as a novel target of this compound in liver cancer stem cells (LCSCs). This compound inhibits SLC25A1 expression, resulting in reduced oxidative phosphorylation (OXPHOS) and disruption of mitochondrial function. This metabolic alteration leads to increased reactive oxygen species (ROS) production, decreased mitochondrial membrane potential, and impaired energy metabolism, particularly affecting the stem cell population within tumors. Since cancer stem cells often contribute to radioresistance and tumor recurrence, this specific targeting represents a significant mechanism for this compound's radiosensitizing effects [6].

  • PI3K/Akt Pathway Regulation: this compound has been shown to activate the PI3K/Akt pathway in some cellular contexts, which would normally promote cell survival. However, the presence of functional PTEN, a tumor suppressor that antagonizes PI3K signaling, significantly influences the net outcome of this effect. In PTEN-expressing cells (such as DU145 prostate cancer cells), the activated Akt is maintained at relatively low levels, allowing the radiosensitizing effects of this compound to predominate. In contrast, PTEN-null cells (like PC3 prostate cancer cells) exhibit higher levels of activated Akt, which can partially counteract the sensitizing effects. This highlights the importance of the tumor's genetic background in determining response to this compound treatment [2].

Table 1: Key Molecular Targets of this compound in Radiosensitization

Target Effect of this compound Functional Consequence Validation Models
NF-κB (IKKβ) Inhibits kinase activity and nuclear translocation Downregulates anti-apoptotic genes and antioxidant defense Prostate cancer, osteosarcoma
STAT3 Reduces phosphorylation and DNA binding Decreases expression of Bcl-2, Bcl-XL, Mcl-1 Hepatocellular carcinoma
SLC25A1 Suppresses expression and function Disrupts mitochondrial metabolism and OXPHOS Liver cancer stem cells
PI3K/Akt Activates but PTEN modulates net effect Context-dependent influence on survival signaling Prostate cancer (DU145 vs PC3)
Impact on DNA Repair and Cell Cycle Regulation

This compound has demonstrated significant effects on DNA repair processes and cell cycle progression, both of which contribute to its radiosensitizing capabilities. Research has shown that this compound inhibits split-dose repair, a phenomenon where cells recover from radiation-induced DNA damage when the radiation dose is fractionated. This inhibition prevents the repair of sublethal damage between radiation fractions, thereby enhancing cumulative radiation toxicity. Additionally, this compound treatment leads to cell cycle perturbations, including reduced percentage of radioresistant S-phase cells and induction of both G1/S and G2/M cell cycle arrests. These arrests are mediated through induction of p21 Waf1/Cip1, a cyclin-dependent kinase inhibitor. By preventing cells from progressing through sensitive phases and inhibiting DNA repair mechanisms, this compound significantly increases the lethality of radiation treatment [5].

Experimental Protocols and Methodologies

In Vitro Radiosensitization Assessment
3.1.1 Clonogenic Survival Assay

The clonogenic survival assay represents the gold standard method for evaluating radiosensitization effects in vitro. This protocol measures the ability of single cells to form colonies after combined treatment with this compound and radiation, providing a direct assessment of reproductive cell death [2]:

  • Cell Seeding: Trypsinize exponentially growing cells and seed them in triplicate into six-well plates at appropriate densities based on cell type and expected radiation dose. For prostate cancer models, typical seeding densities are: LNCaP: 2,000-10,000 cells/well; DU145: 100-600 cells/well; PC3: 100-500 cells/well [2].

  • Drug Treatment: After cell attachment, treat cells with predetermined concentrations of this compound (typically 5-20 μM) or vehicle control (DMSO, not exceeding 0.1%) for 24 hours prior to radiation exposure. Prepare this compound stock solution at 5 mM in DMSO and dilute in culture medium to desired final concentrations [2].

  • Radiation Exposure: Following this compound pretreatment, expose cells to varying doses of radiation (typically 0-8 Gy) using an X-ray machine with a dose rate of approximately 90 cGy/min. Include sham-irradiated controls for both this compound-treated and untreated groups [2].

  • Post-Treatment Incubation: Twenty-four hours after radiation treatment, remove this compound-containing medium and maintain cells in normal culture medium for 10-12 days to allow for colony formation.

  • Colony Staining and Counting: After the incubation period, wash cells gently with PBS, fix with methanol or ethanol, and stain with crystal violet (0.5% w/v). Count colonies containing >50 cells using an automated colony counter or manual counting.

  • Data Analysis: Calculate plating efficiency (PE) as the ratio of the number of colonies to the number of cells seeded. Determine survival fractions by normalizing to the PE of appropriate control groups. Plot survival curves and calculate radiation dose-modifying factors (DMF) as the ratio of radiation doses in absence and presence of this compound required to achieve the same level of cell survival [2].

3.1.2 Apoptosis Analysis

Assessment of apoptosis induction provides important mechanistic insights into this compound-mediated radiosensitization. The following protocol details the methodology for evaluating apoptotic cell death using Annexin V/propidium iodide (PI) staining and flow cytometry [4]:

  • Cell Treatment: Seed cells in 12-well plates at a density of 1×10⁴ cells/well and allow to attach overnight. Treat cells with this compound (0-10 μM) for 24 hours, then expose to radiation (0-8 Gy).

  • Sample Collection: At 48 hours post-irradiation, collect both adherent and floating cells by trypsinization and centrifugation at 500 × g for 5 minutes at room temperature.

  • Annexin V/PI Staining: Wash cell pellets with 1X PBS and resuspend in 100 μL of Annexin V incubation reagent (containing Annexin V-FITC in binding buffer). Incubate in the dark for 15 minutes, then add 400 μL of 1X binding buffer.

  • Flow Cytometry Analysis: Analyze samples using a flow cytometer within 1 hour of staining. Use unstained cells and single-stained controls to establish compensation and gating parameters. Quantify the percentage of cells in early apoptosis (Annexin V+/PI-) and late apoptosis/necrosis (Annexin V+/PI+) [4].

  • Western Blot Validation: Confirm apoptosis induction by analyzing expression of apoptotic markers including cleaved caspase-3, Bax, and Bcl-2 using Western blotting.

Table 2: this compound Treatment Conditions Across Different Cancer Models

Cancer Model This compound Concentration Range Pretreatment Time Radiation Doses Key Readouts
Prostate Cancer (LNCaP, DU145, PC3) 5-15 μM 24 hours 0-8 Gy Clonogenic survival, NF-κB DNA binding, Sod2 expression
Murine Osteosarcoma (LM8) 1-2 μg/mL (~4-8 μM) 24 hours 0-8 Gy Cell viability, apoptosis, NF-κB luciferase reporter
Liver Cancer Stem Cells (T3A-A3) 5-20 μM 24-48 hours Not specified Sphere formation, CD133 expression, mitochondrial function
Human CGL1 Cells 5 μM 48-72 hours 0-6 Gy Split-dose repair, apoptosis, cell cycle distribution
In Vivo Radiosensitization Studies

Evaluation of this compound's radiosensitizing effects in animal models provides critical preclinical data for potential clinical translation. The following protocol describes a representative in vivo study design using a murine osteosarcoma model [4]:

  • Animal and Tumor Model: Use immunocompromised or syngeneic mice (such as C3H male mice, 5 weeks old) for subcutaneous inoculation of cancer cells (1×10⁶ Luc-LM8 cells suspended in 100 μL PBS) into the right thigh. Monitor tumor growth until they reach a predetermined volume (typically 50-100 mm³) before initiating treatment [4].

  • Experimental Groups: Randomize tumor-bearing animals into four treatment groups (n=6-8 per group):

    • Vehicle control
    • This compound alone
    • Radiation alone
    • This compound + radiation combination
  • Drug Administration: Administer this compound via intraperitoneal injection or oral gavage. For DMAPT (a water-soluble this compound analog), typical doses range from 25-100 mg/kg/day. For native this compound, use appropriate vehicle formulations (e.g., DMSO/Cremophor EL/saline mixtures) with doses typically ranging from 5-20 mg/kg. Continue treatment for the duration of the study based on the specific experimental design [1] [4].

  • Radiation Protocol: Begin radiation treatment after several doses of this compound pretreatment. Anesthetize animals and shield non-tumor areas with lead shielding. Administer localized radiation to tumors using a small animal irradiator (e.g., 2-8 Gy per fraction, total 2-5 fractions). For the combination group, administer this compound 1-2 hours before each radiation fraction to ensure adequate drug levels during radiation exposure [4].

  • Tumor Growth Monitoring: Measure tumor dimensions 2-3 times weekly using calipers. Calculate tumor volumes using the formula: Volume = (Length × Width²)/2. Monitor body weight as an indicator of overall toxicity. Continue measurements until tumors in control groups reach endpoint size or for a predetermined study duration (typically 4-6 weeks) [4].

  • Endpoint Analyses:

    • Tumor Growth Inhibition: Compare tumor growth curves and calculate tumor growth delay and enhancement factors.
    • NF-κB Activity Assessment: For models with luciferase-reported NF-κB activity, perform in vivo bioluminescence imaging or analyze tumor homogenates for luciferase activity.
    • Histological and Molecular Analyses: Process tumor tissues for immunohistochemistry (cleaved caspase-3, γH2AX), TUNEL assay, and protein extraction for Western blotting of pathway components.

Signaling Pathway Visualizations

The complex molecular mechanisms underlying this compound-mediated radiosensitization can be visualized through the following signaling pathways:

G This compound Mechanisms in Radiosensitization cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondria Mitochondria cluster_nucleus Nucleus Radiation Radiation RTK Receptor Tyrosine Kinase Radiation->RTK IKK IKK Complex Radiation->IKK Activates ROS ROS Production Radiation->ROS Induces This compound This compound PTEN PTEN Tumor Suppressor This compound->PTEN Enhances Function This compound->IKK Inhibits JAK JAK This compound->JAK Inhibits STAT3 STAT3 This compound->STAT3 Inhibits Phosphorylation SLC25A1 SLC25A1 Mitochondrial Carrier This compound->SLC25A1 Downregulates PI3K PI3K RTK->PI3K Akt1 Akt PI3K->Akt1 Akt1->IKK PTEN->PI3K Inhibits IkB IκB IKK->IkB Phosphorylates NFkB_inactive NF-κB (Inactive) IkB->NFkB_inactive Sequesters NFkB_active NF-κB (Active) NFkB_inactive->NFkB_active Releases SurvivalGenes Survival Gene Expression (Bcl-2, Bcl-XL, Survivin) NFkB_active->SurvivalGenes AntioxidantGenes Antioxidant Gene Expression (MnSOD) NFkB_active->AntioxidantGenes JAK->STAT3 Phosphorylates STAT3->SurvivalGenes StemnessGenes Stemness Gene Expression STAT3->StemnessGenes OXPHOS Oxidative Phosphorylation SLC25A1->OXPHOS ROS->IKK Activates Apoptosis Apoptosis Induction ROS->Apoptosis MMP Mitochondrial Membrane Potential OXPHOS->ROS OXPHOS->MMP SurvivalGenes->Apoptosis Inhibits AntioxidantGenes->ROS Scavenges StemnessGenes->Apoptosis Confers Resistance Radiosensitization Radiosensitization Apoptosis->Radiosensitization CellCycle Cell Cycle Arrest (G1/S and G2/M) CellCycle->Radiosensitization

Diagram 1: Molecular mechanisms of this compound-mediated radiosensitization. This compound (green) targets multiple pro-survival pathways while promoting anti-tumor effects, ultimately enhancing radiation sensitivity.

G In Vitro Radiosensitization Protocol cluster_cell_prep Cell Preparation cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Analysis cluster_analysis Data Analysis Step1 Seed cells in multi-well plates Step2 Allow cell attachment (24 hours) Step1->Step2 Step3 Add this compound or vehicle control Step2->Step3 Step4 Pretreatment incubation (24 hours) Step3->Step4 Step5 Irradiate cells (0-8 Gy) Step4->Step5 Step6 Replace with fresh medium Step5->Step6 Step7 Incubate for colony formation (10-12 days) Step6->Step7 Step8 Fix and stain colonies (Crystal Violet) Step7->Step8 Step9 Count colonies (>50 cells) Step8->Step9 Step10 Calculate plating efficiency Step9->Step10 Step11 Determine survival fractions Step10->Step11 Step12 Plot survival curves and calculate DMF Step11->Step12 Concentration Optimize this compound concentration (5-20 μM) Concentration->Step3 Density Adjust cell density by radiation dose Density->Step1 Controls Include appropriate controls Controls->Step3

Diagram 2: Workflow for in vitro clonogenic survival assay to evaluate this compound-mediated radiosensitization. Key optimization points highlighted in yellow.

Critical Parameters and Troubleshooting

Optimization of Treatment Conditions

Successful demonstration of this compound-mediated radiosensitization requires careful optimization of several critical parameters:

  • This compound Solubility and Stability: Native this compound has limited aqueous solubility and requires dissolution in DMSO followed by dilution in culture medium. Ensure that the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity. Prepare fresh this compound solutions for each experiment, as the compound may degrade over time in solution. For in vivo studies, consider using DMAPT (dimethylaminothis compound), a more soluble analog with improved bioavailability that has shown similar biological activity in various models [1].

  • Treatment Timing and Sequencing: The temporal relationship between this compound administration and radiation exposure is crucial for optimal radiosensitization. Most protocols employ a 24-hour pretreatment with this compound before radiation, allowing sufficient time for the compound to inhibit target pathways (particularly NF-κB) before radiation-induced activation occurs. However, the optimal timing may vary depending on the specific cancer model and should be determined empirically through time-course experiments [2] [5].

  • Cell Line-Specific Considerations: Different cancer cell lines exhibit varying sensitivities to this compound, influenced by factors such as genetic background, basal activation status of signaling pathways, and functional PTEN status. For example, DU145 prostate cancer cells (PTEN wild-type) show greater sensitivity to this compound's radiosensitizing effects compared to PC3 cells (PTEN-null). Prior to designing experiments, characterize the specific model system for relevant molecular features that may influence response to this compound treatment [2].

Technical Considerations and Troubleshooting
  • Handling Radioresistant Cell Lines: Some cancer cell lines, particularly those with stem-like characteristics or aggressive phenotypes, may exhibit intrinsic radioresistance. When working with such models, consider using combination approaches that target multiple resistance mechanisms simultaneously. For example, in liver cancer stem cells, this compound's effect on SLC25A1 and mitochondrial function may be particularly important for overcoming radioresistance [6].

  • Addressing Variable Drug Response: If this compound fails to demonstrate consistent radiosensitization across experimental replicates, verify the following:

    • Bioactivity of this compound stock through quality control measures
    • Consistent cell culture conditions, particularly passage number and confluence
    • Confirmation of target inhibition through Western blotting for NF-κB activation (IκB degradation, p65 nuclear translocation) or STAT3 phosphorylation
    • Use of appropriate positive controls for radiosensitization (e.g., known NF-κB inhibitors) [2] [1]
  • In Vivo Toxicity Management: While this compound has demonstrated favorable toxicity profiles in preclinical studies, monitor animals closely for potential adverse effects, particularly when using high doses or prolonged treatment schedules. Track body weight, food intake, and general activity daily. For DMAPT administration in drinking water, ensure stable concentration and monitor water consumption to accurately calculate delivered dose [1] [4].

Conclusion and Research Applications

This compound represents a promising multi-targeted agent for radiosensitization with demonstrated efficacy across various preclinical cancer models. Its ability to simultaneously inhibit pro-survival pathways (NF-κB, STAT3), disrupt mitochondrial metabolism in cancer stem cells, and impair DNA repair processes provides a strong mechanistic foundation for its radiosensitizing properties. The protocols outlined in this document provide comprehensive guidance for evaluating this compound's radiosensitization potential in both in vitro and in vivo settings, with particular attention to critical parameters that influence experimental outcomes.

Future research directions should focus on optimizing treatment scheduling in clinically relevant fractionated radiation regimens, exploring combination strategies with other targeted agents, and advancing the development of this compound analogs with improved pharmacological properties. Additionally, identification of predictive biomarkers for response to this compound-mediated radiosensitization will be crucial for patient selection in potential clinical translation. As research in this field continues to evolve, this compound and its derivatives hold significant promise for addressing the ongoing challenge of radioresistance in cancer therapy.

References

Parthenolide in CNS Axon Regeneration: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Traumatic injuries to the central nervous system (CNS), such as those affecting the optic nerve or spinal cord, often result in permanent functional deficits due to the limited regenerative capacity of adult mammalian axons. A significant contributing factor to this regenerative failure is the post-translational modification of tubulin known as microtubule detyrosination, which reduces microtubule dynamics in axonal growth cones and impedes axon elongation [1] [2]. Parthenolide, a sesquiterpene lactone naturally found in Tanacetum parthenium (feverfew), has been identified as a potent inhibitor of the vasohibin (VASH1/2) enzymes responsible for this detyrosination [1] [3].

Research demonstrates that this compound and its prodrug dimethylamino-parthenolide (DMAPT) significantly accelerate neurite outgrowth in primary murine CNS neurons and, notably, in primary retinal ganglion cells (RGCs) isolated from adult human eyes [1] [2]. Furthermore, systemic administration of DMAPT facilitates robust axon regeneration in murine models of optic nerve crush and severe spinal cord injury (SCI). It acts synergistically with other pro-regenerative treatments like the designer cytokine hyper-IL-6 (hIL-6), leading to enhanced functional locomotor recovery [1]. The following application notes summarize the experimental evidence and provide detailed protocols for evaluating this compound's efficacy in CNS regeneration models.

Key Signaling Pathway and Experimental Workflow

The therapeutic effect of this compound centers on its ability to modulate microtubule dynamics by targeting the detyrosination-tyrosination cycle. The diagram below illustrates the core signaling pathway and the compound's site of action.

G ProRegen Pro-regenerative stimulus (hIL-6, PTEN knockout) AKT AKT Activation ProRegen->AKT GSK3 Inhibition of GSK3β AKT->GSK3 MAP1B Reduced MAP1B Phosphorylation GSK3->MAP1B VASH Vasohibin (VASH1/2) Activity MAP1B->VASH Derepression Detyr Microtubule Detyrosination VASH->Detyr Dyn Reduced Microtubule Dynamics Detyr->Dyn Slow Slow Axonal Regeneration Dyn->Slow PN This compound (PN) Inhib VASH Inhibition PN->Inhib Inhib->VASH  Blocks   Tyr Microtubule Tyrosination Inhib->Tyr Fast Accelerated Axonal Regeneration Tyr->Fast

Diagram 1: this compound inhibits VASH to promote microtubule dynamics and axon regeneration. Pro-regenerative stimuli like hIL-6 can inadvertently increase microtubule detyrosination, which this compound counteracts by inhibiting vasohibin enzymes, thereby promoting a tyrosinated, dynamic microtubule state conducive to axon growth.

The experimental workflow for validating this compound's effects in vivo involves a sequence of surgical, treatment, and analysis phases, as outlined below.

G Start Animal Model Selection (eg. C57BL/6 mice) Step1 Surgical Procedure (Optic Nerve Crush or Spinal Cord Injury) Start->Step1 Step2 Adjuvant Treatment (eg. Intravitreal AAV2-hIL-6 injection) Step1->Step2 Step3 This compound/DMAPT Administration (Systemic, daily i.p. injection) Step2->Step3 Step4 Axon Tracing (Anterograde labeling with CTB-555) Step3->Step4 Step5 Tissue Harvest & Analysis (Immunohistochemistry, Western Blot) Step4->Step5 Step6 Functional Recovery Assessment (BMS scoring for SCI, gait analysis) Step5->Step6 End Data Quantification (Axon counting, statistical analysis) Step6->End

Diagram 2: In vivo workflow for evaluating this compound in CNS injury models. The process begins with creating a standardized injury, followed by combinatorial treatments, and concludes with comprehensive histological and functional analysis to quantify regenerative outcomes.

Quantitative Efficacy Data

Table 1: Summary of this compound Efficacy in Preclinical CNS Injury Models
Model System Treatment Key Outcome Measures Results Citation
In Vitro: Primary Murine RGCs This compound (0.5-1 nM) Neurite length after 4 days Concentration-dependent increase; max effect at 0.5-1 nM [2]
In Vitro: Primary Murine RGCs This compound (0.5 nM) + CNTF Neurite length after 4 days ~3.5-fold increase vs. vehicle control [2]
In Vitro: Primary Adult Human RGCs This compound Neurite outgrowth Promoted axonal growth [1] [2]
In Vivo: Mouse Optic Nerve Crush AAV2-hIL-6 + DMAPT (i.p.) Axon regeneration beyond lesion Facilitated & enhanced hIL-6-induced regeneration [1]
In Vivo: Mouse Severe Spinal Cord Injury AAV2-hIL-6 + DMAPT (i.p.) Locomotor recovery (BMS score) Further improved hIL-6-induced functional recovery [1]
In Vivo: Mouse Spinal Cord Contusion This compound (i.p., daily for 7 days) BMS score, lesion cavity size Significant improvement from day 7; reduced lesion cavity at 2 weeks [4]

Detailed Experimental Protocols

Primary Adult RGC Culture and In Vitro Neurite Outgrowth Assay

This protocol is used to assess the direct effects of this compound on CNS axon regeneration [1] [2].

  • Primary Cell Isolation: Isolate Retinal Ganglion Cells (RGCs) from adult mice (e.g., C57BL/6) or from human donor eyes following ethical approval. Purify RGCs using immunopanning with anti-Thy1.2 (CD90) antibodies.
  • Cell Plating: Plate approximately 5,000 - 10,000 RGCs per well on poly-D-lysine/laminin-coated culture plates or chambered slides in a defined, serum-free neurobasal medium supplemented with growth factors (e.g., BDNF, CNTF, and forskolin).
  • Compound Treatment: After 24 hours of plating, treat cells with this compound. A dose-response curve (0.1 nM to 10 nM) is recommended to determine optimal concentration. For combination studies, co-treat with cytokines like CNTF (10 ng/mL) or apply AAV2-hIL-6 prior to isolation.
  • Culture Maintenance: Maintain cultures for 4 days in a humidified incubator at 37°C with 5% CO₂.
  • Fixation and Staining: On day 4, fix cells with 4% paraformaldehyde (PFA) for 15 minutes. Permeabilize with 0.1% Triton X-100 and stain for neuronal markers (βIII-tubulin, Tuj1) and a regeneration-associated protein (GAP43). Use phalloidin to visualize F-actin and DAPI for nuclei.
  • Image Acquisition and Analysis: Acquire high-resolution images using an epifluorescence or confocal microscope. Measure the longest neurite for each neuron using software like ImageJ (Fiji) or Neurolucida. Analyze a minimum of 100 neurons per condition across at least 3 independent experiments.
In Vivo Optic Nerve Regeneration Model

This protocol evaluates this compound's ability to promote axon regeneration after optic nerve crush (ONC) [1].

  • Animal Model: Use adult C57BL/6 mice (8-12 weeks old). House animals under standard conditions with a 12-hour light/dark cycle.
  • Surgical Procedure (Optic Nerve Crush):
    • Anesthetize mice with an intraperitoneal (i.p.) injection of ketamine (120 mg/kg) and xylazine (16 mg/kg).
    • Perform a superior intraorbital approach to expose the optic nerve.
    • Crush the optic nerve approximately 1 mm behind the eyeball for 10 seconds using fine jeweler's forceps.
  • Adjuvant and Experimental Treatment:
    • Immediately after crush, intravitreally inject 2 µL of AAV2-hIL-6 (or control) to transduce RGCs.
    • Initiate systemic treatment with DMAPT (prodrug of this compound) via daily intraperitoneal (i.p.) injection. Vehicle-treated mice serve as controls.
  • Axon Labeling and Tissue Harvest:
    • Two days before the endpoint (e.g., 2-4 weeks post-injury), anesthetize mice and intravitreally inject 2 µL of Alexa Fluor 555-conjugated Cholera Toxin B subunit (CTB-555, 0.5%) to anterogradely label regenerating axons.
    • At the endpoint, transcardially perfuse mice with 4% PFA. Dissect and post-fix optic nerves overnight.
  • Histological Analysis:
    • Prepare longitudinal sections of the optic nerve (e.g., 20 µm thick) using a cryostat.
    • Immunostain sections for markers like βIII-tubulin and detyrosinated tubulin (to confirm target engagement).
    • Image the entire nerve using a fluorescence slide scanner or confocal microscope.
    • Quantify regenerating axons by counting the number of CTB-555 positive axons at set distances (e.g., 0.5 mm, 1 mm, 2 mm) distal to the crush site. Analyze 4-6 nerve sections per animal.
In Vivo Severe Spinal Cord Injury Model

This protocol assesses the therapeutic potential of this compound in a functionally relevant model of spinal cord injury [1] [4].

  • Animal and Pre-treatment:
    • Use adult 129/Ola or C57BL/6 mice.
    • For corticospinal neuron-specific expression, pre-treat mice 3 weeks before SCI with intracortical injections of AAV2-hIL-6 into the sensorimotor cortex layer V.
  • Spinal Cord Injury:
    • Anesthetize mice with isoflurane (1.5-2%).
    • Perform a laminectomy at the thoracic level (e.g., T10/T11).
    • Use a vascular clip or an impactor device to induce a severe crush or contusion injury.
  • Drug Treatment:
    • Begin daily i.p. injections of DMAPT within 10 minutes post-injury and continue for the duration of the study (e.g., 6-8 weeks) [1] [4].
  • Functional Recovery Assessment:
    • Assess hindlimb locomotor function weekly using the Basso Mouse Scale (BMS), which scores from 0 (complete paralysis) to 9 (normal gait) [4].
    • Perform additional gait analysis to quantify coordination and stride length.
  • Histological Endpoints:
    • At the study endpoint, perfuse mice and harvest spinal cords.
    • Prepare transverse and longitudinal sections through the lesion epicenter.
    • Perform immunohistochemistry for axonal regeneration (GAP43, NF200), myelination (MBP), glial scar formation (GFAP), and microglia/macrophage polarization (Iba1, CD86 for M1, CD206 for M2) [4].
    • Quantify lesion cavity volume, axonal sprouting/regeneration, and the ratio of M2/M1 macrophages.

Application Notes for Research and Development

  • Combination Therapy is Key: this compound's most potent effects are observed in combination with other pro-regenerative strategies that activate intrinsic growth pathways (e.g., hIL-6, PTEN knockout). It acts by mitigating the limiting detyrosination these treatments can induce [1] [2].
  • Confirming Target Engagement: Always assess the level of microtubule detyrosination (e.g., via immunostaining for detyrosinated tubulin in growth cones or axon tracts) to confirm that this compound is effectively engaging its molecular target in your specific experimental system [2].
  • Beyond Axon Growth: Immunomodulation: Be aware that this compound has documented anti-inflammatory effects. In SCI models, it can promote a repair-supportive microenvironment by shifting microglia/macrophages from a pro-inflammatory M1 state to an anti-inflammatory M2 state and by suppressing the activation of neurotoxic A1 astrocytes [4]. This secondary mechanism likely contributes to the overall functional recovery.
  • Drug Formulation and Dosing:
    • For in vitro studies, prepare a stock solution of this compound in DMSO and dilute in culture medium, ensuring the final DMSO concentration is low (e.g., <0.01%).
    • For in vivo studies, the prodrug DMAPT is preferred due to its better solubility and bioavailability. It can be administered systemically (i.p.) at effective doses reported in the range of 2-5 mg/kg daily [1].
  • Consideration of Alternative Compounds: If this compound's pharmacokinetics or safety profile is a concern, consider investigating cnicin, a related sesquiterpene lactone with high oral bioavailability and an improved safety profile, which has also shown efficacy in promoting axon regeneration across species [3].

References

Comprehensive Application Notes and Protocols: Parthenolide in Microtubule Detyrosination Assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Parthenolide and Microtubule Detyrosination

This compound (PTL) is a sesquiterpene lactone compound primarily isolated from the feverfew plant (Tanacetum parthenium), which has been used traditionally for various medicinal purposes including inflammatory conditions [1]. As a natural product with a germacranolide-type structure, PTL contains reactive functional groups that enable it to form covalent bonds with cellular nucleophiles, particularly cysteine residues on proteins [2]. The compound has gained significant research attention due to its diverse biological activities, including anti-inflammatory properties through inhibition of NF-κB signaling, and anti-cancer effects through induction of apoptosis and reactive oxygen species [3]. Recently, PTL has emerged as a valuable research tool in cytoskeleton studies due to its effects on microtubule post-translational modifications, particularly the detyrosination-tyrosination cycle.

Microtubules are dynamic cytoskeletal polymers composed of α/β-tubulin heterodymers that undergo various post-translational modifications (PTMs) including the enzymatic removal and re-addition of the C-terminal tyrosine residue on α-tubulin [4]. This detyrosination-tyrosination cycle represents one of the oldest known microtubule PTMs and plays crucial roles in regulating microtubule functions during cell division, cardiomyocyte contraction, and neuronal processes [2] [4]. The enzymes responsible for tubulin detyrosination were identified relatively recently as the vasohibin 1 and 2 (VASH1/2) complexes with the small vasohibin-binding protein (SVBP) [2] [4]. The development of robust assays to study this cycle is essential for understanding fundamental cell biological processes and developing potential therapeutic interventions for conditions such as nerve injuries and cardiomyopathies.

Mechanism of Action: this compound and Microtubule Detyrosination

Historical Understanding vs. Current Evidence

Initially, this compound was believed to function as a direct inhibitor of the tubulin detyrosinase enzymes VASH1/2-SVBP [2]. This understanding was based on observations that PTL treatment effectively reduced cellular levels of detyrosinated microtubules in various cell types [2] [5]. However, recent biochemical evidence has challenged this direct inhibition model, revealing a more complex mechanism of action.

Current research indicates that this compound does not significantly inhibit VASH1-SVBP complex activity in cell-free systems [2]. Instead, mass spectrometry analyses have demonstrated that PTL directly modifies tubulin by forming covalent adducts with cysteine and histidine residues on both α- and β-tubulin subunits [2]. These chemical modifications result in altered tubulin mobility on SDS-PAGE gels and ultimately prevent normal microtubule assembly. The reduction in detyrosinated microtubules observed in PTL-treated cells appears to be an indirect consequence of reducing the polymerization-competent pool of tubulin available for detyrosination, rather than direct enzyme inhibition [2].

Table 1: Key Findings on this compound's Mechanism of Action in Microtubule Detyrosination

Observation Traditional Interpretation Current Evidence
Reduced detyrosinated microtubules in cells Direct inhibition of VASH1/2-SVBP Indirect effect via tubulin modification and reduced polymerization
Covalent modification of cellular proteins Non-specific background effects Specific tubulin adducts identified via mass spectrometry
Concentration-dependent effects Enzyme inhibition kinetics Disruption of microtubule assembly competence
Specificity for detyrosination Selective for detyrosination cycle Affects multiple microtubule parameters and other cellular processes
Structural Insights and Alternative Inhibitors

Structural studies of the VASH1-SVBP complex bound to this compound have provided valuable insights into the molecular interactions between the compound and the detyrosination machinery [4]. These structural analyses reveal that this compound binds within the enzyme active site but may not effectively inhibit its catalytic activity under physiological conditions. This structural information has facilitated the development of more specific inhibitors, such as epoY, an epoxide inhibitor that effectively blocks VASH1-SVBP activity in vitro and in cellular systems [2].

The following diagram illustrates the current understanding of this compound's mechanism of action on microtubule detyrosination:

G This compound Mechanism of Action on Microtubule Detyrosination PTL This compound (PTL) P1 Covalent Modification PTL->P1 P3 Detyrosination Reaction PTL->P3  No Direct Inhibition Tubulin α/β-Tubulin Heterodimer Tubulin->P1 P2 Polymerization Tubulin->P2 MT Microtubule Polymer MT->P3 VASH VASH-SVBP Complex VASH->P3 DeTyr Detyrosinated Microtubule PTL_Add PTL-Tubulin Adduct P4 Failed Polymerization PTL_Add->P4 Aggregate Tubulin Aggregates P1->PTL_Add P2->MT P3->DeTyr P4->Aggregate P4->P2 Reduces Pool

Experimental Protocols and Methodologies

In Vitro Tubulin Detyrosination Assay

The following protocol enables researchers to assess the direct effects of this compound on purified VASH-SVBP enzyme activity in a cell-free system [2] [4]:

Materials Required:

  • Purified HeLa tubulin or bovine brain tubulin (commercially available)
  • Immunopurified VASH1-SVBP or VASH2-SVBP complex
  • This compound (dissolved in DMSO at appropriate stock concentration, typically 10-100 mM)
  • Control inhibitor: epoY (epoxide inhibitor of VASH-SVBP) for comparison
  • Reaction buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 2 mM MgCl₂, 0.5 mM ATP
  • SDS-PAGE and immunoblotting equipment
  • Antibodies: anti-tyrosinated α-tubulin, anti-detyrosinated α-tubulin, total α-tubulin

Procedure:

  • Prepare the reaction mixture containing 2 µg of purified tubulin in 20 µL reaction buffer.
  • Add immunopurified VASH-SVBP complex (approximately 100-200 ng).
  • Treat with this compound at desired concentrations (typically 1-100 µM) or vehicle control (DMSO).
  • Incubate at 37°C for 30-120 minutes.
  • Terminate reactions by adding SDS-PAGE sample buffer and heating at 95°C for 5 minutes.
  • Analyze samples by SDS-PAGE and immunoblotting using tyrosinated, detyrosinated, and total α-tubulin antibodies.
  • Quantify band intensities to determine the ratio of detyrosinated to tyrosinated tubulin.

Expected Results: this compound should not significantly inhibit VASH-SVBP mediated tubulin detyrosination in this cell-free system. Instead, researchers may observe mobility shifts in α-tubulin bands due to covalent adduct formation [2].

Cellular Microtubule Detyrosination Assay

This protocol evaluates the effects of this compound on microtubule detyrosination in cultured cells:

Materials Required:

  • Appropriate cell lines (HeLa, U2OS, or primary neurons)
  • This compound (dissolved in DMSO)
  • Microtubule-stabilizing agent (e.g., taxol/paclitaxel)
  • Control compounds: epoY, nocodazole
  • Fixation and permeabilization buffers
  • Primary antibodies: anti-detyrosinated tubulin (e.g., Glu-tub), anti-tyrosinated tubulin, total tubulin
  • Fluorescently-labeled secondary antibodies
  • Fluorescence microscopy equipment

Procedure:

  • Culture cells on appropriate substrates (coverslips or glass-bottom dishes) until 60-70% confluent.
  • Pre-treat cells with microtubule-stabilizing agent (e.g., 10 µM taxol for 30 minutes) to enhance detection of detyrosinated microtubules.
  • Treat cells with this compound at desired concentrations (10-100 µM) or vehicle control for 1-4 hours.
  • Fix cells with pre-warmed 4% formaldehyde in microtubule-stabilizing buffer for 10 minutes.
  • Permeabilize with 0.1% Triton X-100 in PBS for 5 minutes.
  • Block with 3% BSA in PBS for 30 minutes.
  • Incubate with primary antibodies in blocking solution overnight at 4°C.
  • Wash and incubate with fluorescent secondary antibodies for 1 hour at room temperature.
  • Mount and image using fluorescence microscopy.
  • Quantify fluorescence intensity or analyze microtubule morphology.

Expected Results: this compound treatment should significantly reduce cellular levels of detyrosinated microtubules while increasing tubulin solubility and potentially causing microtubule destabilization [2].

Table 2: Comparison of this compound Effects Across Experimental Systems

Experimental System This compound Concentration Incubation Time Key Observations Interpretation
Purified tubulin + VASH-SVBP 1-100 µM 30-120 min No inhibition of detyrosination; tubulin mobility shifts Covalent tubulin modification without enzyme inhibition
HeLa cells 10-100 µM 1-4 hours Reduced detyrosinated microtubules; mitotic defects Indirect reduction via tubulin modification and microtubule destabilization
Primary murine RGCs 0.5-1 nM 4 days Enhanced neurite extension; reduced growth cone detyrosination Promotion of axon regeneration through microtubule dynamics regulation
Human adult RGCs 0.5-1 nM 4 days Improved neurite outgrowth Conservation of effect across species
In vivo (CNS injury models) 10-50 mg/kg DMAPT (prodrug) Days to weeks Enhanced axon regeneration; functional recovery Therapeutic potential for nerve regeneration

Data Analysis and Interpretation

Quantification of Detyrosination Levels

Accurate quantification of tubulin detyrosination is essential for interpreting this compound effects. Multiple complementary approaches should be employed:

Immunoblotting Analysis:

  • Normalize detyrosinated tubulin signals to total tubulin levels.
  • Calculate the ratio of detyrosinated to tyrosinated tubulin for each condition.
  • Include internal controls for gel transfer efficiency and antibody specificity.
  • Note any tubulin mobility shifts that may indicate covalent modification by this compound.

Immunofluorescence Quantification:

  • Acquire images with consistent exposure settings across experimental conditions.
  • Measure fluorescence intensity in specific cellular compartments (e.g., growth cones, spindle microtubules).
  • Use background subtraction and thresholding to specifically quantify microtubule-associated signal.
  • Analyze multiple cells across independent experiments (typically n > 30).

Statistical Analysis:

  • Perform experiments in triplicate minimum.
  • Use appropriate statistical tests (ANOVA with post-hoc tests for multiple comparisons).
  • Report mean values with standard error of the mean (SEM).
Secondary Assays for Mechanism Elucidation

To distinguish between direct enzyme inhibition and indirect effects on microtubule polymerization, include these additional assays:

Tubulin Polymerization Assay:

  • Monitor turbidity at 350 nm over time to assess microtubule polymerization kinetics.
  • Compare this compound effects with known microtubule destabilizers (nocodazole) and stabilizers (taxol).

Mass Spectrometry Analysis:

  • Identify specific cysteine and histidine residues on tubulin that form covalent adducts with this compound.
  • Use database searches for mass increases of 248.14 Da on tubulin peptides [2].

Cellular Phenotyping:

  • Document microtubule organization, spindle formation, and cell morphology changes.
  • Assess mitotic progression and chromosome alignment in dividing cells.

Troubleshooting and Experimental Considerations

Common Technical Issues and Solutions

Table 3: Troubleshooting Guide for this compound Detyrosination Assays

Problem Potential Causes Solutions
No reduction in cellular detyrosination Low this compound activity; insufficient concentration Verify compound activity; test concentration range; use fresh DMSO stocks
High cellular toxicity Non-specific effects; excessive concentration Reduce concentration (try nanomolar range for primary cells); shorten exposure time
Tubulin degradation Protease contamination; improper handling Use protease inhibitors; maintain samples on ice; verify tubulin quality
Poor antibody specificity Antibody lot variability; improper fixation Validate antibodies with positive/negative controls; optimize fixation conditions
Inconsistent results between assays Different detection methods; cellular context Use multiple complementary assays; include relevant positive controls
Lack of effect in vitro Compound instability; incorrect assay conditions Include cellular activity controls; verify enzyme activity
Important Methodological Considerations
  • This compound Solubility and Stability: this compound has limited aqueous solubility and should be dissolved in high-quality DMSO at stock concentrations of 10-100 mM. Aliquot and store at -20°C to avoid freeze-thaw cycles. Fresh dilutions should be prepared for each experiment.

  • Cellular Context Dependence: this compound effects may vary significantly between cell types. Primary neurons and non-transformed cells often require lower concentrations (nanomolar range) compared to transformed cell lines (micromolar range) [5].

  • Time and Concentration Optimization: The effects of this compound on detyrosination are time- and concentration-dependent. Pilot experiments should establish appropriate treatment windows for specific experimental goals.

  • Appropriate Controls: Always include vehicle (DMSO) controls and, when possible, specific VASH inhibitors like epoY for comparison. Microtubule-disrupting agents (nocodazole) and stabilizers (taxol) provide useful benchmarks for interpreting results.

  • Prodrug Considerations: For in vivo studies, consider using dimethylamino-parthenolide (DMAPT), a more water-soluble prodrug that converts to active this compound in vivo [5].

Applications and Research Implications

The experimental approaches outlined here have enabled significant advances in understanding this compound's effects on microtubule dynamics and their functional consequences:

CNS Regeneration Research

This compound has shown remarkable promise in promoting CNS axon regeneration after injury. Studies demonstrate that this compound treatment synergistically enhances hIL-6 and CNTF-induced neurite outgrowth from retinal ganglion cells [5]. The inhibition of microtubule detyrosination by this compound facilitates axon regeneration in both optic nerve and spinal cord injury models, leading to functional recovery. These effects are conserved in human adult RGCs, highlighting the translational potential of this compound-based therapies for nerve repair.

Cell Division and Cancer Research

The disruption of microtubule detyrosination by this compound contributes to mitotic defects including spindle disorganization, chromosome misalignment, and impaired cell division [2]. These effects provide mechanistic insights into this compound's established anti-cancer properties and suggest potential applications in cancer therapeutics, particularly when combined with other microtubule-targeting agents.

Fundamental Cell Biology

This compound serves as a valuable research tool for probing the functional significance of the detyrosination-tyrosination cycle in various cellular processes. Experimental approaches using this compound have helped elucidate the roles of detyrosinated microtubules in intracellular transport, cell polarization, and mechanotransduction.

The following workflow diagram illustrates a comprehensive approach to studying this compound effects on microtubule detyrosination:

G Comprehensive Workflow for this compound Detyrosination Studies Step1 1. Experimental Design Step2 2. In Vitro Validation Step1->Step2 Sub1 • Define objectives • Select appropriate models • Determine PTL concentrations Step1->Sub1 Step3 3. Cellular Assays Step2->Step3 Sub2 • VASH-SVBP activity assay • Tubulin modification analysis • Specificity controls Step2->Sub2 Step4 4. Mechanism Elucidation Step3->Step4 Sub3 • Immunofluorescence • Live-cell imaging • Phenotypic characterization Step3->Sub3 Step5 5. Functional Assessment Step4->Step5 Sub4 • Mass spectrometry • Polymerization assays • Genetic validation Step4->Sub4 Sub5 • Neurite outgrowth • Axon regeneration • Functional recovery Step5->Sub5

Conclusion

These application notes and protocols provide comprehensive methodological guidance for studying this compound's effects on microtubule detyrosination. The key advancement in our understanding is the recognition that this compound reduces microtubule detyrosination primarily through covalent modification of tubulin and disruption of microtubule assembly rather than direct inhibition of VASH-SVBP enzymes. This refined mechanistic understanding should guide experimental design and interpretation across diverse research applications.

When implementing these protocols, researchers should carefully consider the concentration-dependent effects of this compound, with nanomolar concentrations sufficient for promoting neurite outgrowth while micromolar concentrations required for observable effects on cellular microtubule detyrosination. The inclusion of appropriate controls and complementary assessment methods is essential for accurate interpretation of results.

The experimental approaches outlined here continue to enable important discoveries regarding the functional significance of microtubule detyrosination in health and disease, particularly in the contexts of nerve regeneration and cell division. As research in this area advances, these protocols may be further refined and expanded to address emerging questions in cytoskeleton biology.

References

Parthenolide & Targeted Amino Acid Metabolomics: Application Notes

Author: Smolecule Technical Support Team. Date: February 2026

Targeted amino acid metabolomics is a powerful approach for quantifying specific amino acids and understanding metabolic reprogramming in cancer cells. Recent studies have effectively used this method to demonstrate that Parthenolide (PTL), a sesquiterpene lactone from Tanacetum parthenium, exerts anti-cancer effects by disrupting amino acid metabolism and inducing oxidative stress [1] [2] [3]. The following tables summarize key findings and analytical parameters from these studies.

Table 1: Summary of Anticancer Effects of this compound in Recent Metabolomics Studies

Cancer Type Cell Line / Model Key Metabolic Alterations Impact on Oxidative Stress Primary Outcome Source
Lung Adenocarcinoma (LUAD) H1975 (in vitro & in vivo) Disruption of multiple amino acid metabolic pathways [1] [3] Increased oxidative stress levels [1] [3] Inhibition of proliferation via targeting GCTG [1] [3] [1] [3]
Cholangiocarcinoma (CCA) TFK1 (in vitro) 43 significantly changed metabolites; disruption of TCA cycle, pyrimidine, and glutathione metabolism [2] Induced apoptosis [2] Dose- and time-dependent proliferation inhibition [2] [2]

Table 2: Key Parameters for Targeted Amino Acid Metabolomics using LC-MS

Parameter Specification
Extraction Solvent Acetonitrile/Methanol (1:1, v/v) containing internal standards (e.g., L-Alanine-d4, Phenylanine-d2) [3].
Chromatography Combination of Reversed-Phase (RPLC) and Hydrophilic Interaction Chromatography (HILIC) is recommended for comprehensive coverage of polar and non-polar metabolites [2].
Mass Spectrometry Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in positive electrospray ionization (ESI+) mode [1] [2].
Internal Standards Stable isotope-labelled amino acids (e.g., from Sigma-Aldrich) are crucial for quantification [1] [3].
Data Analysis Use label-free quantification (LFQ) software like MaxQuant, combined with multivariate statistical analysis [1] [2].

Detailed Experimental Protocols

Here are detailed methodologies for key experiments, from cell culture to data analysis.

Protocol 1: Cell Culture, PTL Treatment, and Metabolite Extraction

This protocol is adapted from studies on lung adenocarcinoma and cholangiocarcinoma cells [1] [2] [3].

  • 1. Cell Culture and Treatment

    • Culture cancer cells (e.g., H1975 for LUAD, TFK1 for CCA) in complete RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin [1] [3].
    • Maintain cells at 37°C in a humidified incubator with 5% CO₂.
    • Determine the IC₅₀ value of PTL for your cell line using a CCK-8 assay. For H1975 cells, a treatment concentration of 10 μM PTL has been used [1] [3].
    • Prepare a stock solution of PTL in DMSO and dilute it in PBS or culture medium immediately before use. The final DMSO concentration should not exceed 0.1% (v/v). Include a vehicle control (0.1% DMSO) [1] [3].
    • Treat cells at a suitable density (e.g., 70-80% confluence) for a predetermined time (e.g., 24-48 hours).
  • 2. Metabolite Extraction

    • After treatment, wash the cells twice with cold PBS.
    • Add 450 μL of ice-cult water to the cell culture plate.
    • Add 2 mL of a pre-chilled extraction solvent (acetonitrile/methanol, 1:1 v/v) containing a mix of internal standards (IS) [3].
    • Scrape the cells and transfer the suspension to a microcentrifuge tube.
    • Subject the sample to freeze-thaw cycles: Place in liquid nitrogen for 5 minutes, then thaw at room temperature. Repeat this cycle twice to ensure complete cell lysis [3].
    • Sonicate the samples for 4 minutes in an ice-water bath.
    • Centrifuge at 12,000 × g for 20 minutes at 4°C.
    • Carefully collect the supernatant, which contains the metabolites, and store it at -80°C until LC-MS analysis.
Protocol 2: LC-MS Analysis for Targeted Amino Acid Metabolomics

This protocol outlines the critical steps for instrumental analysis [1] [2].

  • 1. Instrument Setup

    • Chromatography System: Nanoflow or standard High-Performance Liquid Chromatography (HPLC) system.
    • Mass Spectrometer: High-resolution tandem mass spectrometer (e.g., Q-TOF, Orbitrap) capable of targeted MS/MS.
  • 2. Chromatographic Separation

    • Use a combination of RPLC and HILIC methods to maximize metabolite coverage [2].
    • RPLC Column: For moderately polar to non-polar metabolites.
    • HILIC Column: For polar metabolites like amino acids. A HILIC column provides superior retention for these compounds.
    • The mobile phase typically consists of water (A) and acetonitrile (B), both with 0.1% formic acid, using a gradient elution.
  • 3. Mass Spectrometric Detection

    • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
    • Use a targeted MS/MS method (e.g., Multiple Reaction Monitoring - MRM) for high-sensitivity quantification of specific amino acids.
    • Use purified amino acid standards to establish retention times and optimize collision energies for each transition.
  • 4. Quality Control

    • Pool samples to create a quality control (QC) sample. Inject the QC sample multiple times at the beginning of the run to equilibrate the system and periodically throughout the sequence to monitor instrument stability.
Protocol 3: Data Integration and Validation
  • 1. Proteomics Integration: To identify potential protein targets, perform label-free quantitative proteomics on the same cell samples. This involves protein extraction, tryptic digestion, LC-MS/MS analysis, and database searching with tools like MaxQuant [1].
  • 2. Network Pharmacology and Molecular Docking: Use network pharmacology to identify potential protein targets of PTL. Follow up with molecular docking and molecular dynamics simulations to validate binding interactions. Studies have identified GCTG as a potential target of PTL in LUAD [1] [3].
  • 3. Functional Validation: Validate the functional role of key metabolites or identified targets using:
    • qPCR and Western Blotting to measure changes in gene and protein expression [1] [3].
    • Commercial Assay Kits to directly measure oxidative stress markers, such as the ratios of NADPH/NADP+ and GSH/GSSG [1] [3].

Experimental Workflow & Pathway Diagram

The following diagrams, created with Graphviz, illustrate the core experimental workflow and the proposed mechanism of action for this compound.

Diagram 1: A workflow for an integrated multi-omics study of this compound. The process begins with cell treatment, moves through metabolite and protein analysis, and culminates in data integration and validation to uncover the mechanism of action.

Diagram 2: The proposed mechanism of this compound (PTL) in lung adenocarcinoma cells. PTL targets GCTG, leading to disruption of amino acid metabolism and induction of oxidative stress, which together trigger apoptosis and inhibit cell proliferation [1] [3].

Key Technical Considerations

For successful implementation of these protocols, please consider the following:

  • Use a Combined Chromatography Approach: Relying on a single chromatography method may miss key polar metabolites. The combination of RPLC and HILIC ensures broader coverage of the metabolome [2].
  • Validate with Functional Assays: The metabolomics data is greatly strengthened by coupling it with assays for oxidative stress (NADPH/NADP+, GSH/GSSG ratios) and functional validation of targets like GCTG [1] [3].
  • Rigorous Quality Control: Consistent use of internal standards and QC samples is non-negotiable for generating robust and reproducible quantitative data.

I hope these detailed application notes and protocols are helpful for your research. Should you require further clarification on any of the steps or need information on a specific aspect of the analysis, please feel free to ask.

References

Comprehensive Application Notes and Protocols: Quantitative Proteomic Analysis of Parthenolide in Lung Adenocarcinoma Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Parthenolide (PTL) is a sesquiterpene lactone compound primarily extracted from Tanacetum parthenium (feverfew) that has demonstrated significant anticancer potential in recent studies. This natural product contains electrophilic functional groups, including an α-methylene-γ-lactone moiety and an epoxide ring, that enable it to form covalent bonds with biological targets through Michael addition reactions, particularly with cysteine residues on proteins [1] [2]. The compound has traditionally been used to treat inflammatory conditions such as rheumatoid arthritis, headaches, and fever, but its selective anticancer activity against various tumor types while sparing normal cells has generated substantial research interest [1].

Lung adenocarcinoma (LUAD) represents approximately half of all lung cancer cases and continues to be a leading cause of cancer-related mortality worldwide, with poor five-year survival rates particularly in advanced stages [1] [3]. Current treatment modalities including surgery, radiotherapy, and chemotherapy often produce limited outcomes with significant toxic side effects, creating an urgent need for safer and more effective therapeutic approaches [3]. Previous research on this compound's anticancer mechanisms has primarily focused on its inhibition of NF-κB and STAT3 signaling pathways, which promotes apoptosis in cancer cells [1]. However, more recent investigations have revealed that this compound also exerts profound effects on metabolic reprogramming and oxidative stress regulation in cancer cells, suggesting additional mechanisms contributing to its anticancer efficacy [1] [3].

The integration of quantitative proteomics with other omics technologies and experimental validation provides a powerful framework for comprehensively elucidating this compound's complex mechanisms of action [1] [3] [4]. This document presents detailed application notes and standardized protocols for implementing quantitative proteomic approaches to study this compound's effects in lung adenocarcinoma models, enabling researchers to systematically investigate its impact on protein expression, amino acid metabolism, and oxidative stress pathways.

Sample Preparation Protocols

Cell Culture and Treatment Conditions
  • Cell Line: Human lung adenocarcinoma H1975 cells are recommended for consistency with established protocols [1] [3]. The cells should be maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum, 100 U/mL streptomycin, and 100 U/mL penicillin [1] [3].

  • Culture Conditions: Maintain cells at 37°C in a humidified incubator with 5% CO₂. Regularly monitor cell morphology and growth characteristics to ensure consistency across experiments [1].

  • This compound Treatment: Prepare a stock solution of this compound in 0.05% DMSO and dilute to the working concentration of 10 μM with PBS immediately before use [1] [3]. This concentration represents the IC₅₀ value standardized in initial experiments for H1975 cells [1].

  • Control Setup: Include appropriate controls consisting of cells treated with an equal amount of complete culture medium or culture medium lacking amino acids to distinguish specific this compound effects from general nutrient deprivation responses [1] [3].

  • Treatment Duration: The optimal treatment period is 24 hours, though time-course experiments may be conducted to investigate temporal patterns of protein expression changes and metabolic alterations [1].

Protein Extraction and Preparation

Table 1: Reagents and Materials for Protein Extraction

Item Specification Supplier Storage Conditions
Lysis Buffer NP-40 based lysis buffer Sangon Biotech 4°C
Protease Inhibitor Cocktail tablet Kangchen Biotech -20°C
Reducing Agent TCEP (tris(2-carboxyethyl)phosphine) Sigma-Aldrich 4°C
Alkylating Agent IAA (iodoacetamide) Sigma-Aldrich Room temperature, protected from light
Protein Quantification BCA Assay Kit Multiple suppliers Room temperature
Precipitation Reagent Acetone Sangon Biotech -20°C

The protein extraction and preparation process follows these critical steps:

  • Cell Lysis: Aspirate culture medium and wash cells twice with cold PBS. Add appropriate volume of lysis buffer (NP-40 based) containing protease inhibitor cocktail to prevent protein degradation. Incubate on ice for 30 minutes with occasional vortexing [1].

  • Protein Quantification: Centrifuge lysates at 12,000 × g for 15 minutes at 4°C to remove insoluble material. Transfer supernatant to a new tube and determine protein concentration using the BCA assay according to manufacturer's instructions [1].

  • Acetone Precipitation: Add four volumes of pre-chilled acetone to the protein solution and incubate at -20°C for at least 4 hours (or overnight) to precipitate proteins. Centrifuge at 8,000 × g for 10 minutes at 4°C and carefully remove the supernatant [1].

  • Protein Reduction and Alkylation: Reconstitute the protein pellet in appropriate buffer and add TCEP to a final concentration of 5 mM. Incubate at 37°C for 30 minutes to reduce disulfide bonds. Then add IAA to a final concentration of 15 mM and incubate in the dark at room temperature for 30 minutes to alkylate cysteine residues [1].

Quantitative Proteomics Methodology

Label-Free Quantitative Proteomics Workflow

The label-free quantitative proteomics approach enables comprehensive protein quantification without chemical labeling, leveraging advanced mass spectrometry and bioinformatic analysis [1] [4]. The workflow proceeds through several critical stages:

LFQWorkflow SamplePreparation Sample Preparation Cell lysis, reduction, alkylation, digestion PeptideSeparation Peptide Separation nanoHPLC SamplePreparation->PeptideSeparation MassSpectrometry LC-MS/MS Analysis Q Exactive PeptideSeparation->MassSpectrometry FeatureDetection Feature Detection Chromatogram alignment MassSpectrometry->FeatureDetection ProteinID Protein Identification MaxQuant FeatureDetection->ProteinID Quantification Label-free Quantification LFQ algorithm ProteinID->Quantification StatisticalAnalysis Statistical Analysis Differential expression Quantification->StatisticalAnalysis

Figure 1: Label-Free Quantitative Proteomics Workflow

Liquid Chromatography and Mass Spectrometry Parameters
  • Peptide Desalting: Use C18 desalting columns to purify tryptic peptides before LC-MS/MS analysis. Activate columns with methanol, equilibrate with 0.1% formic acid, load samples, wash with 0.1% formic acid, and elute with 50% acetonitrile/0.1% formic acid [1].

  • nanoHPLC Separation: Employ a nanoflow HPLC system with a C18 reverse-phase column (75 μm × 150 mm, 2 μm particle size). Use a linear gradient from 5% to 35% solvent B (0.1% formic acid in acetonitrile) over 120 minutes at a flow rate of 300 nL/min [1].

  • Mass Spectrometry Configuration: Conduct analysis on a Q Exactive mass spectrometer (Thermo Fisher Scientific) operated in data-dependent acquisition mode. Set the spray voltage to 2.0 kV and capillary temperature to 250°C [1] [5].

  • MS Scan Parameters: Full MS scans should be acquired at a resolution of 70,000 with a scan range of 350-1600 m/z. Use an AGC target of 3e6 and maximum injection time of 100 ms [1].

  • MS/MS Parameters: Select the top 20 most intense ions for fragmentation via higher-energy collisional dissociation (HCD) with normalized collision energy of 28%. Set MS/MS resolution to 17,500, AGC target to 1e5, and maximum injection time to 50 ms [1].

Data Processing and Protein Quantification

Table 2: Mass Spectrometry Data Acquisition Parameters

Parameter Setting Purpose
Instrument Q Exactive High-resolution accurate mass measurements
Ionization Nanospray Efficient ionization of peptides
Full Scan Resolution 70,000 Accurate mass determination
MS/MS Resolution 17,500 High-quality fragment spectra
Scan Range 350-1600 m/z Comprehensive peptide coverage
Fragmentation HCD Efficient peptide fragmentation
Dynamic Exclusion 30 s Prevent repeated sequencing
  • Database Search: Process raw data using MaxQuant software (version 2.0.3.0) against the appropriate human protein database (UniProt). Set fixed modification to carbamidomethylation of cysteine, and variable modifications to methionine oxidation and protein N-terminal acetylation [1].

  • Identification Parameters: Set the false discovery rate (FDR) to 1% at both peptide and protein levels using a target-decoy approach. Specify trypsin as the protease and allow up to two missed cleavages [1].

  • Label-Free Quantification: Enable the LFQ algorithm in MaxQuant with the following parameters: LFQ minimum ratio count of 2, fast LFQ mode disabled, and stabilization to the median [1] [4].

  • Data Filtering: Remove proteins only identified by site, reverse sequences, and potential contaminants. Retain proteins with at least two unique peptides for reliable quantification [1].

  • Statistical Analysis: Process the resulting protein intensity data using Perseus software or similar tools. Impute missing values using a normal distribution for proteins with valid values in at least 70% of samples in at least one group [1].

Targeted Amino Acid Metabolomics

Metabolite Extraction and Analysis

The integration of targeted amino acid metabolomics with proteomic data provides a comprehensive view of this compound's impact on metabolic pathways in lung adenocarcinoma cells [1] [3]. The metabolite analysis protocol includes:

  • Standard Preparation: Prepare stock solutions of individual amino acids in an amino acid-free matrix to create a series of calibrators. Mix certain concentrations of L-Alanine-d4 and Phenylanine-d2 as internal standards. Store all stock and working solutions at -20°C [1] [3].

  • Metabolite Extraction: Add 450 μL water and 2 mL of acetonitrile/methanol (1:1, containing mixed internal standards) to cell samples. Vortex thoroughly for mixing. Subject samples to freeze-thaw cycles by placing in liquid nitrogen and thawing at room temperature [1] [3].

  • Sample Processing: Perform ultrasonic treatment for 4 minutes, followed by another cycle in liquid nitrogen for 5 minutes and thawing at room temperature. Centrifuge samples at 12,000 rpm for 20 minutes at 4°C. Collect the supernatant for analysis [1] [3].

  • LC-MS Analysis: Utilize a dedicated LC-MS system for targeted metabolomics. Employ a HILIC chromatography column for optimal separation of polar amino acids. Use multiple reaction monitoring (MRM) for sensitive and specific quantification of target analytes [1].

  • Data Processing: Normalize peak areas of target amino acids to corresponding internal standards. Generate calibration curves for absolute quantification. Apply quality control measures including analysis of pooled quality control samples throughout the analytical sequence [1].

Bioinformatics and Data Integration

Protein-Protein Interaction and Enrichment Analysis
  • PPI Network Construction: Input significantly differentially expressed proteins into the STRING database (https://cn.string-db.org/) to identify potential interactions. Export the interaction data and visualize the network using the R package "igraph" (version 1.2.6) to identify highly connected protein modules [1].

  • Functional Enrichment Analysis: Utilize MetaScape (http://metascape.org/gp/index.html#/main/step1) for comprehensive Gene Ontology (GO) and KEGG pathway enrichment analysis. Set parameters to minimum overlap of 3, p-value cutoff of 0.01, and minimum enrichment of 1.5 [1].

  • Gene Set Enrichment Analysis: Perform GSEA using the R package ggplot2 (version 3.4.4) to identify subtly coordinated changes in predefined gene sets, particularly those related to amino acid metabolism and oxidative stress response pathways [1].

  • Data Integration: Correlate proteomic findings with metabolomic data to identify coherent patterns of regulation. Overlay significantly altered proteins and metabolites onto KEGG pathway maps to visualize concerted changes in metabolic pathways [1] [3].

Network Pharmacology and Molecular Docking
  • Target Prediction: Utilize network pharmacology approaches to identify potential this compound targets in lung adenocarcinoma. Integrate data from public databases including DrugBank, TTD, and PharmMapper to compile a comprehensive target list [1].

  • Molecular Docking: Perform molecular docking studies to evaluate the binding potential between this compound and identified protein targets. Use software such as AutoDock Vina to assess binding energies and interaction modes [1].

  • Molecular Dynamics Simulations: Conduct molecular dynamics simulations (100 ns) to evaluate the stability of this compound-target complexes under physiological conditions. Analyze root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess complex stability [1].

  • Experimental Validation: Select top candidate targets (e.g., GCTG) identified through bioinformatic analyses for experimental validation using western blotting, qPCR, and functional assays to confirm their role in this compound's mechanism of action [1] [3].

Experimental Validation Protocols

In Vitro Functional Assays
  • Proliferation Assays: Assess the impact of this compound on LUAD cell proliferation using CCK-8 assays or similar methods. Seed H1975 cells in 96-well plates and treat with varying concentrations of this compound. Measure absorbance at 450 nm at 0, 24, 48, and 72 hours to establish growth inhibition curves [1].

  • Oxidative Stress Measurements: Evaluate intracellular oxidative stress levels using NADPH/NADP+ and GSH/GSSG detection kits according to manufacturer's instructions. Detect NADPH and NADP+ levels spectrophotometrically at 450 nm and calculate their ratio [1] [3].

  • Glutathione Assessment: Measure reduced glutathione (GSH) and oxidized glutathione (GSSG) using commercial kits. For GSH measurement, mix cell lysates with working solution and detect at 405 nm. For GSSG, pretreat samples with masking solution to eliminate GSH, then similarly detect at 405 nm [1] [3].

  • Gene Expression Analysis: Extract total RNA using the RNAkey Total RNA Extraction Kit. Perform reverse transcription and quantitative PCR using commercial kits. Calculate relative gene expression using the 2^(-ΔΔCt) method with GAPDH as reference gene [1].

  • Western Blotting: Separate proteins by SDS-PAGE and transfer to PVDF membranes. Block with 5% non-fat milk and incubate with primary antibodies overnight at 4°C. After incubation with HRP-conjugated secondary antibodies, detect signals using ECL reagent and visualize with a chemiluminescence imaging system [1].

In Vivo Validation Studies
  • Animal Model Establishment: Use immunodeficient mice (e.g., BALB/c nude mice) for xenograft studies. Subcutaneously inject H1975 cells to establish tumor models. Randomly assign mice to control and treatment groups when tumor volumes reach approximately 100 mm³ [1].

  • Drug Administration: Administer this compound via intraperitoneal injection at appropriate dosage (e.g., 5 mg/kg) every two days for the treatment group. Administer equal volume of vehicle solution to the control group. Monitor tumor volume and body weight every three days [1].

  • Tissue Collection and Analysis: Sacrifice mice after four weeks of treatment. Collect tumor tissues and measure weight and volume. Process tissues for subsequent proteomic, metabolomic, and biochemical analyses to validate in vitro findings [1] [3].

Data Integration and Application Notes

Integrated Data Analysis Framework

The multi-omics data generated through these protocols requires systematic integration to derive meaningful biological insights into this compound's mechanisms of action:

DataIntegration Proteomics Proteomics Data 157 significantly altered proteins Bioinformatics Bioinformatics Analysis PPI, GO, KEGG enrichment Proteomics->Bioinformatics Functional enrichment Metabolomics Metabolomics Data Amino acid level changes Metabolomics->Bioinformatics Pathway mapping NetworkPharma Network Pharmacology Target prediction Bioinformatics->NetworkPharma Candidate targets MolecularDocking Molecular Docking Binding affinity assessment NetworkPharma->MolecularDocking Binding validation ExperimentalValid Experimental Validation in vitro and in vivo MolecularDocking->ExperimentalValid Target confirmation Mechanism Integrated Mechanism Amino acid metabolism & oxidative stress ExperimentalValid->Mechanism Mechanistic insights

Figure 2: Multi-Omics Data Integration Workflow

Key Findings and Potential Applications

Table 3: this compound-Induced Protein Expression Changes in Key Pathways

Pathway Category Representative Proteins Regulation Direction Functional Implications
Amino Acid Metabolism GCTG, MAT2A, SHMT2 Mostly Downregulated Disruption of metabolic adaptation in cancer cells
Oxidative Stress Response TXN, PRDX1, GSR Both Up and Down Altered redox homeostasis
Cell Proliferation PCNA, MKI67 Downregulated Inhibition of cancer cell growth
Apoptosis Regulation BCL2, CASP3 Mixed Promotion of cell death

The integrated proteomic and metabolomic approach has revealed that this compound exerts its anticancer effects through multi-faceted mechanisms:

  • Metabolic Reprogramming: this compound significantly disrupts amino acid metabolism in lung adenocarcinoma cells, particularly affecting glutamine and serine metabolism, which are crucial for cancer cell proliferation and survival [1] [3].

  • Oxidative Stress Induction: The compound alters the cellular redox balance by depleting antioxidant defense systems and increasing reactive oxygen species, creating an environment conducive to cancer cell death [1] [3].

  • Target Engagement: Network pharmacology and molecular docking identified GCTG as a potential direct target of this compound, providing a specific mechanistic link to the observed metabolic alterations [1] [3].

  • Mitotic Disruption: Recent research has additionally revealed that this compound binds to the kinetochore protein ZNF207/BUGZ at Cys54, preventing proper kinetochore-microtubule attachment and disrupting chromosome segregation during mitosis [2].

Rational Drug Regimen Design

The comprehensive molecular understanding gained through these analytical approaches enables the rational design of this compound-based combination therapies:

  • Compensatory Pathway Inhibition: Proteomic analyses reveal that this compound treatment induces compensatory mechanisms including upregulated NADPH production via the pentose phosphate pathway and activation of the Nrf2-mediated oxidative stress response pathway [6].

  • Combination Therapy Development: Based on these compensatory mechanisms, rational combination regimens can be designed. The PDT regimen (this compound, 2-deoxyglucose, temsirolimus) has been developed to inhibit these adaptive responses and significantly enhance eradication of cancer cells [6].

  • Selective Toxicity: The identified mechanisms demonstrate selective targeting of cancer cells while sparing normal cells, particularly evident in the selective eradication of acute myelogenous leukemia stem cells with minimal effect on normal hematopoietic stem cells [6].

Technical Considerations and Limitations
  • Quantitative Proteomics Selection: While label-free quantification was employed in the referenced studies, alternative approaches such as SILAC, TMT, or iTRAQ may offer advantages in specific experimental designs, particularly for complex multi-sample comparisons [4].

  • Data Quality Control: Implement rigorous quality control measures including correlation analysis between replicates, coefficient of variation assessment, and careful evaluation of missing data patterns to ensure proteomic data reliability [4].

  • Metabolomic Coverage: The targeted metabolomics approach focuses specifically on amino acids, potentially missing other relevant metabolic alterations. Untargeted metabolomics could provide complementary insights into additional affected pathways [1].

  • Validation Imperative: Computational predictions from network pharmacology and molecular docking require rigorous experimental validation through genetic and pharmacological approaches to establish true mechanistic relationships [1].

Conclusion

The integrated application of quantitative proteomics, targeted metabolomics, and bioinformatic analyses provides a powerful framework for elucidating the complex mechanisms underlying this compound's anticancer activity in lung adenocarcinoma. The detailed protocols presented here enable researchers to systematically investigate this compound's effects on protein expression, metabolic pathways, and oxidative stress responses. The identification of specific molecular targets such as GCTG and ZNF207/BUGZ, along with the characterization of affected biological processes, provides a strong foundation for rational development of this compound-based therapeutic strategies. The continued application of these comprehensive analytical approaches will further advance our understanding of this promising natural product and facilitate its translation into improved cancer treatments.

References

Application Notes: Parthenolide Network Pharmacology Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Parthenolide (PTL), a sesquiterpene lactone derived from Tanacetum parthenium, exhibits multi-target anticancer properties, making it an ideal candidate for network pharmacology analysis. This approach elucidates complex mechanisms involving amino acid metabolism, oxidative stress, and lipid metabolism reprogramming across various cancers, including lung adenocarcinoma (LUAD), papillary thyroid carcinoma (PTC), and breast cancer [1] [2] [3].

Workflow Overview

The analytical workflow integrates multi-omics data, network construction, and experimental validation. Computational predictions are essential to guide subsequent experimental work [1] [2] [3].

G Start Start Analysis TargetPrediction Target Prediction (PharmMapper, SwissTargetPrediction) Start->TargetPrediction DiseaseTargets Disease Target Collection (GeneCards, OMIM, TTD) TargetPrediction->DiseaseTargets NetworkConstruction PPI Network Construction (String, Cytoscape) DiseaseTargets->NetworkConstruction Enrichment Enrichment Analysis (GO, KEGG, Metascape) NetworkConstruction->Enrichment MolecularDocking Molecular Docking & Dynamics (AutoDock, GROMACS) Enrichment->MolecularDocking OmicsIntegration Multi-Omics Integration (Proteomics, Metabolomics, Lipidomics) MolecularDocking->OmicsIntegration ExperimentalValidation Experimental Validation (in vitro, in vivo) OmicsIntegration->ExperimentalValidation

Protocol 1: Target Identification and Network Construction

1.1 this compound Target Prediction

  • Databases & Tools: PharmMapper [3], SwissTargetPrediction.
  • Procedure:
    • Obtain the canonical SMILES (e.g., CC1=C(C(=C)C(=O)OC(C1(C)C)CC=C2C3C(C2)(CO3)C) from PubChem.
    • Submit SMILES structure to PharmMapper and SwissTargetPrediction.
    • Set species to "Homo sapiens" and use default parameters.
    • Standardize target gene names using UniProt database.

1.2 Disease Target Collection

  • Databases & Tools: GeneCards [3], OMIM [2], TTD.
  • Procedure:
    • Search databases with keywords (e.g., "lung adenocarcinoma," "breast cancer").
    • For GeneCards, use a relevance score cutoff (e.g., >10) to filter targets [3].
    • Merge results and remove duplicates to create a disease-target set.

1.3 Network Construction and Analysis

  • Tools: Cytoscape (v3.9.0+) [2] [3].
  • Procedure:
    • Intersect PTL and disease targets to obtain potential therapeutic targets.
    • Submit common targets to STRING database to build a Protein-Protein Interaction (PPI) network; set confidence score > 0.7 [1].
    • Import network into Cytoscape.
    • Use CytoHubba or MCODE plugins to identify topologically significant nodes (hub targets) based on Degree, Betweenness, and Closeness centrality.

Table 1: Key Databases for Target Identification

Database Purpose URL Key Features
PharmMapper Drug Target Prediction http://www.lilab-ecust.cn/pharmmapper/ Reversed pharmacophore matching
GeneCards Disease Target Collection https://www.genecards.org/ Integrates data from >150 web sources
STRING PPI Network Construction https://cn.string-db.org/ Functional protein association networks
Cytoscape Network Visualization & Analysis https://cytoscape.org/ Open-source platform for complex networks
Protocol 2: Functional Enrichment and Pathway Analysis

2.1 Gene Ontology (GO) and KEGG Pathway Enrichment

  • Tools: Metascape [1], clusterProfiler (R package).
  • Procedure:
    • Input the list of common targets into Metascape.
    • Perform analysis with parameters: Min Overlap = 3, P-value Cutoff = 0.01, Min Enrichment = 1.5 [1].
    • Select "GO Biological Processes," "Molecular Functions," "Cellular Components," and "KEGG Pathways".
    • Download and visualize results as bar plots, bubble plots, or circos plots.

2.2 Construction of Compound-Target-Pathway Network

  • Tools: Cytoscape.
  • Procedure:
    • Create three node types: this compound (compound), core targets (proteins), and significant pathways.
    • Establish edges representing interactions between them.
    • Use Cytoscape's "Organic" or "Prefuse Force Directed" layout for visualization.
    • Analyze network topology to identify key targets and core pathways.

Table 2: Typical Enrichment Results for this compound in Cancer Studies

Analysis Type Category Significantly Enriched Terms Function/Implication
GO Analysis Biological Process Response to oxidative stress; Regulation of amino acid metabolism [1] Underlies PTL's ability to disrupt redox balance & metabolic reprogramming
GO Analysis Molecular Function Phospholipase A2 activity [2] Relates to PTL's effect on lipid metabolism
KEGG Pathway Signaling Pathways HIF-1 signaling pathway [4]; JNK signaling pathway [3] Inhibits tumor growth, metastasis, and induces apoptosis
Protocol 3: Molecular Docking and Dynamics Validation

3.1 Molecular Docking

  • Software: AutoDock Vina, CB-Dock.
  • Ligand & Protein Preparation:
    • Download PTL 3D structure (SDF format) from PubChem, convert to PDBQT.
    • Retrieve protein crystal structures (e.g., JNK, PLA2G4A, HIF-1α) from PDB. Remove water, add hydrogens, compute Gasteiger charges [2] [3].
  • Docking Execution:
    • Define a docking box to encompass the protein's active site.
    • Run Vina with an exhaustiveness value of 8.
    • Analyze results based on binding affinity (kcal/mol); values ≤ -5.0 suggest strong binding [3].

3.2 Molecular Dynamics (MD) Simulation

  • Software: GROMACS, AMBER.
  • Procedure:
    • Solvate the top-ranked docking complex in a cubic water model and add ions to neutralize.
    • Energy-minimize the system using the steepest descent algorithm.
    • Equilibrate under NVT and NPT ensembles for 100-500 ps.
    • Run a production MD simulation for 50-200 ns.
    • Analyze Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bonds to assess complex stability [1] [3].
Protocol 4: Multi-Omics Integration and Experimental Validation

4.1 Proteomics and Metabolomics Integration

  • Proteomics (Label-free Quantification):
    • Treat cancer cells (e.g., H1975 LUAD cells) with PTL (e.g., 10 μM, 24h) and controls [1].
    • Extract proteins, digest with trypsin, and analyze by LC-MS/MS (e.g., Nano HPLC) [1].
    • Identify differentially expressed proteins (DEPs) using MaxQuant.
  • Targeted Metabolomics:
    • Extract metabolites from cell pellets using cold methanol.
    • For targeted amino acid metabolomics, use LC-MS/MS with stable isotope-labeled internal standards [1].
    • For untargeted lipidomics, analyze extracts using UHPLC/Q-TOF–MS; identify lipids via LipidSearch software [2].
  • Data Integration: Overlay DEPs and altered metabolites onto the network pharmacology-derived pathways for validation.

4.2 In Vitro and In Vivo Validation

  • Key Targets & Pathways: Validate predictions for targets like JNK, GCTG, and PLA2G4A, and processes like oxidative stress and amino acid metabolism [1] [3].
  • In Vitro Assays:
    • Cell Viability: Trypan blue exclusion assay or MTT after PTL treatment [4].
    • Oxidative Stress: Measure ROS, GSH/GSSG, NADPH/NADP+ levels using commercial kits [1].
    • Western Blot: Confirm protein expression of key targets (e.g., p-JNK, HIF-1α, GCTG) [1] [4] [3].
    • qPCR: Validate mRNA levels of hub genes.
  • In Vivo Validation:
    • Use xenograft mouse models.
    • Administer PTL (e.g., 5-10 mg/kg, i.p.) and monitor tumor growth.
    • Analyze tumor tissues via IHC and Western blot for target protein expression [4].

The signaling pathway diagram below synthesizes PTL's multi-target mechanism validated through this workflow.

G cluster_paths This compound (PTL) Mechanisms PTL PTL NFkB Inhibition of NF-κB PTL->NFkB HIF1a Inhibition of HIF-1α Signaling PTL->HIF1a JNK Activation of JNK Signaling PTL->JNK Metabolism Disruption of Amino Acid & Lipid Metabolism PTL->Metabolism OxStress Induction of Oxidative Stress PTL->OxStress NFkB->HIF1a Apoptosis Apoptosis NFkB->Apoptosis Angiogenesis Inhibited Angiogenesis HIF1a->Angiogenesis EMT Inhibited EMT & Metastasis HIF1a->EMT JNK->Apoptosis Proliferation Inhibited Proliferation Metabolism->Proliferation OxStress->Apoptosis

Critical Considerations for Experimental Design

  • Dose and Time: Determine the IC₅₀ of PTL for each cell line beforehand; 10 μM for 24 hours is common but varies [1] [2].
  • Omics Data Quality: Ensure high reproducibility in lipidomics and metabolomics; use at least six biological replicates per group [2].
  • Validation Specificity: Use specific chemical inhibitors or siRNA/gene knockdown of core targets like JNK to confirm mechanistic roles [3].

Conclusion

This integrated protocol provides a robust framework for elucidating the complex, multi-target mechanisms of this compound. The synergistic combination of computational prediction and multi-level experimental validation is crucial for advancing natural product-based drug discovery.

References

Parthenolide Molecular Docking: Application Notes & Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Parthenolide and Molecular Docking

This compound is a sesquiterpene lactone compound naturally derived from the medicinal herb Tanacetum parthenium (feverfew) [1] [2]. It has garnered significant scientific interest for its broad-spectrum antitumor activity against various cancers, including ovarian cancer, lung adenocarcinoma, and cutaneous melanoma [1] [3] [2]. Its molecular structure, characterized by a reactive methylene gamma-lactone ring and an epoxy group, allows it to form covalent bonds with biological targets, thereby influencing key cellular processes such as oxidative stress, amino acid metabolism, and heat shock protein function [3] [2].

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a small molecule (ligand, such as this compound) when bound to a target macromolecule (receptor, usually a protein) [4]. This method is indispensable in modern drug discovery for hit identification, lead optimization, and elucidating mechanisms of action, as it helps in understanding the atomistic interactions between a potential drug candidate and its biological target [5] [4].

Key Studies on this compound via Docking Simulations

Recent studies have successfully employed molecular docking, often integrated with network pharmacology and experimental validation, to identify this compound's molecular targets and overcome drug resistance.

The table below summarizes quantitative findings and key targets from recent this compound docking studies.

Table 1: Key Findings from Recent this compound Docking Studies

Cancer Type / Biological Context Identified Key Targets Key Findings / Docking Outcomes Follow-up Validation
Ovarian Cancer (Cisplatin-resistant) β2-microglobulin, Brain-derived neurotrophic factor, Cellular communication network factor 2, Activator protein-1 (AP-1) [1] Network pharmacology and docking identified 266 immunity-related genes and specific binding residues for this compound [1]. Support for clinical application in ovarian cancer therapy [1].
Cutaneous Melanoma (BRAF inhibitor-resistant) Hsp90α (N-terminal ATPase domain) [2] This compound stably interacted with Hsp90α, inhibiting its ATPase activity. Docking was combined with Surface Plasmon Resonance (SPR) [2]. Reduced levels of Hsp90α client proteins; inhibited PI3K/Akt, Ras/Raf/MEK, and Src/STAT3 pathways; efficacy shown in vivo [2].
Lung Adenocarcinoma (LUAD) GCTG (target identified via multi-omics) [3] Integrated network pharmacology, molecular docking, and molecular dynamics simulations identified GCTG as a potential target [3]. In vivo and in vitro validation confirmed effects on amino acid metabolism and oxidative stress [3].
COVID-19 (Theoretical screening) SARS-CoV-2 proteins [6] Docking tools used to screen this compound derivatives; DFT calculations showed high chemoselectivity for the C3=C4 double bond [6]. Identified as a promising target for further investigation [6].

Detailed Protocol for Molecular Docking of this compound

This protocol synthesizes best practices from the literature and provides a generalized workflow for docking this compound into a target protein [1] [5] [4]. The following diagram illustrates the key stages of the workflow.

ParthenolideDockingWorkflow Start Start Docking Protocol P1 Target Protein Preparation Start->P1 P2 This compound Ligand Preparation P1->P2 S1_1 Obtain 3D Structure (PDB Database) P1->S1_1 S1_2 Remove Water Molecules and Co-crystallized Ligands P1->S1_2 S1_3 Add Hydrogen Atoms and Assign Charges P1->S1_3 P3 Docking Grid/Box Definition P2->P3 S2_1 Obtain 3D Structure (PubChem, ZINC) P2->S2_1 S2_2 Energy Minimization and Conformer Search P2->S2_2 S2_3 Define Rotatable Bonds P2->S2_3 P4 Molecular Docking Execution P3->P4 P5 Pose Analysis & Selection P4->P5 P6 Validation & Further Simulation P5->P6 End Protocol Complete P6->End

Stage 1: System Preparation

1.1 Target Protein Preparation

  • Source: Obtain the three-dimensional structure of the target protein from the Protein Data Bank (PDB). For studies on resistance, consider using structures of mutated or resistant variants [2].
  • Refinement:
    • Remove all water molecules, ions, and existing co-crystallized ligands, unless they are crucial for binding [5].
    • Add missing hydrogen atoms to correct the protonation states of amino acid residues at physiological pH (typically 7.4) [4].
    • Assign appropriate partial charges and atom types using tools like AutoDockTools (ADT) or CHARMM-GUI [7] [8].
    • For flexibility, consider using multiple protein conformations generated by molecular dynamics (MD) simulations as separate docking targets [4].

1.2 this compound Ligand Preparation

  • Source: Download the 3D structure of this compound (CID: 7251185) from databases like PubChem or ZINC [5].
  • Optimization:
    • Perform geometry optimization and energy minimization using molecular mechanics force fields or quantum chemical methods like Density Functional Theory (DFT). Note that studies have used DFT at the B3LYP/6-311G(d,p) level to analyze this compound's reactivity [6].
    • Define rotatable bonds. Given this compound's relatively rigid structure, focus on the single bonds in its side chains as rotatable [4].
    • Generate multiple low-energy conformers for docking, as this can improve the chances of finding the correct binding pose.

1.3 Docking Grid Definition

  • Binding Site Identification: Define the spatial box (grid) where the docking search will be performed. If the natural binding site is unknown, use literature, known mutagenesis data, or perform blind docking across the entire protein surface.
  • Grid Parameters: Center the grid on the binding site and set its size to be large enough to accommodate this compound comfortably. A typical grid box size of ( 60 \times 60 \times 60 ) points with a spacing of 0.375 Å is a common starting point [5].
Stage 2: Docking Execution & Analysis

2.1 Molecular Docking Execution

  • Software Selection: Choose a docking program such as AutoDock Vina, AutoDock-GPU, or DOCK3.7 [7] [5]. AutoDock Vina is widely used for its speed and accuracy [5].
  • Parameters: Run the docking simulation. For stochastic algorithms like the Genetic Algorithm in AutoDock, use a high number of runs (e.g., 100) and energy evaluations to ensure adequate sampling of the conformational space [4]. The number of output poses per run should be set to a sufficiently high value (e.g., 20).

2.2 Pose Analysis and Selection

  • Scoring: The docking software will rank the output ligand poses based on a scoring function, which estimates the binding affinity (often in kcal/mol) [4].
  • Interaction Analysis: Do not rely solely on the docking score. Visually inspect the top-ranked poses and analyze specific interactions between this compound and the protein, such as:
    • Hydrogen bonds: The carbonyl group on its lactone ring is a key hydrogen bond acceptor.
    • Hydrophobic interactions
    • Van der Waals forces
    • Covalent bonding: The exocyclic methylene group can form Michael addition adducts with nucleophilic cysteine residues [3] [2].

Best Practices and Validation Strategies

Table 2: Essential Controls and Validation Methods for Docking Studies

Method Category Specific Method Description and Purpose
Internal Controls Re-docking & Pose Reproduction Re-dock a known co-crystallized ligand to validate the protocol. A successful docking should reproduce the experimental pose with a low Root-Mean-Square Deviation (RMSD < 2.0 Å) [5].
Decoy Docking & Enrichment Studies Perform docking with a library of known non-binders (decoys) to assess the scoring function's ability to prioritize true binders, evaluating the virtual screening performance [5].
Post-Docking Validation Molecular Dynamics (MD) Simulations Use MD simulations (e.g., with CHARMM, AMBER, GROMACS) to refine the docked complex and assess its stability in a dynamic, solvated environment. This also accounts for protein flexibility [4] [3].
Binding Free Energy Calculations Employ more rigorous methods like MM/PBSA or MM/GBSA on MD trajectories to obtain a more accurate estimation of the binding free energy than the docking score alone [4].
Experimental Validation In Vitro & In Vivo Assays Confirm the computational predictions with biological experiments, such as cell viability assays (CCK-8), apoptosis assays, and in vivo xenograft models to verify anti-tumor efficacy [3] [2].
Biophysical Assays Use techniques like Surface Plasmon Resonance (SPR) to experimentally measure the binding affinity and kinetics between this compound and the purified target protein [2].

Conclusion

Molecular docking simulations have proven to be a powerful tool for elucidating the mechanisms underlying this compound's anti-cancer effects, particularly in overcoming drug resistance. The integrated protocol of network pharmacology, molecular docking, and molecular dynamics, followed by experimental validation, represents a robust framework for future research. By following the detailed application notes and protocols outlined above, researchers can systematically investigate this compound and its derivatives, accelerating the development of this promising natural product into novel therapeutics.

References

improving parthenolide solubility in aqueous solutions

Author: Smolecule Technical Support Team. Date: February 2026

Solubility Enhancement Strategies for Parthenolide

The table below summarizes the primary technical approaches to overcome PTL's poor aqueous solubility, a major limitation for its clinical application [1] [2].

Strategy Key Technique / Agent Mechanism of Action Reported Outcome
Chemical Modification Synthesis of DMAPT (Dimethylamino this compound) [3] [4] Aza-Michael addition; prodrug releases parent PTL in vivo via retro-Michael addition [1]. Water solubility >1000 times greater than PTL [3] [4].
Chemical Modification Incorporation of fluorine-containing groups (e.g., CF3, SCF3) at C14 position [1] Late-stage functionalization to alter physicochemical properties and bioavailability [1]. Improved antiproliferative activity and stability in acidic environments [1].
Nanotechnology (Nanocrystals) Precipitation-High-Pressure Homogenization (PHPH) with Lecithin & Poloxamer 188 [2] Carrier-free nanoparticles with high drug loading; stabilizers provide electrostatic and steric stabilization [2]. Particle size ~100 nm; high dilution and storage stability; sustained drug release [2].
Nanotechnology (Nano-formulation) General nanoparticle formulation (N-PTL) [5] Improves pharmacokinetic properties, stability, and extends half-life in vivo [5]. Enhanced protective effects in sepsis model compared to free PTL [5].
Solvent Systems 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline [6] [7] Co-solvent system to solubilize PTL for in vivo studies [6]. Clear solution at ≥ 2.08 mg/mL (8.38 mM) [6].
Solvent Systems 10% DMSO + 90% Corn Oil [6] [7] Co-solvent system for animal studies, prepared by sequential addition [6]. Clear solution at ≥ 2.5 mg/mL (10.07 mM) [6].

Detailed Experimental Protocols

Protocol 1: Preparing this compound Nanocrystals (PTL-NCs)

This protocol, adapted from Liang et al. (2020), details the production of stabilized PTL-NCs using the PHPH method [2].

  • Stabilizer Solution: Pre-dissolve the stabilizers (lecithin and Poloxamer 188 in a 2:1 ratio) in purified water.
  • Crude Nanosuspension: Add the PTL raw material into the stabilizer solution under stirring. Use a high-speed shear mixer to form a primary crude nanosuspension.
  • High-Pressure Homogenization: Further process the crude suspension using a high-pressure homogenizer. Cycle the suspension through the homogenizer for multiple passes at high pressure until the desired particle size is achieved (e.g., around 100 nm).
  • Lyophilization: To ensure long-term stability, lyophilize the resulting nanocrystal suspension.
Protocol 2: In Vivo Solvent Formulation

For administering PTL in animal studies, the following co-solvent methods are commonly used [6] [7].

  • Formulation 1 (10% DMSO + 90% Corn Oil):

    • Prepare a 25.0 mg/mL stock solution of PTL in DMSO.
    • Add 100 µL of this DMSO stock solution to 900 µL of corn oil.
    • Mix evenly until a clear solution is obtained. This formulation is suitable for intraperitoneal (IP) injection [6].
  • Formulation 2 (10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline):

    • Prepare a 20.8 mg/mL stock solution of PTL in DMSO.
    • Sequentially add 100 µL of the DMSO stock to 400 µL PEG300 and mix evenly.
    • Then, add 50 µL Tween-80 and mix evenly.
    • Finally, add 450 µL of normal saline (0.9% sodium chloride in ddH₂O) to adjust the volume to 1 mL. This formulation can be used for intravenous (IV) injection [6].

Troubleshooting Common Issues

Problem: Precipitation of PTL in aqueous buffer.

  • Solution: Ensure you are using a validated co-solvent system. Do not dilute DMSO stock solutions directly into pure aqueous buffers. Always prepare fresh working solutions and consider switching to a nanocrystal formulation for purely aqueous applications [6] [2].

Problem: Low bioavailability in in vivo models.

  • Solution: Transition from free PTL in co-solvents to more advanced formulations. DMAPT (as a fumarate salt) is specifically designed for improved oral bioavailability and water solubility. Alternatively, PTL-NCs for intravenous administration can enhance circulation time and passive tumor targeting [3] [2].

Problem: Instability and degradation of PTL in solution.

  • Solution: PTL's α-methylene-γ-lactone ring is susceptible to nucleophilic attack. Prepare stock solutions in DMSO in small, single-use aliquots and store at -80°C. Avoid repeated freeze-thaw cycles. Nanocrystal formulations can protect the drug and provide sustained release, improving stability in vivo [1] [2].

Problem: Inconsistent experimental results.

  • Solution: Standardize the source and batch of PTL. Rigorously characterize nanocrystal preparations for particle size, polydispersity index (PDI), and zeta potential before use to ensure consistency. Always include appropriate controls for solvent vehicles in biological assays [2].

Pathways and Workflow for Solubilization

The following diagram illustrates the strategic decision-making process for selecting a solubility enhancement method.

G Start Start: Poor Solubility of PTL Question1 Primary Goal? Start->Question1 Chemical Chemical Question1->Chemical Improve Bioavailability & Solubility Formulation Formulation Question1->Formulation Enable In-Vivo/ In-Vitro Study DMAPT Create DMAPT Prodrug Chemical->DMAPT Route 1 Fluorinated Synthesize Fluorinated Analogues Chemical->Fluorinated Route 2 Question2 Administration Route? Formulation->Question2 Outcome1 Outcome: New Chemical Entity (Enhanced Properties) DMAPT->Outcome1 Fluorinated->Outcome1 Nano Develop Nanocrystals (Stabilizers: Lecithin/F68) Question2->Nano Intravenous (Targeting/Stability) CoSolvent Use Co-solvent System (DMSO/PEG/Saline) Question2->CoSolvent IP/IV Injection (Immediate Use) Outcome2 Outcome: Formulated PTL (Ready for Experiment) Nano->Outcome2 CoSolvent->Outcome2

References

Experimentally Used Parthenolide Treatment Conditions

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes how parthenolide (PTL) has been prepared and used in recent cell culture studies, which can inform your experimental design.

Cell Type / Study Model PTL Solvent & Stock Concentration Working Concentration in Culture Media Treatment Duration Primary Focus of Study
Primary mouse microglia & motor neurons [1] Information not specified Information not specified Information not specified Neuroprotective effects in ALS model
Lung Adenocarcinoma (LUAD) H1975 cells [2] Dissolved in DMSO (final conc. 0.05%) 10 µM (based on IC₅₀) 48 hours Amino acid metabolism & oxidative stress
Pancreatic Cancer (PaCa) cell lines [3] DMSO; 10 mM stock aliquots stored at 4°C 1 - 100 µM 48 hours (cytotoxicity) NF-κB inhibition & drug resistance
MC3T3-E1 osteoblast cells [4] [5] Directly added to culture medium 1 - 200 µM (5, 10, 20 µM common) 48 hours (viability) to 14 days (differentiation) Osteogenic differentiation
TM3 Leydig cells [6] Information not specified Information not specified Information not specified Testosterone biosynthesis

Key Considerations for Stability and Experimental Design

Since direct stability data is lacking, your troubleshooting should focus on this compound's known chemical properties and standard best practices.

  • Chemical Instability: The core of this compound's bioactivity and instability is its α-methylene-γ-lactone ring and an epoxide group [7] [8] [2]. These functional groups are highly electrophilic and readily form covalent bonds with nucleophiles, such as the thiol groups in cysteine residues of proteins and peptides present in serum-containing culture media [7]. This reactivity is the primary driver of its potential degradation in media.

  • Practical Handling Recommendations:

    • Solvent and Stock: Consistently use high-grade DMSO to prepare stock solutions. A common practice is to prepare 10 mM stock aliquots and store them frozen at -20°C or below to minimize freeze-thaw cycles [3].
    • Media Considerations: Be aware that the stability and effective concentration of PTL can be significantly lower in media containing serum (e.g., 10% FBS) compared to serum-free media due to the aforementioned reactivity with serum proteins [7].
    • Experimental Control: Include a vehicle control (e.g., DMSO at the same dilution as your PTL treatments) in all experiments to account for any solvent effects on cells.

Designing a Stability Testing Protocol

To directly address the stability question in your specific system, you can adapt the following high-performance liquid chromatography (HPLC) based protocol.

A Prepare PTL in culture media (with/without serum) B Incubate under cell culture conditions (37°C, 5% CO₂) A->B C Collect samples at time points (e.g., 0, 2, 6, 24, 48h) B->C D Analyze samples via HPLC C->D E Measure peak area of intact PTL D->E F Calculate remaining percentage vs. time zero E->F

Methodology Details:

  • Sample Preparation: Spike a known concentration of PTL (e.g., 10 µM) into your complete and serum-free culture media.
  • Incubation & Sampling: Incubate the media under standard cell culture conditions (37°C, 5% CO₂). Collect samples at predetermined time points (e.g., 0, 2, 6, 24, and 48 hours).
  • Analysis: Use HPLC with UV detection to analyze the samples. Monitor the peak area or height corresponding to intact this compound. A decreasing peak area over time indicates degradation.
  • Data Interpretation: Plot the percentage of remaining PTL against time to determine the degradation rate and half-life under your specific conditions.

References

Troubleshooting Guide: Overcoming Parthenolide Limitations

Author: Smolecule Technical Support Team. Date: February 2026

Here are common challenges and their potential solutions from recent research:

Challenge Proposed Solution / Mechanism Key Findings / Experimental Evidence
Low Solubility & Bioavailability [1] Use of soluble analogs (e.g., DMAPT). DMAPT (Dimethylamino Parthenolide) shows improved oral bioavailability and efficacy in in vivo tumor models [1] [2].
Heterogeneous Tumor Response [3] Combination Therapy: Use with other agents (e.g., Selinexor, an XPO1 inhibitor). The combination is predicted by IDACombo modeling to be more effective than monotherapies across heterogeneous TNBC cell populations, targeting different subpopulations [3].
Insufficient Cytotoxicity [2] [4] Combination Therapy: Co-administration with other drugs to sensitize cancer cells. Studies indicate that other drugs can synergistically enhance PTL's ability to eliminate leukemic cells and increase their sensitivity to therapy [2].
Lack of Selectivity Leverage Cancer Stem Cell (CSC) targeting. PTL selectively induces apoptosis in primary human AML cells and blast crisis CML cells while sparing normal hematopoietic cells, by targeting NF-κB and other pathways critical for CSCs [1] [2].

Experimental Protocols for Key Strategies

The table below outlines methodologies for key experiments cited in the troubleshooting guide.

Strategy Experimental Protocol Overview Key Parameters & Measurements

| Testing Soluble Analogs (e.g., DMAPT) [1] | 1. In Vivo Administration: Administer DMAPT via oral gavage or drinking water to animal xenograft models. 2. Tumor Monitoring: Measure tumor volume and weight over time. 3. Tissue Analysis: Analyze harvested tumors and organs for apoptosis markers (e.g., cleaved caspase-3) and pathway inhibition (e.g., NF-κB). | • Tumor volume/weight reduction vs. control. • Inhibition of NF-κB pathway in tumor tissue. • Induction of apoptosis (e.g., via TUNEL assay, caspase cleavage) [1]. | | Evaluating Combination Therapy (e.g., with Selinexor) [3] | 1. Cell Culture: Use a panel of transcriptionally distinct cancer cell lines (e.g., TNBC lines). 2. Treatment Groups: Treat cells with PTL alone, second agent (e.g., Selinexor) alone, and their combination. 3. Viability Assay: Co-culture fluorescently labeled cell lines; assess growth inhibition after 96h using assays like CellTiter-Glo. 4. Synergy Analysis: Analyze data with software (e.g., Combenefit) to determine synergy. | • Percentage growth inhibition in mixed population and per cell line. • Combination synergy scores (e.g., Loewe, Bliss) [3]. | | Assessing Apoptosis & Mechanism [5] [4] | 1. Cell Treatment: Treat cells with PTL at various concentrations (e.g., 0-90 μM) for 24-48 hours. 2. Apoptosis Assay: Use Annexin V/PI staining followed by flow cytometry. 3. Western Blot Analysis: Analyze cell lysates for pro-apoptotic (Bax, cleaved caspase-3/9) and anti-apoptotic (Bcl-2) proteins. | • Apoptosis rate (% Annexin V+ cells). • Increased Bax/Bcl-2 ratio. • Presence of cleaved caspase-3 and caspase-9 [5] [4]. |

Mechanism and Combination Therapy Diagrams

The following diagrams, generated with Graphviz, illustrate the core mechanisms and one of the advanced strategies for using this compound.

This compound's Multi-Target Anti-Cancer Mechanism

G PTL This compound (PTL) NFkB_Inhib Inhibition of NF-κB PTL->NFkB_Inhib STAT3_Inhib Inhibition of STAT3 PTL->STAT3_Inhib ROS_Increase Increase in ROS PTL->ROS_Increase p53_Activation Activation of p53 PTL->p53_Activation Epigenetic_Mod Epigenetic Modulation PTL->Epigenetic_Mod Apoptosis Induction of Apoptosis NFkB_Inhib->Apoptosis CSC_Death Cancer Stem Cell Death NFkB_Inhib->CSC_Death STAT3_Inhib->Apoptosis STAT3_Inhib->CSC_Death ROS_Increase->Apoptosis ROS_Increase->CSC_Death p53_Activation->Apoptosis Growth_Arrest Growth Arrest & Differentiation Epigenetic_Mod->Growth_Arrest

IDACombo-Guided Combination Therapy Concept

G Subpop1 TNBC Subpopulation A EffectiveKill Effective Tumor Control Subpop2 TNBC Subpopulation B Subpop3 TNBC Subpopulation C DrugA Selinexor (XPO1 Inhibitor) DrugA->Subpop1 DrugA->Subpop3 DrugB This compound DrugB->Subpop2 DrugB->Subpop3

The diagrams illustrate this compound's multi-target mechanism and a modern combination strategy. The Multi-Target Anti-Cancer Mechanism diagram shows how this compound simultaneously attacks cancer through five primary pathways, leading to apoptosis, CSC death, and growth arrest [2] [6]. The Combination Therapy Concept diagram visualizes the "Independent Drug Action" (IDA) principle, where Selinexor and this compound effectively control a heterogeneous tumor by targeting different subpopulations within it [3].

References

Parthenolide Combination Therapies Against Resistant Cancers

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes key parthenolide combinations that have demonstrated efficacy in overcoming therapy resistance in preclinical models.

Cancer Type Combination Drug Key Resistance Mechanism Addressed Observed Effect / Synergy Citation
Melanoma (Trametinib-resistant) S63845 (MCL-1 inhibitor) Phenotypic plasticity; Altered anti-/pro-apoptotic protein balance (MCL-1/NOXA) Synergistic; Massive apoptosis across different resistant phenotypes [1]
Triple-Negative Breast Cancer (TNBC) Selinexor (XPO1 inhibitor) Heterogeneity; NF-κB signaling Synergistic in specific subtypes; Effective suppression of heterogeneous cell populations [2] [3]
Gastric Cancer (Cisplatin-resistant) Cisplatin (DDP) Multidrug resistance (MDR); STAT3 signaling Synergistic (q>1.15); Reversed drug sensitivity, induced apoptosis [4]
Colorectal Cancer (TRAIL-resistant) TRAIL Deficient death receptor signaling; Altered Bcl-2 family proteins Synergistic; Overcame resistance via mitochondrial apoptosis pathway [5]
Ovarian Cancer (Cisplatin-resistant) Cisplatin Altered immune cell infiltration & extracellular matrix Reversed resistance; Network pharmacology identified key targets (e.g., AP-1) [6]
Non-Small Cell Lung Cancer Paclitaxel / Docetaxel Taxane-induced NF-κB activation Enhanced efficacy; Reduced required paclitaxel dose; Inhibited NF-κB & BCL-XL [7]

Experimental Protocols for Key Combinations

Here are detailed methodologies for studying this compound in combination therapies, based on published studies.

Combination with S63845 in Resistant Melanoma

This protocol assesses synergy between this compound and the MCL-1 inhibitor S63845 in melanoma cells with acquired resistance to MEK inhibitors (like trametinib) [1].

  • Cell Models: Use patient-derived drug-naïve melanoma cell lines and their trametinib-resistant counterparts. Resistant cells should display different phenotypes (e.g., dedifferentiated MITF-low/NGFR-high or differentiated MITF-high/NGFR-low) [1].
  • Treatment Setup:
    • Monotherapy: Treat cells with this compound and S63845 individually across a range of concentrations.
    • Combination Therapy: Treat cells with both agents simultaneously. Use a matrix of concentrations for robust synergy analysis.
  • Key Assays and Readouts:
    • Apoptosis Assay: Quantify externalized phosphatidylserine using Annexin V-FITC/PI staining followed by flow cytometry. This is the primary endpoint for synergy [1].
    • Apoptosis Mechanism:
      • Caspase-3/7 Activation: Use a luminescent or fluorescent caspase-Glo assay.
      • PARP Cleavage & H2AX Phosphorylation: Detect by Western blotting as markers of apoptosis and DNA damage [1].
    • Proliferation & Senescence: Measure reduction in proliferation (e.g., via MTT assay) and increased senescent cell fraction (e.g., SA-β-gal staining) [1].
    • Mechanistic Western Blotting: Analyze changes in protein levels of MCL-1, pro-apoptotic NOXA, and other signaling proteins [1].
  • Synergy Analysis: Use software like Combenefit to calculate synergy scores based on the apoptosis and viability data [1].
Combination with Cisplatin in Resistant Gastric Cancer

This protocol evaluates this compound's ability to reverse cisplatin resistance and studies the role of the STAT3 pathway [4].

  • Cell Model: Use the human gastric cancer cisplatin-resistant cell line SGC-7901/DDP [4].
  • Treatment Setup:
    • Monotherapy: Treat cells with this compound (e.g., 0-15 µM) and cisplatin (e.g., 0-15 µg/ml) for 24, 48, and 72 hours.
    • Combination Therapy: Combine less toxic concentrations (e.g., 5 or 10 µM PN with 1.25 or 2.5 µg/ml DDP) [4].
  • Key Assays and Readouts:
    • Viability and Synergy: Use the MTT assay to measure the proliferation inhibition rate. Calculate the synergy coefficient (q) using the formula: q = E(AB) / (EA + EB - EA * EB), where E is the inhibition rate. A q-value >1.15 indicates synergy [4].
    • Apoptosis Detection:
      • Nuclear Morphology: Observe chromatin condensation and nuclear fragmentation using DAPI staining and fluorescence microscopy.
      • Flow Cytometry: Use Annexin V-FITC/PI staining to quantify apoptotic cells. Analyze cell cycle distribution to check for G1 phase arrest [4].
    • Migration and Invasion: Use Scratch (wound healing) and Transwell assays to investigate anti-metastatic effects [4].
    • Mechanistic Western Blotting: Analyze the STAT3 pathway and its targets:
      • STAT3 Activation: Phospho-STAT3 (Tyr705) and total STAT3.
      • Apoptotic Proteins: Bcl-2, Bcl-xL, Bax, p53, cleaved caspase-3, and cleaved caspase-9.
      • Cell Cycle Protein: Cyclin D1 [4].

The signaling pathways involved in this compound's mechanism of action can be visualized as follows:

Frequently Asked Questions (FAQs)

  • What is the primary challenge of using this compound in experiments, and how can it be mitigated? this compound has poor water solubility, which can limit its bioavailability in vitro and in vivo. This is often overcome by using its more soluble derivative, dimethylamino-parthenolide (DMAPT), or by using drug delivery systems like mixed micelles to improve solubility and efficacy [7].

  • Does this compound have any known protective or undesirable effects in cancer cells? Yes, some studies note that this compound can induce protective responses. For example, it may activate the Nrf2/ARE pathway, leading to increased expression of detoxification and antioxidant enzymes. In melanoma, it was reported to increase phosphorylated ERK1/2, potentially promoting migration—an effect that could be blocked with a MEK inhibitor like trametinib [7].

  • How does this compound overcome resistance to targeted therapy in melanoma? Beyond its known targets (NF-κB, STAT3), a 2025 study identified a novel mechanism: this compound directly binds to the N-terminal ATPase domain of Hsp90α and inhibits its chaperone function. This leads to the degradation of multiple oncogenic client proteins (in PI3K/Akt, Ras/Raf/MEK pathways) that drive resistance to BRAF inhibitors [8].

References

parthenolide IC50 determination different cell lines

Author: Smolecule Technical Support Team. Date: February 2026

IC₅₀ Values of Parthenolide in Different Cell Lines

The tables below summarize this compound's half-maximal inhibitory concentration (IC₅₀) values from recent studies, which vary based on cancer type, cell line, and exposure time.

Table 1: Solid Tumors

Cancer Type Cell Line IC₅₀ (μM) Exposure Time Citation
Non-Small Cell Lung Cancer (NSCLC) GLC-82 6.07 ± 0.45 μM Not specified [1]
A549 15.38 ± 1.13 μM Not specified [1]
H1650 9.88 ± 0.09 μM Not specified [1]
PC-9 15.36 ± 4.35 μM Not specified [1]
H1299 12.37 ± 1.21 μM Not specified [1]
Breast Cancer MCF-7 ~6-9 μM 48 hours [2]
MDA-MB-231 ~6-9 μM 48 hours [2]
Pancreatic Cancer AsPC-1 (Gemcitabine-Sensitive) ~10 μM 48 hours [3]
AsPC-1 (Gemcitabine-Resistant) ~10 μM 48 hours [3]

Table 2: Hematological Malignancies A 2023 study reported IC₅₀ values for lymphoid neoplastic cell lines after 72 hours of this compound exposure, demonstrating time-dependent activity [4].

Cancer Type Cell Line IC₅₀ (μM)
Multiple Myeloma (MM) NCI-H929 ~5 μM
B-Cell Acute Lymphoblastic Leukemia (B-ALL) 697 ~2.5 μM
KOPN-8 ~2.5 μM
T-Cell Acute Lymphoblastic Leukemia (T-ALL) CEM ~5 μM
MOLT-4 ~7.5 μM
Diffuse Large B-Cell Lymphoma (DLBCL) Farage ~1.5 μM
Burkitt Lymphoma (BL) Raji ~10 μM

Standard Experimental Protocol for IC₅₀ Determination

The following workflow and details synthesize common methodologies used across recent studies [1] [4] [2].

Start Start: Seed cells in 96-well plates Incubate Incubate (e.g., 24 h) for cell attachment Start->Incubate Treat Treat with this compound (Serially diluted, 0.1-100 µM) Incubate->Treat Expose Incubate for desired time (48-72 h) Treat->Expose Measure Measure cell viability (MTT, WST-1, Resazurin) Expose->Measure Analyze Analyze data and calculate IC₅₀ Measure->Analyze End End Analyze->End

Key Reagents and Equipment
  • This compound: Dissolve in DMSO to create a stock solution (e.g., 10-100 mM); store aliquots at -20°C [5] [3]. Final DMSO concentration in cell culture media should not exceed 0.1% (v/v) [2].
  • Cell Lines: Use authenticated lines from reputable repositories (e.g., ATCC). Perform routine mycoplasma testing.
  • Viability Assay Kits:
    • MTT Assay: Measures mitochondrial reduction of MTT to formazan [1] [2].
    • WST-1 Assay: Similar principle to MTT, uses water-soluble tetrazolium salt [3].
    • Resazurin Assay: Measures metabolic conversion of resazurin (blue) to resorufin (pink/fluorescent) [4].
    • SRB Assay: Measures cellular protein content, suitable for longer-term drug exposure studies [5] [2].
  • Equipment: CO₂ incubator, biological safety cabinet, microplate reader, hemocytometer or automated cell counter.
Procedure Details
  • Cell Seeding:

    • Harvest cells in logarithmic growth phase.
    • Seed cells at optimized density in complete growth medium (e.g., 3,000-10,000 cells/well for a 96-well plate) [3]. Include control wells with medium only (blank) and cells with vehicle (e.g., 0.1% DMSO) but no drug.
    • Incubate for 24 hours to allow cell attachment.
  • Drug Treatment:

    • Prepare serial dilutions of this compound from stock solution in complete medium to cover desired concentration range (e.g., 0.1 µM to 100 µM).
    • Replace medium in test wells with this compound-containing medium. Run each concentration in at least triplicate.
  • Incubation: Incubate plates for desired time (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator [4].

  • Viability Measurement (MTT example):

    • Add MTT solution to each well.
    • Incubate for 2-4 hours at 37°C.
    • Carefully remove medium and dissolve formed formazan crystals with DMSO.
    • Measure absorbance at 540-570 nm using a microplate reader.
  • Data Analysis:

    • Calculate average absorbance for blanks, controls, and treatments.
    • Calculate % cell viability: (Abs_treatment - Abs_blank) / (Abs_control - Abs_blank) * 100
    • Use GraphPad Prism or similar software to plot % viability vs. log10(concentration) and fit a dose-response curve (log(inhibitor) vs. response -- Variable slope (four parameters)) to determine IC₅₀.

Mechanism of Action and Technical Considerations

This compound exerts anticancer effects through multiple pathways. The diagram below illustrates key mechanisms supported by recent research.

PTL This compound (PTL) NFkB Inhibition of NF-κB PTL->NFkB IKK inhibition STAT3 Inhibition of STAT3 PTL->STAT3 JAK/STAT inhibition ROS ↑ ROS Production PTL->ROS Glutathione depletion p53 Activation of p53 PTL->p53 Phosphorylation ERstress Induction of ER Stress PTL->ERstress Unfolded protein response Apoptosis Apoptosis & Cell Death NFkB->Apoptosis STAT3->Apoptosis ROS->Apoptosis p53->Apoptosis ERstress->Apoptosis

Troubleshooting Common Issues
  • High Background/Noise in Assay: Optimize initial cell seeding density to prevent over-confluence by the end of the experiment. Ensure consistent cell handling and assay reagent dispensing.
  • Poor Dose-Response Curve: Check this compound stock solution concentration and ensure serial dilution accuracy. Verify drug stability and storage conditions. Extend treatment duration (e.g., to 72 hours) to observe clearer effects [4].
  • Solvent Cytotoxicity: Strictly keep final DMSO concentration ≤0.1%. Include vehicle control wells in every experiment to confirm no cytotoxic effect from the solvent itself [2].
  • Variable Results Between Replicates: Use low-passage-number cells and ensure they are in logarithmic growth phase. Avoid contamination and use freshly prepared this compound working solutions from frozen stock aliquots.

Research Applications & Combination Strategies

  • Targeting Resistant Cancers: this compound shows promise in targeting quiescent leukemia stem cells (LSCs) and overcoming drug resistance, for example, in gemcitabine-resistant pancreatic cancer cells by inhibiting NF-κB [6] [3].
  • Rational Combination Therapy: Computational tools (e.g., IDACombo) have nominated this compound to synergistically enhance efficacy of XPO1 inhibitors (e.g., selinexor) in heterogeneous cancers like triple-negative breast cancer (TNBC) [7]. Test combinations in co-culture models representing tumor heterogeneity.

References

parthenolide solvent DMSO concentration optimization

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Parameters and Protocols

The table below summarizes key parameters from established cell culture experiments for your reference.

Parameter Recommended Specification Experimental Context
Stock Solvent 100% DMSO [1] Gastric cancer cell lines (MKN-28, MKN-45, MKN-74) [1]
Final DMSO Concentration 0.05% (v/v) [2] [3] Lung adenocarcinoma (H1975) and thyroid cancer (BCPAP) cells [2] [3]
Stock Solution Storage -20°C [1] Gastric cancer cell lines [1]
Typical Working Concentration 10 µM [2] [3] Lung adenocarcinoma (H1975) and thyroid cancer (BCPAP) cells [2] [3]
Cell Treatment Duration 24 hours [3] Thyroid cancer (BCPAP) cells [3]

Here is a detailed methodology for preparing and using parthenolide based on these protocols:

  • Preparation of this compound Stock Solution:

    • Weigh out the desired amount of this compound powder.
    • Dissolve the powder in 100% DMSO to create a concentrated stock solution (e.g., 10 mM or 100 mM) [1].
    • Vortex the solution thoroughly to ensure complete dissolution.
    • Aliquot the stock solution into single-use vials and store at -20°C [1].
  • Treatment of Cell Cultures:

    • Grow cells to the desired confluence in complete culture medium.
    • On the day of treatment, thaw an aliquot of the this compound stock solution.
    • Dilute the stock solution directly into the cell culture medium to achieve the final working concentration. For example, to achieve a final concentration of 10 µM this compound and 0.05% DMSO, add 1 µL of a 10 mM stock to 1 mL of culture medium [2] [3].
    • Gently swirl the culture vessel to ensure even distribution of the compound.
    • Incubate the cells for the desired duration (e.g., 24 hours) [3].

The following diagram illustrates the workflow and the critical role of DMSO concentration in the experimental process.

Start Start: Prepare this compound S1 Dissolve in 100% DMSO (Create concentrated stock) Start->S1 S2 Aliquot and Store at -20°C S1->S2 S3 Thaw Aliquot for Experiment S2->S3 S4 Dilute in Culture Medium S3->S4 CriticalCheck CRITICAL STEP S4->CriticalCheck CriticalCheck->S4 No (Further Dilution Needed) S5 Final DMSO Concentration ≤ 0.05% CriticalCheck->S5 Yes S6 Apply to Cells and Incubate S5->S6 S7 Proceed with Assays S6->S7

Troubleshooting Common Issues

  • Unexpected Cytotoxicity in Control Groups:

    • Cause: The most likely cause is that the final concentration of DMSO in your culture medium is too high.
    • Solution: Re-calculate your dilution scheme to ensure that the final DMSO concentration does not exceed 0.05%. Always include a vehicle control group that contains the same final concentration of DMSO as your treated groups.
  • Precipitation of this compound:

    • Cause: this compound may precipitate out of solution if the stock solution is old, improperly stored, or if it is added directly to an aqueous buffer without proper mixing.
    • Solution: Always prepare fresh stock solutions if precipitation is suspected. When diluting, add the stock solution directly into the culture medium (not plain PBS or water) and vortex or mix immediately and thoroughly.
  • Loss of Expected Bioactivity:

    • Cause: this compound is sensitive to repeated freeze-thaw cycles and can degrade over time, leading to a loss of potency.
    • Solution: Store stock solutions in single-use aliquots at -20°C to minimize freeze-thaw cycles [1]. Avoid using stocks that have been stored for extended periods.

Key Experimental Design Considerations

  • Vehicle Control is Mandatory: Any experiment using this compound dissolved in DMSO must include a control group treated with the same concentration of DMSO (e.g., 0.05%) to rule out solvent-specific effects on your cells [2] [3].
  • Solubility Limits: this compound has inherent poor water solubility [4]. Using a final DMSO concentration of 0.05% is generally safe for most cell lines and helps maintain the compound in solution without introducing solvent toxicity.
  • Concentration Verification: While the provided protocols are reliable, it is good practice to validate the actual concentration of this compound in your stock solutions using methods like RP-HPLC, especially for quantitative studies [5].

References

parthenolide metabolic stability issues solutions

Author: Smolecule Technical Support Team. Date: February 2026

Parthenolide Stability Profile & Known Issues

This compound's core stability issues are primarily related to its chemical structure, which is sensitive to pH, temperature, and hydration. The tables below summarize the key factors and degradation kinetics.

Table 1: Factors Affecting this compound Stability

Factor Impact on Stability Key Findings from Literature
pH High instability in strong acids and bases. Optimal stability at near-neutral pH. Degradation follows pseudo-first-order kinetics. It is comparatively stable at pH 5-7 but becomes unstable at pH <3 or >7 [1]. In feverfew infusions, degradation was fastest at pH 2.9 and slowest at pH 6.0 [2].
Temperature Stability decreases as temperature increases. Higher processing temperatures significantly increase the degradation rate [2]. In the solid state, the degradation rate increases with temperature [1].
Moisture Stability decreases with increasing humidity in solid state. The degradation of this compound in powdered feverfew increased from 18% to 32% after 6 months of storage at 40°C when relative humidity changed from 0% to 75% [1].
Chemical Structure The α-methylene-γ-lactone moiety and an epoxide group can interact with nucleophilic sites, contributing to both its bioactivity and instability [3] [4].

Table 2: this compound Degradation Kinetics in Feverfew Infusions (at 100°C) [2]

pH Rate Constant (k, 1/s) Half-life (t½, min)
2.9 0.00167 6.92
3.7 0.00108 10.69
4.6 0.00073 15.82
6.0 0.00042 27.50

Solutions and Mitigation Strategies

Here are practical approaches to overcome stability challenges in both research and formulation.

Table 3: Strategies to Improve this compound Stability and Efficacy

Strategy Implementation Rationale & Evidence
pH Control Maintain the environment at a near-neutral pH (5-7) for solutions and solid formulations [2] [1]. This strategy keeps this compound in its most stable chemical state, minimizing hydrolytic degradation.
Low-Temperature & Dry Storage Store powdered this compound dry at low temperatures and use low-temperature processing when possible [2] [1]. Temperature and moisture are key drivers of degradation; controlling them significantly extends shelf life.
Rational Drug Combination Combine this compound with inhibitors of compensatory pathways, such as 2-deoxyglucose (D) and temsirolimus (T) in the "PDT" regimen [5]. This strategy does not directly improve molecular stability but enhances its functional efficacy by blocking cancer cells' survival responses, allowing lower, more effective doses of this compound to be used [5].
Chemical Derivatization Use synthetic analogs like Dimethylamino this compound (DMAPT), which has improved water solubility [4]. Modifying the parent structure can enhance physicochemical properties, leading to better stability, solubility, and pharmacokinetics.

Experimental Protocols for Stability Assessment

Protocol 1: Assessing Solution Stability under Various pH Conditions

This method is adapted from stability studies of feverfew extracts [2] [1].

  • Solution Preparation: Prepare buffer solutions covering a physiologically and processing-relevant pH range (e.g., 3.0, 5.0, 7.0). Dissolve this compound or feverfew extract in these buffers.
  • Incubation: Aliquot the solutions into sealed vials and incubate them in controlled temperature water baths or ovens (e.g., 40°C, 60°C, 80°C).
  • Sampling: Withdraw samples at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours).
  • Analysis: Quantify the remaining this compound concentration in each sample using a validated High-Performance Liquid Chromatography (HPLC) method.
    • HPLC Reference Method: A Cosmosil C18-AR column (150 x 4.6 mm, 5 µm) with an isocratic mobile phase of acetonitrile/water (55:45, v/v) at a flow rate of 1.5 mL/min and UV detection at 210 nm can be used as a starting point [6].
  • Data Analysis: Plot the natural logarithm of this compound concentration versus time. The slope of the linear fit is the degradation rate constant (k). Calculate the half-life (t½) using the equation: t½ = ln(2)/k.
Protocol 2: Assessing Solid-State Stability under Stressed Conditions

This method follows standard solid-state stability protocols [1].

  • Sample Preparation: Use finely powdered this compound or feverfew extract. For excipient compatibility, prepare binary mixtures with common excipients (e.g., lactose, microcrystalline cellulose, magnesium stearate).
  • Storage: Place samples in open vials inside sealed desiccators. Maintain a constant temperature (e.g., 40°C) and various controlled relative humidities (e.g., 0%, 31%, 75% RH) using saturated salt solutions.
  • Sampling: Collect samples at scheduled time points (e.g., 0, 1, 3, 6 months).
  • Analysis: Extract this compound from the solid matrix using a suitable solvent (e.g., 90% acetonitrile [6]) and analyze the concentration via HPLC.
  • Data Analysis: Report the percentage of this compound remaining relative to time zero for each storage condition.

Research Workflow and Mechanisms

For researchers designing experiments, the following diagram illustrates a strategic workflow that addresses metabolic stability by targeting compensatory pathways, as demonstrated in AML research [5].

Start PTL Treatment in AML Cells Omics Multi-Omic Analysis (Proteomic, Transcriptomic, Metabolomic) Start->Omics Mech1 Identified Compensatory Mechanisms: • Nrf2 Oxidative Stress Response Activation • Pentose Phosphate Pathway Up-regulation Omics->Mech1 Rationale Rationale: Inhibit compensation to enhance PTL efficacy Mech1->Rationale Combo Design PDT Combination: P (this compound) + D (2-deoxyglucose) + T (Temsirolimus) Rationale->Combo Result Outcome: Enhanced eradication of AML stem cells Combo->Result

References

Quantitative BBB Penetration Data of Parthenolide and Analogs

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the blood-brain barrier (BBB) transport characteristics of parthenolide and related compounds, as verified by recent experimental studies.

Compound Name BBB Transport Percentage Key Findings on BBB and Mechanism Experimental Model Citation
This compound (PTL) 10-20% Crosses BBB; improves barrier tightness by increasing tight/adherens junctions; reduces P-gp efflux pump expression. In vitro BBB model [1]
Costunolide >20% Highest transport in its class; improves barrier tightness; reduces P-gp expression; increases caveolin-1. In vitro BBB model [1]
Dimethylaminomicheliolide (DMAMCL) Data not quantified Demonstrated ability to cross the BBB; a stable prodrug that releases active MCL over 8 hours in plasma. Preclinical (implied) [2]
Dimethylaminothis compound (DMAPT) Data not quantified Effective uptake in orthotopic brain tumor in rats; brain-to-plasma ratio of 2.1 (1h) and 3.0 (4h) in healthy mice. Orthotopic rat model & healthy mice [3]
Lactucopicrin Almost none Almost no transport detected across the BBB model. In vitro BBB model [1]

Experimental Protocols for Assessing BBB Penetration

For researchers aiming to validate or build upon these findings, here are detailed methodologies for key experiments.

Protocol: In Vitro BBB Transport Assay

This protocol is adapted from studies that directly quantified this compound transport [1] [4].

  • Cell Culture:
    • Use Human Brain Microvascular Endothelial Cells (HBMECs).
    • Culture cells on Transwell inserts coated with an appropriate extracellular matrix (e.g., collagen) to form a confluent monolayer.
  • Barrier Integrity Validation:
    • Transendothelial Electrical Resistance (TEER): Measure TEER regularly using an volt-ohm meter. Only use monolayers with high TEER values (e.g., >150 Ω×cm²) indicating intact tight junctions.
    • Paracellular Permeability: Use a tracer molecule like sodium fluorescein (376 Da). Add to the donor compartment and measure its appearance in the acceptor compartment via fluorescence. Low permeability confirms integrity.
  • Transport Experiment:
    • Add this compound to the donor compartment (e.g., apical side for the blood side).
    • Incubate at 37°C for a set time (e.g., 2-4 hours).
    • Collect samples from the acceptor compartment (e.g., basolateral side for the brain side).
  • Quantification:
    • Use sensitive analytical techniques like Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-HRMS) to quantify the concentration of this compound that has been transported.
    • Calculate the apparent permeability coefficient and the percentage of transported compound.
Protocol: In Vivo Brain Uptake and Pharmacokinetics

This method is based on studies demonstrating the in vivo efficacy of this compound derivatives [3].

  • Animal Dosing:
    • Administer this compound or its derivative (e.g., DMAPT) to animal models (e.g., mice or rats) via a relevant route (intraperitoneal or oral gavage).
    • Use a dose reflective of therapeutic studies (e.g., 40-100 mg/kg for DMAPT).
  • Sample Collection:
    • At predetermined time points post-dosing, euthanize the animals and collect blood and whole brain tissue.
    • Centrifuge blood to obtain plasma.
  • Sample Processing:
    • Homogenize brain tissue in a buffer.
    • Extract this compound from both plasma and brain homogenate using protein precipitation (e.g., with acetonitrile) or solid-phase extraction.
  • Bioanalysis:
    • Use Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to determine the concentration of this compound in plasma and brain samples.
  • Data Analysis:
    • Calculate key pharmacokinetic parameters.
    • Determine the brain-to-plasma ratio (Concentration in Brain / Concentration in Plasma), a critical metric for BBB penetration. A ratio >0.5 is often considered favorable.

Signaling Pathways in this compound's Anti-Glioblastoma Action

The following diagram illustrates the multi-targeted mechanism by which this compound exerts its antitumor effects in glioblastoma, integrating several key signaling pathways.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My in vitro models show good this compound transport, but in vivo efficacy is low. What could be the issue? A: This is a common challenge in CNS drug development. Consider these factors:

  • Plasma Protein Binding: this compound may be highly bound to plasma proteins, reducing the free fraction available to cross the BBB. Measure the free (unbound) concentration in plasma.
  • Systemic Metabolism: this compound can be rapidly metabolized in the liver or plasma before it reaches the cerebral vasculature. Investigate its metabolic stability and identify major metabolites.
  • Efflux Transporters: While this compound can reduce P-gp expression, other efflux transporters (e.g., BCRP) might still limit its accumulation. Use transporter knockout animals or co-administrate a broad-spectrum efflux inhibitor as a control experiment.

Q2: What are the main strategies to improve this compound's delivery for brain tumors? A: Based on recent literature, two main approaches have shown promise:

  • Prodrug Development: Create analogs like Dimethylaminothis compound (DMAPT) which have improved solubility and stability, and can readily cross the BBB before converting to the active this compound [2] [3].
  • Nano-formulations: Encapsulate this compound in nanoparticles (e.g., liposomes, polymeric NPs). Functionalizing these nanoparticles with targeting ligands (e.g., anti-CD44) can enhance site-specific delivery to tumor cells and improve bioavailability [2] [5].

Q3: Does this compound disrupt the BBB, or does it cross by other mechanisms? A: Evidence suggests this compound does not disrupt the BBB; in fact, it improves barrier tightness by increasing the expression of tight and adherens junction proteins [1]. Its crossing is likely mediated by transcellular diffusion due to its relatively small size and lipophilicity, and it may also influence transport by modulating caveolin-1 and efflux pumps [1].

References

parthenolide off-target effects minimization

Author: Smolecule Technical Support Team. Date: February 2026

Known Off-Target Effects of Parthenolide

This compound is a promiscuous compound that interacts with multiple cellular targets. Understanding these is the first step in mitigating their impact on your experiments [1] [2].

Off-Target Observed Effect Potential Experimental Impact
NF-κB Pathway [1] [3] Inhibits IKK complex (especially IKKβ); directly binds p65 subunit; prevents IκBα degradation and nuclear translocation. Complicates studies of inflammation, immunity, and cell survival where NF-κB is a key player.
STAT Proteins [4] [1] Inhibits JAK kinases; reduces STAT3 phosphorylation (Tyr705); blocks STAT dimerization, DNA binding, and nuclear translocation. Interferes with research on cytokine signaling, immune responses, and oncogenesis driven by STATs.
Reactive Oxygen Species (ROS) [1] [2] Depletes glutathione (GSH); increases intracellular ROS; can induce oxidative stress and caspase-independent cell death. Induces non-specific cytotoxicity; confounds results in studies involving redox balance or apoptosis mechanisms.
Other Kinases & Inflammasomes [3] Inhibits MAPK pathways (e.g., JNK); suppresses NLRP3 inflammasome activation by targeting ATPase activity. Affects a wide range of signal transduction and inflammatory cell death studies.

Strategies for Minimizing Off-Target Effects

You can employ several practical strategies to control for this compound's promiscuity.

Strategy Implementation & Rationale
Use Analogs/Prodrugs Employ more soluble analogs like Dimethylaminothis compound (DMAPT). DMAPT has a better pharmacokinetic profile, potentially allowing for lower effective concentrations and reduced off-target engagement [1].
Optimize Dosing & Timing Utilize the lowest possible concentration and the shortest exposure time that achieves the desired on-target effect. This minimizes the opportunity for secondary interactions [5].
Employ Combination Controls In cell-based studies, using a combination of specific pathway inhibitors can help isolate the effect of this compound. For example, using an NF-κB inhibitor alongside this compound in a STAT-focused study can help clarify the primary mechanism [6].
Conduct Multi-Assay Validation Do not rely on a single readout. Use the functional and mechanistic validation assays outlined below to confirm that the observed phenotypes are due to the intended target and not a secondary effect [5].

Experimental Protocols for Mechanism Validation

Here are detailed methodologies for key experiments to verify that this compound is acting through your intended mechanism.

Protocol 1: Validate NF-κB Pathway Inhibition

This protocol is crucial for confirming that this compound's effects in your model are linked to its known NF-κB inhibitory action [1] [3].

  • Cell Stimulation: Treat cells with a known NF-κB activator (e.g., TNF-α at 10-50 ng/mL or LPS at 100 ng/mL) for 15-30 minutes. Include a pre-treatment group with this compound (e.g., 5-20 µM for 2-6 hours) and a control group.
  • Protein Extraction & Western Blot: Prepare cytoplasmic and nuclear protein fractions.
    • Key Targets:
      • Cytoplasmic Fraction: Probe for IκBα degradation (should occur in stimulated controls, but be blocked by this compound).
      • Nuclear Fraction: Probe for p65 (RelA) translocation (should be nuclear in stimulated controls, but retained in the cytoplasm with this compound).
    • Loading Controls: Use Lamin B1 for nuclear fractions and α-tubulin for cytoplasmic fractions.
  • Functional Readout - EMSA (Electrophoretic Mobility Shift Assay): Confirm the functional consequence by assessing NF-κB DNA-binding activity in nuclear extracts. This compound should abolish the cytokine-induced DNA-binding shift [3].
Protocol 2: Confirm STAT3 Signaling Inhibition

This protocol is essential if your research involves IL-6 family cytokine signaling, where STAT3 is a primary mediator [4] [1].

  • Cell Stimulation: Stimulate serum-starved cells with a STAT3 activator like IL-6 (10-50 ng/mL) or Oncostatin M (OSM) for 15-30 minutes. Pre-treat one group with this compound (e.g., 10-25 µM for 2-4 hours).
  • Western Blot Analysis: Analyze whole cell lysates.
    • Primary Antibodies: Probe for STAT3 phosphorylated at Tyr705. This compound should significantly reduce this phosphorylation.
    • Total STAT3 should be used as a loading control.
  • Immunofluorescence: Fix and permeabilize treated cells. Stain with anti-STAT3 antibody and a fluorescent secondary antibody. Use DAPI for nuclei. In stimulated controls, STAT3 should be nuclear; this compound should prevent this nuclear translocation [4].
Protocol 3: Assess Changes in Redox State

Given this compound's ability to alter ROS levels, this protocol is critical for determining if observed cytotoxicity is on-target or due to general oxidative stress [1] [2].

  • GSH/GSSG Measurement:
    • Use a commercial GSH/GSSG assay kit.
    • Treat cells with this compound (e.g., 10-50 µM) for 4-24 hours.
    • Lyse cells and deproteinize the lysates.
    • The assay typically measures the conversion of GSH to a chromophoric product, which can be detected colorimetrically or fluorometrically. This compound is expected to decrease the GSH/GSSG ratio.
  • ROS Detection:
    • Use cell-permeable fluorescent probes like H2DCFDA (for general ROS) or MitoSOX Red (for mitochondrial superoxide).
    • Load cells with the probe, then treat with this compound for 1-6 hours.
    • Measure fluorescence intensity via flow cytometry or fluorescence microscopy. An increase in fluorescence indicates ROS generation.

Experimental Workflow for Target Validation

The following diagram illustrates the logical workflow for systematically validating this compound's action and ruling out major off-target effects in your experimental system.

workflow Start Define Primary Target (e.g., STAT3 in IL-6 signaling) A Design Experiment with this compound Start->A B Measure Primary On-Target Effect (e.g., p-STAT3 Tyr705 Western Blot) A->B C Is Primary Target Significantly Inhibited? B->C D Check Key Off-Target Effects C->D No H Phenotype is likely driven by on-target mechanism C->H Yes E NF-κB Pathway Assay (IκBα degradation / p65 translocation) D->E F Cellular Redox State Assay (GSH/GSSG Ratio, ROS detection) E->F G Correlate Phenotype with Primary Target F->G G->H Strong correlation I Phenotype is likely confounded by off-target effects G->I Weak correlation J Interpret data with caution. Consider strategies from mitigation table. I->J

References

Published HPLC Methods for Parthenolide Analysis

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key parameters from recently developed and established HPLC methods for determining parthenolide in various matrices.

Matrix Analytical Technique Key Method Parameters Validation Performance Source (Year)
Mice Plasma RP-HPLC Column: C18; Detection: UV; Extraction: Liquid-liquid extraction [1] Full validation per ICH guidelines [1] Karim et al. (2025) [2]
Feverfew Products Liquid Chromatography Column: Lichrosphere 5 C18; Mobile Phase: Gradient of 50 mM NaH₂PO₄ and CH₃CN-MeOH; Detection: 210 nm [3] Correlation coefficient (R²): 0.9999; Overall recovery: 103.1% [3] J AOAC Int. (2000) [3]
Migraine Tablets RP-HPLC Column: RP18 (150 x 4.6 mm, 5 µm); Mobile Phase: Acetonitrile:Water (55:45); Flow Rate: 1.0 mL/min; Detection: 210 nm [4] Applied for quality control of tablet weight, hardness, and friability [4] Academia.edu (2018) [4]
Feverfew Products HPTLC Stationary Phase: Silica gel; Mobile Phase: Ethyl acetate-n-hexane (3:2 v/v); Derivatization: p-anisaldehyde reagent [5] Validated for recovery, accuracy, specificity, and precision [5] Abourashed (2004) [5]

Method Validation Protocol per ICH Guidelines

For any analytical method, validation proves it is suitable for its intended purpose. Here is a detailed protocol based on the International Council for Harmonisation (ICH) Q2(R1) guideline [6] [7].

  • Linearity and Range: Prepare a minimum of five concentrations of this compound standard solutions across the expected range (e.g., 10-150% of the target concentration). Inject each in triplicate. The plot of peak area versus concentration should yield a correlation coefficient (R²) ≥ 0.99 [6].
  • Accuracy (Recovery): Spike known amounts of this compound standard into a blank sample matrix (e.g., placebo or plasma). Analyze these samples and calculate the percentage recovery. Acceptance criteria are typically 98-102% [6].
  • Precision:
    • Repeatability: Analyze six independent preparations of the same sample (e.g., 100% target concentration). Calculate the %RSD of the results, which should be ≤ 2.0% [7].
    • Intermediate Precision: Have a second analyst repeat the method on a different day or with a different instrument. The results should be comparable to the original data [6].
  • Specificity: The method must distinguish this compound from other components. Demonstrate this by analyzing a blank matrix, a standard, and a sample. The this compound peak should have no interference from other peaks. Using a Diode Array Detector (DAD) for peak purity analysis is recommended [6].
  • Limit of Detection (LOD) and Quantitation (LOQ):
    • LOD (lowest detectable amount) is typically a signal-to-noise ratio of 3:1.
    • LOQ (lowest quantifiable amount with accuracy and precision) is typically a signal-to-noise ratio of 10:1 [6].
  • Robustness: Deliberately introduce small, intentional variations to the method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±5°C, mobile phase pH ±0.1). The method should remain unaffected by these minor changes [6].

G Start Start Method Validation Linearity Establish Linearity and Range Start->Linearity Accuracy Conduct Accuracy (Recovery) Tests Linearity->Accuracy Precision Evaluate Precision (Repeatability & Intermediate) Accuracy->Precision Specificity Confirm Specificity Precision->Specificity LOD_LOQ Determine LOD and LOQ Specificity->LOD_LOQ Robustness Assess Robustness LOD_LOQ->Robustness Report Compile Validation Report Robustness->Report

Troubleshooting Common HPLC Issues

Even well-developed methods can encounter problems. Here are common issues and their solutions.

  • Poor Peak Resolution:
    • Problem: Inadequate separation of this compound from other compounds, leading to overlapping peaks.
    • Solution: Optimize the mobile phase composition (e.g., adjust the ratio of organic solvent to water or buffer) or its pH. If the column is degraded, replace it [6].
  • High %RSD in Precision:
    • Problem: Unacceptable variation (>2%) between replicate injections or samples.
    • Solution: Check the HPLC system for injector issues or air bubbles. Ensure consistent sample preparation techniques, such as precise pipetting and thorough mixing [6].
  • Unexpected Peak Shifts:
    • Problem: The retention time of this compound is not stable.
    • Solution: This is often due to column aging or inconsistencies in mobile phase preparation. Perform regular column conditioning and ensure mobile phases are prepared fresh and accurately [6].
  • Low this compound Recovery:
    • Problem: The amount of this compound measured is consistently lower than expected.
    • Solution: Review the sample extraction process. For plant material or complex matrices, ensure the extraction method (e.g., solvent type, extraction time, temperature) is efficient and fully extracting the analyte [4].

Key Considerations for this compound Analysis

  • Stability-Indicating Properties: For pharmaceutical applications, your method should be "stability-indicating," meaning it can accurately measure this compound even in the presence of its degradation products. This is typically demonstrated through forced degradation studies (stressing the sample with heat, light, acid, base, etc.) and confirming the method's specificity [7].
  • Sample Preparation is Critical: The choice of extraction technique (e.g., liquid-liquid extraction for plasma [1] or solvent sonication for herbal products [4]) directly impacts accuracy and recovery. This step must be optimized for your specific sample matrix.

References

Stability and Degradation Profile of Parthenolide

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the environmental factors affecting parthenolide is fundamental for its handling in experimental and formulation work.

Table 1: Stability Conditions for this compound

Factor Recommended Stable Condition Unstable Condition Key Findings
pH (Solution) pH 5 - 7 [1] [2] pH < 3 or > 7 [1] [2] Degradation follows first-order kinetics in solution [1] [2].
Temperature (Solution) 5°C [3] 22°C (room temperature) [3] Degradation is more rapid at higher temperatures [3].
Temperature (Solid) 5°C / 31% RH [1] [2] 50°C / 31% RH [1] [2] After 6 months, this compound content remains constant at 5°C but degrades by ~40% at 50°C [1] [2].
Humidity (Solid) Low Humidity (0% RH) [1] [2] High Humidity (75% RH) [1] [2] After 6 months at 40°C, degradation increases from 18% to 32% as RH rises from 0% to 75% [1] [2].
Excipient Compatibility Good compatibility with common excipients shown in short-term studies [1] [2] -- Compatibility was demonstrated under stressed conditions (50°C / 75% RH) over 3 weeks [1] [2].

Key Interactions:

  • pH and Temperature: The degradation of this compound in solution is strongly influenced by pH, but this reaction progresses more rapidly at higher storage temperatures [3].
  • Temperature and Humidity: For solid-state this compound, the degradation rate is accelerated by the combination of high temperature and high humidity [1] [2].

Experimental Protocols for Stability Assessment

Here are methodologies adapted from the literature for evaluating this compound stability.

Protocol 1: Solution Stability Kinetics

This protocol is used to determine the degradation rate of this compound in aqueous solutions under various conditions [3] [1].

Start Prepare Feverfew Infusion A Dilute with Buffers (pH 2.9 to 7.2) Start->A B Dispense into Aliquots A->B C Apply Storage Conditions (5°C and 22°C) B->C D Sample at Time Intervals (e.g., 0, 7, 14, 28 days) C->D E Analyze by HPLC (this compound Concentration) D->E F Determine Degradation Rate (Pseudo-First Order Kinetics) E->F End Establish pH & Temperature Stability Profile F->End

Key Steps:

  • Sample Preparation: Prepare a feverfew extract solution or a solution of purified this compound. Dilute this solution with buffers covering a pH range of interest (e.g., 2.9 to 7.2) to simulate different beverage or physiological conditions [3].
  • Storage: Dispense the solutions into sealed vials and store them at different temperatures (e.g., 5°C and 22°C) [3].
  • Sampling and Analysis: Withdraw samples at predetermined time intervals. Analyze this compound concentration using High-Performance Liquid Chromatography (HPLC) [1].
  • Kinetic Modeling: Plot the natural logarithm of this compound concentration versus time. A linear fit indicates pseudo-first-order degradation kinetics, and the slope gives the degradation rate constant (k) [1] [2].
Protocol 2: Solid-State Stability and Excipient Compatibility

This method assesses the stability of powdered this compound or feverfew extract and its compatibility with formulation additives [1] [2].

Table 2: Experimental Design for Solid-State Stability

Storage Condition Duration Purpose Key Metric
40°C / 0% - 75% RH 6 months To study the isolated effect of humidity at an elevated temperature. % this compound Degraded
50°C / 75% RH 3 weeks Stressed condition for rapid excipient compatibility screening. % this compound Degraded
5°C / 31% RH 6 months Recommended long-term storage condition. % this compound Remaining

Procedure:

  • Sample Preparation: For stability testing, store powdered feverfew extract under controlled temperature and humidity conditions. For excipient compatibility, prepare binary mixtures of the powder with common excipients (e.g., fillers, binders, disintegrants) [1] [2].
  • Storage: Place the samples in stability chambers set to the conditions outlined in Table 2.
  • Analysis: At the end of the storage period, extract and quantify the this compound content using a validated HPLC method. Compare the results to the initial content to determine the percentage degraded or remaining [1].

Formulation & Troubleshooting Guide

This section addresses common practical challenges.

Preparation of Stock Solutions

This compound has limited solubility in water [4]. The following formulations are recommended for in vivo administration:

  • Homogeneous Suspension: This product can be suspended in a 0.5% Carboxymethyl Cellulose Sodium (CMC-Na) solution to achieve a working concentration of ≥5 mg/mL [4].
  • Clear Solution: A clear solution can be prepared using a mixture of 5% DMSO, 40% PEG300, 5% Tween-80, and 50% double-distilled water (ddH₂O). For example, adding 50 μL of a 50 mg/mL DMSO stock to this solvent mixture yields a 2.5 mg/mL clear solution [4]. Note: Moisture-absorbing DMSO can reduce solubility; always use fresh DMSO [4].
Frequently Asked Questions (FAQ)

Q1: Why did my feverfew infusion turn brown during storage? A1: Browning is associated with the oxidation of phenolic compounds and is more pronounced at near-neutral pH (e.g., pH 6.0) and higher storage temperatures (22°C). For better color stability, store infusions at acidic pH (e.g., pH 4.6) and refrigerated temperatures [3].

Q2: My this compound stock solution precipitated. What should I do? A2: Precipitation is likely due to the aqueous insolubility of this compound [4]. Ensure you are using a recommended solvent system like the DMSO/PEG300/Tween-80 mixture for clear solutions. Vortex or briefly warm the solution to aid re-dissolving. For animal studies, the CMC-Na suspension is a valid alternative [4].

Q3: How can I improve the delivery and efficacy of this compound in cell culture or animal studies? A3: Recent strategies focus on nano-formulations to improve targeting and reduce off-target toxicity. For example, one study successfully used TCP-1 peptide-targeted liposome nanoparticles (TCP-1-PTL-LNPs) to deliver this compound specifically to colorectal cancer cells, which enhanced its anti-tumor effect and modulated T-cell activity in a mouse model [5].

References

parthenolide compared to other sesquiterpene lactones

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Select Sesquiterpene Lactones

Compound / Source Key Signaling Pathways Modulated Demonstrated Anticancer Effects & Notes Sample Experimental Evidence (Cell Lines Used)

| Parthenolide (Tanacetum parthenium) | • NF-κB inhibition [1] [2] • STAT3 inhibition [2] • p53 activation [2] • ROS increase [2] | • First small molecule identified to target cancer stem cells [1]. • Promotes ROS, triggers apoptosis, and inhibits proliferation in leukemia, lung, and ovarian cancers [2] [3]. | Cell Lines: Primary AML, bcCML, OV (Ovarian cancer) [2] [3]. Dosing: Varies by model; efficacy demonstrated in vitro and in vivo. | | Artemisinin & Derivatives (Artemisia annua L.) | • ROS increase [4] | • Induces ROS-dependent DNA damage and apoptosis [4]. • Known for antimalarial activity; anticancer effects under investigation [4]. | Cell Lines: Gallbladder cancer (GBC), non-small cell lung cancer (A549) [4]. Dosing: Artemisinin and artesunate inhibit metastasis in A549 cells [4]. | | Alantolactone Compounds (Inula helenium L.) | • Nrf2 inhibition [4] | • Alantolactone, isoalantolactone, and costunolide induce apoptosis in various cancers, including esophageal, colorectal, and triple-negative breast cancer (TNBC) [4]. | Cell Lines: Esophageal adenocarcinoma (KYAE-1), colorectal cancer (HCT116), TNBC (MDA-MB-231) [4]. Dosing: Suppresses tumor growth in vitro and in vivo [4]. | | Guaianolide SLs (SL-1) (Laserpitium siler subsp. siculum) | • ROS increase • Mitochondrial dysfunction (VDAC-1 reduction) [5] | • Novel guaianolide-type lactones; SL-1 shows highest cytotoxicity in TNBC via ROS, caspase-3 activation, PARP-1 cleavage, and mitochondrial impairment [5]. | Cell Lines: Triple-negative breast cancer (MDA-MB-231) [5]. Dosing: Dose- and time-dependent reduction in cell viability [5]. | | Micheliolide (MCL) (Synthesized from PTL) | • NF-κB inhibition [1] • PI3K/Akt modulation [1] | • More stable derivative of this compound [1]. • Inhibits NF-κB, exhibits anti-inflammatory and anticancer effects in models of colitis and pancreatic cancer [1]. | Cell Lines: Pancreatic cancer, colon cancer [1]. Dosing: Regulates cell death via ROS and MAPK activation [1]. |

Detailed Experimental Protocols

For researchers looking to replicate or design studies, here are methodologies used in the cited literature for key sesquiterpene lactones.

This compound in Hematological Malignancies
  • Cell Viability/Cytotoxicity Assays: Studies often use MTT or similar assays to determine the reduction in cell viability after PTL treatment [2].
  • Apoptosis Detection: Flow cytometry with Annexin V/propidium iodide staining is standard. Western blot analysis confirms apoptosis via markers like activated caspase-3 and PARP cleavage [2].
  • Mechanism Analysis:
    • NF-κB Inhibition: Assessed by measuring the inhibition of IκB-α phosphorylation and reduced nuclear translocation of the p65 subunit using Western blot and immunofluorescence [2].
    • ROS Measurement: Intracellular ROS levels are detected using fluorescent probes like DCFH-DA and measured via flow cytometry or fluorescence microscopy [2].
    • p53 Activation: Evaluated by Western blot for increased phosphorylation of p53 at serine-15 [2].
Novel Guaianolide SLs (e.g., SL-1) in Triple-Negative Breast Cancer
  • Cell Viability Assay: MDA-MB-231 cells are treated with isolated SLs. Cell viability is quantified using assays like MTS, showing dose- and time-dependent effects [5].
  • Apoptosis Assay: Apoptotic cell death is confirmed by:
    • Microscopy: Morphological assessment and dual staining with acridine orange/ethidium bromide [5].
    • Western Blot: Analysis of key apoptotic proteins, including cleaved caspase-3 and cleaved PARP-1 [5].
  • Oxidative Stress & Mitochondrial Function:
    • ROS Production: Measured using fluorescent dyes (e.g., DCFH-DA) and detected by flow cytometry [5].
    • Mitochondrial Membrane Potential (ΔΨm): Evaluated using JC-1 dye, where a shift from red to green fluorescence indicates depolarization [5].
    • VDAC-1 Expression: Analyzed by Western blot to confirm mitochondrial dysfunction [5].

Signaling Pathways in Sesquiterpene Lactone Mechanisms

The following diagram summarizes the core signaling pathways targeted by sesquiterpene lactones like this compound, illustrating how they converge on apoptosis and cancer cell death.

G cluster_targets Molecular Targets & Pathways cluster_effects Cellular Effects PTL This compound (PTL) NFkB NF-κB Pathway PTL->NFkB Inhibits STAT3 STAT3 PTL->STAT3 Inhibits p53 p53 PTL->p53 Activates ROS ROS Production PTL->ROS Increases MCL Micheliolide (MCL) MCL->NFkB Inhibits GSL Guaianolide SLs GSL->ROS Increases MITO Mitochondrial Dysfunction GSL->MITO Induces ART Artemisinin ART->ROS Increases ALT Alantolactone Nrf2 Nrf2 Pathway ALT->Nrf2 Inhibits Apop Apoptosis Induction NFkB->Apop STAT3->Apop p53->Apop ROS->MITO Cycle Cell Cycle Arrest ROS->Cycle MITO->Apop Death Caspase-Independent Cell Death MITO->Death

Key Research Implications and Future Directions

The comparative data reveals several key insights for drug development:

  • Overcoming Drug Resistance: this compound and its derivatives show promise in reversing resistance in ovarian cancer and targeting drug-resistant leukemic stem cells, suggesting potential for combination therapies [2] [3].
  • Structural Optimization: Derivatives like DMAMCL (from MCL) and DMAPT (from PTL) are engineered to solve poor solubility and stability, offering improved pharmacokinetic profiles and paving the way for clinical translation [1].
  • Broad-Spectrum vs. Targeted Activity: While this compound modulates multiple core pathways (NF-κB, STAT3, p53), other SLs like alantolactone (Nrf2 inhibition) and guaianolide SLs (mitochondrial impairment) may offer more specific targeting opportunities [5] [4] [2].

References

parthenolide anti-inflammatory activity vs corticosteroids

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Action: A Detailed Look

The following diagram maps the core anti-inflammatory signaling pathways and key points of intervention for parthenolide and corticosteroids, illustrating their distinct mechanisms.

G cluster_interventions Interventions LPS Inflammatory Stimuli (e.g., LPS, IMQ) NFkB NF-κB Pathway Activation LPS->NFkB TLR4 Activation NLRP3 NLRP3 Inflammasome Activation LPS->NLRP3 Glucocorticoid Glucocorticoid Corticosteroids Corticosteroids Glucocorticoid->Corticosteroids Binds Receptor TNFa TNF-α InflamResponse Inflammatory Response & Disease TNFa->InflamResponse IL1b IL-1β IL1b->InflamResponse IL6 IL-6 IL6->InflamResponse IL36 IL-36 IL36->InflamResponse In Psoriasis NFkB->TNFa Induces NFkB->IL6 Induces NLRP3->IL1b Activates STAT3 STAT3 Phosphorylation STAT3->IL6 Induces Cort_GenExp Alters Gene Expression Corticosteroids->Cort_GenExp This compound This compound PTL_NFkB Inhibits IKK This compound->PTL_NFkB PTL_NLRP3 Directly Inhibits This compound->PTL_NLRP3 PTL_STAT3 Inhibits Phosphorylation This compound->PTL_STAT3 PTL_ROS Modulates ROS This compound->PTL_ROS In Cancer Cells PTL_NFkB->NFkB Inhibits PTL_NFkB->NFkB PTL_NLRP3->NLRP3 Inhibits PTL_NLRP3->NLRP3 PTL_STAT3->STAT3 Inhibits PTL_STAT3->STAT3 Cort_NFkB Suppresses NF-κB Activation Cort_GenExp->Cort_NFkB Induces IκB Cort_NFkB->NFkB Inhibits Cort_NFkB->NFkB

Quantitative Data from Experimental Models

The table below summarizes key experimental findings that quantitatively compare the anti-inflammatory effects of this compound and corticosteroids across various disease models.

Disease / Inflammation Model This compound (PTL) Experimental Data Corticosteroid Experimental Data

| Spinal Cord Injury (SCI) (Rat contusion model) | Data not available in search results for this model | Meloxicam (COX-2 Inhibitor): Significantly reduced pro-inflammatory cytokines TNF-α, IL-1β, and IL-6. Diclofenac (NSAID) and Methylprednisolone (steroid) showed negligible reduction [1]. | | Psoriasis (Mouse IMQ-induced model) | Intragastric Admin (10 mg/kg): Reduced PASI score from ~7.5 (IMQ group) to ~4. Reduced epidermal thickness (μm). Topical Ointment (1%): More potent effect than intragastric, reducing PASI to ~2 and epidermal thickness to near-normal levels. Inhibited IL-36γ and NETosis-related proteins (PR3, MPO) [2]. | Data for direct topical corticosteroid comparison in same model not provided in search results. | | Osteoporosis (Rat GIOP model) | Injection (3 & 10 mg/kg/day): Restored serum levels of bone markers (ALP, TRAP, OCN, CTx). Increased trabecular bone number, reduced separation, and increased osteoblast numbers. Mechanism via activation of ERK signaling pathway [3] [4]. | Dexamethasone (DEX; 1.5 mg/kg): Induced osteoporosis by suppressing osteoblast differentiation and bone formation. This inhibitory effect was the condition that PTL treatment was shown to ameliorate [3]. | | Diabetic Neuropathy (DN) (Rat STZ-induced model) | Oral (10 mg/kg): Improved pain sensitivity. Reduced markers of oxidative stress (MDA) and increased antioxidants (GSH, SOD). Restored mitochondrial function and inhibited NLRP3 inflammasome activation [5]. | Data for corticosteroid efficacy in this specific neuropathic pain model not provided in search results. | | Cell Studies | In Macrophages (LPS-induced): Inhibits release of TNF-α, IL-6, and IL-1β via NF-κB and NLRP3 inhibition [5] [6] [7]. | Dexamethasone (DXM) in Macrophages: Potently inhibits LPS-induced TNF-α expression. Its effect can be potentiated by carbon monoxide (CO) [8]. |

Key Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a summary of the key methodologies used in the cited studies.

  • Cell Culture & Treatment (in vitro):

    • Common Models: Human monocytic THP-1 cells [6], murine macrophage RAW264.7 cells [8], or osteoblast precursor MC3T3-E1 cells [3] are stimulated with Lipopolysaccharide (LPS) or Dexamethasone (DEX) to induce inflammation.
    • Treatment: Cells are pre-treated or co-treated with various concentrations of this compound (e.g., 5-20 µM) [3] or corticosteroids for a set period before analysis.
    • Analysis: ELISA is used to quantify cytokine (TNF-α, IL-6, IL-1β) levels in the supernatant [6] [8]. Western blotting analyzes protein expression and phosphorylation of key pathway components (e.g., NF-κB, STAT3, ERK) [3] [5]. Cell viability is assessed with assays like CCK-8 [3].
  • Animal Models & Dosing (in vivo):

    • Psoriasis: The Imiquimod (IMQ)-induced model is standard. Mice have IMQ cream applied daily to shaved skin for 6-7 days. This compound is administered either intragastrically (e.g., 10 mg/kg) [2] or topically as a formulated ointment (e.g., 1%). Disease severity is measured by a clinical Psoriasis Area and Severity Index (PASI) score and histological analysis of skin thickness and immune cell infiltration [2].
    • Osteoporosis: The Glucocorticoid-Induced Osteoporosis (GIOP) model involves rats receiving subcutaneous DEX injections (e.g., 1.5 mg/kg, 3 times/week for 6 weeks). This compound is typically administered via intraperitoneal injection (e.g., 3 or 10 mg/kg/day). Efficacy is evaluated by micro-CT analysis of bone structure, histology (H&E staining), and serum biomarkers for bone turnover (ALP, OCN, CTx) [3] [4].
    • Diabetic Neuropathy: Induced in rats by Streptozotocin (STZ). This compound is given orally (e.g., 10 mg/kg for several weeks). Behavioral tests (e.g., hot plate, von Frey filament) assess pain sensitivity. Tissues are analyzed for oxidative stress markers (MDA, GSH) and mitochondrial function [5].
    • Spinal Cord Injury: The MASCIS impactor is used to create a contusion model in rats. Anti-inflammatory drugs (e.g., methylprednisolone, meloxicam, diclofenac) are administered via intraperitoneal injection starting shortly after injury. Spinal cord tissue is analyzed by Western blot for cytokine levels (TNF-α, IL-1β, IL-6, IL-10) [1].

Research Implications and Future Directions

The evidence suggests that this compound and corticosteroids have complementary profiles:

  • This compound offers a multi-targeted, natural product approach with potential advantages in chronic inflammatory diseases, cancer, and conditions where corticosteroid side effects are a major concern [3] [5] [9]. Its ability to target specific pro-inflammatory pathways like NLRP3 and IL-36 makes it a promising candidate for specific indications like psoriasis and diabetic neuropathy [5] [2].
  • Corticosteroids remain potent, broad-spectrum agents for acute and severe inflammation, but their use is limited by systemic side effects [3] [8]. Research is exploring ways to potentiate their effects, allowing for lower, safer doses [8].

The primary challenge for this compound is its poor bioavailability and stability [7]. Current research is focused on:

  • Developing analogs like Dimethylaminomicheliolide (DMAMCL) with improved stability and pharmacokinetics [7].
  • Novel drug delivery systems, including nanoparticles and liposomes, to enhance targeting and delivery [7].
  • Exploring combination therapies, where this compound could potentially allow for reduced doses of corticosteroids, mitigating side effects while maintaining efficacy.

References

parthenolide cytotoxicity normal vs cancer cells

Author: Smolecule Technical Support Team. Date: February 2026

Cytotoxicity Profile: Cancer vs. Normal Cells

The following table summarizes quantitative data from various studies highlighting parthenolide's selective toxicity.

Cell Type Cancer/Normal Experimental Findings Citation
Acute Myelogenous Leukemia (AML) Cells Cancer Induced robust apoptosis in primary human AML cells and blast crisis CML cells. [1]
Chronic Myelogenous Leukemia (CML) Cells Cancer Induced cell death through reactive oxygen species (ROS). [2]
Nasopharyngeal Carcinoma Stem-like Cells Cancer Preferentially targeted and killed cancer stem-like side population cells. [3]
Non-Small Cell Lung Cancer (NSCLC) Cells Cancer Inhibited cell growth, induced apoptosis; IC50 values varied by cell line (e.g., H1975, PC-9, HCC827). [4]
Normal Hematopoietic Cells Normal Spared normal hematopoietic stem and progenitor cells at doses toxic to leukemic cells. [2] [1]
H9c2 Cardiomyoblasts Normal Induced apoptosis (at high concentration of 30 μM) via oxidative stress and ER stress; cytotoxicity was not observed at lower doses. [5]
Human Normal Lung Epithelial (BEAS-2B) Cells Normal Exhibited significantly lower cytotoxicity compared to NSCLC cell lines. [4]

Mechanisms of Selective Cytotoxicity

This compound's selectivity arises from its multi-targeted action on pathways that are critically dysregulated in cancer cells. The diagram below synthesizes these key mechanisms into a unified signaling pathway.

G PTL This compound (PTL) NFkB_Inhibition NF-κB Pathway Inhibition PTL->NFkB_Inhibition STAT_Inhibition STAT3 Pathway Inhibition PTL->STAT_Inhibition ROS_Induction ROS Induction & Oxidative Stress PTL->ROS_Induction p53_Activation p53 Activation PTL->p53_Activation CSC_Targeting Cancer Stem Cell (CSC) Targeting PTL->CSC_Targeting IKK Inhibits IKKβ (Prevents IκB degradation) NFkB_Inhibition->IKK p65 Alkylates p65 subunit (Blocks nuclear translocation) NFkB_Inhibition->p65 Apoptosis Apoptosis in Cancer Cells IKK->Apoptosis ↓Bcl-XL, c-IAP1 p65->Apoptosis ↓Pro-survival genes JAK Inhibits JAK kinases STAT_Inhibition->JAK STAT3 Blocks STAT3 phosphorylation & DNA binding STAT_Inhibition->STAT3 JAK->Apoptosis ↓Survival signals STAT3->Apoptosis ↓Bcl-2, Mcl-1 GSH Depletes glutathione (GSH) ROS_Induction->GSH ROS Increased reactive oxygen species ROS_Induction->ROS GSH->Apoptosis Redox imbalance ROS->Apoptosis Mitochondrial dysfunction MDM2 Promotes MDM2 degradation p53_Activation->MDM2 p53 p53 phosphorylation & stabilization p53_Activation->p53 p53->Apoptosis ↑Pro-apoptotic genes COX2 Downregulates COX-2/ABCG2 CSC_Targeting->COX2 COX2->Apoptosis Overcomes drug resistance

This diagram synthesizes the key mechanisms by which this compound selectively targets cancer cells, based on data from multiple studies [6] [7] [2].

Key Experimental Protocols for Cytotoxicity Assessment

To replicate or validate these findings, here are methodologies commonly used in the cited literature.

Assay Type Key Protocol Steps Application in Cited Research

| Cell Viability (MTT/CCK-8) | 1. Seed cells in 96-well plates. 2. Treat with PTL for set duration (e.g., 24-48h). 3. Add MTT/CCK-8 reagent and incubate. 4. Measure absorbance at 540-595 nm (MTT) or 450 nm (CCK-8). | Used to determine IC50 values and compare sensitivity between cancer and normal cell lines [5] [4]. | | Apoptosis Detection (TUNEL/Annexin V) | TUNEL: Label DNA strand breaks in fixed cells; detect via fluorescence. Annexin V/PI: Stain live cells with Annexin V-FITC & Propidium Iodide (PI); analyze with flow cytometry to distinguish early/late apoptotic and necrotic cells. | Confirmed PTL-induced programmed cell death [5] [4]. | | Western Blot Analysis | 1. Lyse cells and quantify protein. 2. Separate proteins by SDS-PAGE. 3. Transfer to PVDF membrane. 4. Block and incubate with primary antibodies (e.g., vs. cleaved caspase-3, PARP, Bax, Cyt c). 5. Incubate with HRP-conjugated secondary antibody. 6. Detect with chemiluminescence. | Used to analyze apoptosis markers (Bax translocation, cytochrome c release) and inhibition of signaling pathways (p-EGFR, p-STAT3, p-p65) [5] [4]. | | ROS Measurement | 1. Load cells with fluorescent dye (e.g., DCFH-DA). 2. Treat with PTL. 3. Gently scrape and analyze fluorescence intensity via flow cytometry or fluorimetry. | Demonstrated that PTL triggers ROS generation, and that antioxidants like vitamin C can partially rescue cells [5]. |

Therapeutic Implications and Combination Strategies

The selective cytotoxicity of this compound makes it a promising candidate for cancer therapy, especially in overcoming drug resistance.

  • Targeting Cancer Stem Cells (CSCs): this compound can reduce the frequency of CSCs (e.g., ABCB5+ melanoma cells, CD44+ prostate cancer cells) [2]. It preferentially eliminates cancer stem-like side population (SP) cells in nasopharyngeal carcinoma, which are often responsible for tumor relapse and resistance [3].
  • Synergistic Combinations: this compound can enhance the efficacy of established chemotherapeutics.
    • With Taxanes (e.g., Paclitaxel): PN inhibits the paclitaxel-induced activation of NF-κB and upregulation of anti-apoptotic proteins like BCL-XL, sensitizing resistant cancer cells [2].
    • With TRAIL: PN sensitizes hepatocellular carcinoma cells to TRAIL-induced apoptosis by reducing levels of phosphorylated STAT3 [7].

This compound's multi-targeted action and selectivity profile offer a promising strategic advantage in cancer therapy, particularly for targeting resistant and stem-like cell populations.

References

Comprehensive Comparative Analysis: Parthenolide vs. BAY 11-7082 as NF-κB Pathway Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to NF-κB Pathway Inhibition

The nuclear factor kappa B (NF-κB) signaling pathway represents a central regulator of inflammatory processes, cell survival, and immune responses, making it a prime therapeutic target for numerous pathological conditions. Both parthenolide (a natural sesquiterpene lactone derived from feverfew) and BAY 11-7082 (a synthetic vinyl sulfone compound) have emerged as preclinical inhibitors of this pathway with distinct mechanisms and applications. While both compounds effectively suppress NF-κB activation, they differ significantly in their molecular targets, specificity profiles, and biological effects across various experimental models. This comprehensive analysis synthesizes current scientific evidence to objectively compare these two compounds, providing researchers with detailed experimental data and mechanistic insights to inform therapeutic development decisions.

Mechanisms of Action and Molecular Targets

Comparative Mechanisms of NF-κB Inhibition

Table 1: Molecular Targets and Inhibitory Mechanisms of this compound and BAY 11-7082

Inhibitor Primary Molecular Target Effect on IκBα Phosphorylation Effect on IκBα Degradation NF-κB Nuclear Translocation Additional Direct Targets
This compound Direct IKKβ inhibition [1] Inhibits [1] Prevents [1] Blocks [1] Caspase-1 [2], NLRP3 ATPase [2], HDAC1 [3], STAT1/3 [3]
BAY 11-7082 IκBα phosphorylation inhibition [4] Inhibits [4] Prevents [4] Blocks [4] NLRP3 ATPase [2], JAK-2 [4], AP-1 [4], IRF3 [4]

The mechanistic divergence between these compounds significantly influences their research applications. This compound's direct IKKβ binding enables more specific disruption of the canonical NF-κB activation cascade, while BAY 11-7082's broader kinase inhibition affects multiple inflammatory signaling pathways simultaneously. This distinction is crucial when selecting compounds for pathway-specific experiments versus broader anti-inflammatory screening.

G LPS LPS/TLR4 Activation IKK_complex IKK Complex (IKKα/IKKβ/IKKγ) LPS->IKK_complex TLR4 Signaling TNF TNF Receptor TNF->IKK_complex TRADD/TRAF2 IkB IκBα IKK_complex->IkB Phosphorylates NFkB_inactive NF-κB (p65/p50) Inactive Cytoplasmic IkB->NFkB_inactive Sequesters NFkB_nuclear NF-κB (p65/p50) Active Nuclear NFkB_inactive->NFkB_nuclear Translocation Gene_Expression Pro-inflammatory Gene Expression NFkB_nuclear->Gene_Expression This compound This compound This compound->IKK_complex Direct Inhibition BAY BAY 11-7082 BAY->IkB Phosphorylation Inhibition

Figure 1: Comparative Mechanisms of NF-κB Pathway Inhibition. This compound directly targets IKK complex while BAY 11-7082 inhibits IκBα phosphorylation, both preventing NF-κB nuclear translocation and subsequent pro-inflammatory gene expression.

Effects on Non-NF-κB Signaling Pathways

Both compounds exhibit significant off-target effects that contribute to their overall biological activities. This compound demonstrates broad anti-inflammatory activity through inhibition of multiple signaling cascades. It effectively suppresses the TRIF-dependent pathway of Toll-like receptors, reducing both NF-κB and interferon regulatory factor 3 (IRF3) activation induced by LPS or poly(I:C) [1]. Additionally, this compound influences STAT signaling by promoting STAT1/3 acetylation through HDAC1 degradation [3]. In T-cell populations, this compound suppresses Th17 cell differentiation by inhibiting the NF-κB/RORγt pathway, demonstrating its immunomodulatory potential beyond simple NF-κB inhibition [5].

BAY 11-7082 displays an even broader polypharmacology profile, affecting multiple inflammatory signaling nodes simultaneously. It suppresses the translocation and activation of activator protein-1 (AP-1), interferon regulatory factor-3 (IRF3), and signal transducer and activator of transcription-1 (STAT-1) by inhibiting phosphorylation of extracellular signal-related kinase (ERK), p38, TANK-binding protein, and Janus kinase-2 (JAK-2) [4]. This multi-target activity classifies BAY 11-7082 as a broad-spectrum inhibitor with simultaneous action on several inflammatory pathways beyond just NF-κB signaling.

Cellular Effects and Phenotypic Outcomes

Induction of Programmed Cell Death

Table 2: Cellular Death Responses to this compound and BAY 11-7082 Treatment

Cell Type This compound Effects BAY 11-7082 Effects Experimental Evidence
Erythrocytes Induces eryptosis (IC50 ≈ 30 μM) [6] Induces eryptosis (IC50 ≈ 10 μM) [6] Phosphatidylserine exposure, cell shrinkage [6]
Cancer Cells Triggers apoptosis in leukemia [1] Attenuates growth of RAS-mutant cancers [7] Caspase-3 activation, growth inhibition [7]
Immune Cells Promotes M1 to M2 polarization shift [3] Induces neutrophil apoptosis [4] Cytokine profiling, surface markers [3]
Mechanistic Basis Glutathione depletion, Ca2+ leakage [6] Glutathione depletion, Ca2+ increase [6] Antioxidant reversal with N-acetylcysteine [6]

Both compounds trigger programmed cell death across diverse cell types, albeit through partially distinct mechanisms. In anucleated erythrocytes, both this compound and BAY 11-7082 induce eryptosis - an apoptosis-like cell death characterized by cell membrane scrambling with phosphatidylserine exposure and cell shrinkage [6]. The lower IC50 value for BAY 11-7082 (10 μM) compared to this compound (30 μM) suggests greater potency in this model system. BAY 11-7082 treatment additionally increases intracellular Ca2+ and depletes reduced glutathione, effects that could be fully reversed by the antioxidant N-acetylcysteine, indicating involvement of oxidative stress mechanisms [6] [8].

In nucleated cells, both compounds demonstrate pro-apoptotic effects that contribute to their anti-inflammatory and anti-cancer properties. BAY 11-7082 promotes anti-tumor effects in RAS-driven cancers by suppressing the PI3K-AKT signaling pathway and activating apoptosis [7]. This compound triggers apoptosis in human acute myeloid leukemia cells and other cancer types, with effects extending beyond NF-κB inhibition to include DNA hypomethylation through suppression of DNA methyltransferase 1 activity [5].

Modulation of Immune Cell Functions

The compounds significantly influence immune cell polarization and function. This compound promotes functional recovery following spinal cord injury by modulating microglia/macrophage polarization via shifting the balance from pro-inflammatory M1 to anti-inflammatory M2 phenotypes [3]. This effect involves inhibition of NF-κB and STAT1/3 signaling pathways, resulting in reduced neuroinflammation and improved neurological outcomes.

In autoimmune models, this compound suppresses T helper 17 (Th17) cell differentiation and alleviates experimental autoimmune encephalomyelitis by inhibiting the NF-κB/RORγt pathway [5]. This immunomodulatory activity highlights its potential for treating Th17-driven autoimmune conditions like multiple sclerosis. BAY 11-7082 also affects immune function through induction of neutrophil apoptosis and inhibition of inflammatory mediator production in macrophages [4].

Therapeutic Applications and Experimental Evidence

Anti-inflammatory and Immunomodulatory Applications

The anti-inflammatory properties of both compounds have been extensively characterized across disease models. This compound demonstrates efficacy in central nervous system injury models, where it promotes repair of spinal cord injury by modulating microglial polarization via NF-κB and STAT 1/3 signaling pathways [3]. Treatment with this compound improved functional recovery, reduced demyelination, promoted axon regeneration, and suppressed glial scar formation. These effects were mechanistically linked to shifted microglia/macrophages from pro-inflammatory M1 to anti-inflammatory M2 phenotypes.

In autoimmune encephalomyelitis models, this compound treatment alleviated clinical symptoms by inhibiting inflammatory cell infiltration and reducing inflammation and demyelination in the central nervous system [5]. It specifically reduced cytokines and inflammatory factors in CD4+ T cells, particularly Th1 and Th17 cells, in both CNS and peripheral immune tissues. The compound inhibited nuclear factor kappa B signaling and retinoid-related orphan receptor-γt expression in mouse Th17 cells and human Jurkat cell lines.

BAY 11-7082 demonstrates broad-spectrum anti-inflammatory activity by simultaneously suppressing production of multiple inflammatory mediators including nitric oxide, prostaglandin E2, and tumor necrosis factor-α in LPS-activated macrophages [4]. It reduces translocation of not only NF-κB p65 but also activator protein-1, interferon regulatory factor-3, and STAT-1, confirming its multi-target anti-inflammatory mechanism.

Anti-cancer Applications

Both compounds exhibit anti-tumor properties through diverse mechanisms. BAY 11-7082 has demonstrated significant efficacy against RAS-driven cancers, attenuating growth of NRAS, KRAS, and HRAS mutant cancer cells in both cell culture and mouse models [7]. Mechanistically, BAY 11-7082 treatment led to suppression of the PI3K-AKT signaling pathway and activation of apoptosis across all RAS mutant cell lines. The inhibitor also reduced tumor proliferation marker Ki-67 and increased cleaved caspase 3 in tumor tissues, confirming enhanced apoptosis.

This compound has shown anti-tumor effects against diverse cancer types including human acute myeloid leukemia, acute and chronic lymphocytic leukemia, and solid tumors like breast and pancreatic cancer [1]. These effects are mediated through both NF-κB-dependent and independent mechanisms, including direct induction of apoptosis and cell cycle arrest. The compound's ability to inhibit DNA methyltransferase 1 activity contributes to its anti-leukemic effects through epigenetic modulation [5].

Effects on Inflammasome Activity

Both compounds directly inhibit inflammasome activity, revealing another mechanism contributing to their anti-inflammatory effects. This compound inhibits multiple inflammasomes in macrophages by directly inhibiting the protease activity of caspase-1 [2] [9]. BAY 11-7082 and structurally related vinyl sulfone compounds selectively inhibit NLRP3 inflammasome activity in macrophages independent of their effect on NF-κB activity [2]. Both compounds inhibit the ATPase activity of NLRP3, suggesting this as a common mechanism for inflammasome inhibition [9].

Experimental Protocols and Methodologies

Standardized Assays for NF-κB Inhibition Studies
  • Luciferase Reporter Gene Assays: Cells (RAW264.7 or HEK293) are transfected with NF-κB-luciferase construct along with β-galactosidase plasmid as internal control [1] [4]. After treatment with compounds, luciferase activity is measured using commercial systems and normalized to β-galactosidase activity. Typical this compound concentrations range from 10-30 μM, while BAY 11-7082 is effective at 5-15 μM.

  • Western Blot Analysis of Signaling Proteins: Cell lysates or nuclear fractions are prepared after treatment, separated by SDS-PAGE, and transferred to membranes [1] [4]. Membranes are blotted with antibodies against phospho-IκBα, total IκBα, NF-κB subunits, or other signaling proteins. Bands are visualized using enhanced chemiluminescence, demonstrating inhibition of IκBα phosphorylation and degradation.

  • Electrophoretic Mobility Shift Assay (EMSA): Nuclear extracts are incubated with labeled NF-κB consensus oligonucleotides, with protein-DNA complexes separated from free oligonucleotides by native gel electrophoresis [8]. Specificity is confirmed by competition with unlabeled oligonucleotides or supershift assays with specific antibodies.

G Cell_culture Cell Culture (RAW264.7, HEK293, primary macrophages) Treatment Compound Treatment (this compound: 10-30 μM BAY 11-7082: 5-15 μM) Cell_culture->Treatment Analysis Downstream Analysis Treatment->Analysis Reporter Reporter Assays (Luciferase, ELISA) Analysis->Reporter WB Western Blot (IκBα, p65, caspase-1) Analysis->WB FACS Flow Cytometry (Annexin V, cell size) Analysis->FACS Results Data Interpretation (IC50, mechanism) Reporter->Results WB->Results FACS->Results

Figure 2: Experimental Workflow for Comparative Studies. Standardized methodology for evaluating NF-κB inhibition and downstream effects using complementary analytical approaches.

Specialized Methodologies for Specific Applications
  • Eryptosis Measurement in Erythrocytes: Fresh erythrocytes are incubated with compounds (1-50 μM) for 24-48 hours [6] [8]. Phosphatidylserine exposure is quantified by annexin V-FITC binding using flow cytometry. Cell shrinkage is assessed by decreased forward scatter, and intracellular Ca2+ is measured using Fluo3 fluorescence.

  • Inflammasome Activation Assays: Macrophages are primed with LPS (500 ng/ml) for 3 hours followed by treatment with compounds before NLRP3 activation with ATP [2]. Caspase-1 activation is assessed by immunoblotting of culture supernatants, and IL-1β secretion is measured by ELISA.

  • T-cell Differentiation Assays: Naïve CD4+ T cells are isolated and differentiated under Th17-polarizing conditions with TGF-β and IL-6 [5]. Compounds are added at initiation, and Th17 differentiation is assessed after 3-5 days by intracellular staining for IL-17A and flow cytometry.

Pharmacological Profiles and Research Applications

Comparative Pharmacological Properties
  • Potency and Selectivity: BAY 11-7082 generally demonstrates greater potency in cellular models, with effective concentrations typically in the 5-15 μM range compared to 10-30 μM for this compound [6] [4]. However, this compound may offer greater target specificity for IKKβ, while BAY 11-7082 exhibits broader polypharmacology [4] [2].

  • Research Applications: this compound is particularly suitable for studies requiring specific NF-κB pathway inhibition without broad kinase effects, or for investigations of epigenetic modulation in cancer models [1] [5]. BAY 11-7082 is preferred when simultaneous inhibition of multiple inflammatory pathways is desired, or for studies of NLRP3 inflammasome specificity [4] [2].

  • Therapeutic Development Potential: Both compounds face challenges for direct clinical development due to pharmacokinetic limitations and potential off-target effects. However, they serve as valuable lead compounds for derivative development, with this compound analogs showing promise for leukemia treatment and vinyl sulfone derivatives being explored for inflammasome-targeted therapies [2] [5].

Conclusion and Research Recommendations

This compound and BAY 11-7082 represent distinct classes of NF-κB pathway inhibitors with complementary research applications. This compound offers more specific IKKβ targeting with additional effects on epigenetic regulation, making it ideal for precise NF-κB pathway dissection and hematological malignancy models. BAY 11-7082 provides broader anti-inflammatory activity through simultaneous inhibition of multiple signaling nodes, advantageous for complex inflammatory conditions and RAS-driven solid tumors.

For researchers selecting between these compounds, the decision should be guided by specific experimental needs:

  • Choose This compound for: Specific IKKβ inhibition, Th17 differentiation studies, epigenetic effects, or hematological cancer models.
  • Choose BAY 11-7082 for: Broad-spectrum inflammatory pathway inhibition, NLRP3 inflammasome studies, RAS-mutant solid tumors, or when multi-target effects are desirable.

References

Parthenolide's Mechanisms of Action: A Murine Model Perspective

Author: Smolecule Technical Support Team. Date: February 2026

Extensive research in murine (mouse and rat) models has identified several key molecular pathways through which parthenolide exerts its anti-inflammatory and anti-cancer effects. The table below summarizes these primary mechanisms.

Mechanism of Action Biological Effect Experimental Context (Model) Key Findings / Signaling Pathways
NF-κB Pathway Inhibition [1] [2] [3] Blocks expression of pro-inflammatory genes and promotes cell death in cancer cells. Cancer cell lines, Asthma, Autoimmune Neuritis (EAN) Directly inhibits IKK complex; prevents NF-κB nuclear translocation [1]. Reduces airway inflammation in asthmatic mice [2].
JAK/STAT Pathway Modulation [1] [4] Reduces inflammation and induces cancer cell death. Traumatic Brain Injury (TBI), Cancer cell lines Suppresses STAT3 phosphorylation; reduces pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) in microglia [4]. Sensitizes cancer cells to apoptosis [1].
HIPPO Pathway Activation [5] Improves metabolic function, reduces fibrosis and oxidative stress. Metabolic Dysfunction-Associated Fatty Liver Disease (MAFLD) Activates HIPPO signaling; improves lipid metabolism, reduces liver fibrosis and oxidative stress [5].
Inflammasome Inhibition [3] [4] Limits activation of potent inflammatory responses. Autoimmune Neuritis (EAN), Traumatic Brain Injury (TBI) Directly inhibits caspase-1; suppresses NLRP3 inflammasome activation [3] [4].
Th17 Cell Suppression [6] Alleviates autoimmune symptoms. Experimental Autoimmune Encephalomyelitis (EAE) model of MS Inhibits differentiation of naïve CD4+ T cells into pro-inflammatory Th17 cells; suppresses NF-κB/RORγt pathway [6].

The following diagram synthesizes findings from multiple studies to illustrate the primary signaling pathways targeted by this compound in murine models and their subsequent biological effects.

G PTL This compound (PTL) NFkB NF-κB Pathway Inhibition PTL->NFkB  Inhibits STAT JAK/STAT3 Inhibition PTL->STAT  Inhibits Hippo HIPPO Pathway Activation PTL->Hippo  Activates Inflamm Inflammasome Inhibition PTL->Inflamm  Inhibits Th17 Th17 Cell Differentiation Inhibition PTL->Th17  Inhibits AntiInflam Reduced Inflammation (↓ TNF-α, IL-6, IL-1β) NFkB->AntiInflam Apoptosis Induced Cancer Cell Apoptosis NFkB->Apoptosis STAT->AntiInflam STAT->Apoptosis Metabolic Improved Lipid Metabolism Reduced Fibrosis/Oxidative Stress Hippo->Metabolic Inflamm->AntiInflam NeuroProt Neuroprotection (Alleviated EAE, EAN symptoms) Th17->NeuroProt AntiInflam->NeuroProt

Experimental Data from Key Murine Studies

The table below provides specific experimental details from selected studies to illustrate how the mechanisms above are demonstrated in the laboratory.

Condition / Model Species & Strain This compound Dose & Route Key Experimental Outcomes Reference
MAFLD (High-fat diet model) Mice (C57BL/6) 2, 4, 6 mg/kg; Intraperitoneal (3x/week) ↓ Liver weight, ALT, AST, triglycerides; ↓ Steatosis & fibrosis; Effects blocked by HIPPO inhibitor [5]. [5]
EAE (MS model) Mice (C57BL/6) 10 mg/kg; Intraperitoneal (3x/week) Alleviated clinical symptoms; ↓ CNS inflammation & demyelination; ↓ Th17 cell differentiation [6]. [6]
EAN (GBS model) Rats (Lewis) 5 mg/kg; Intraperitoneal (Daily) Reduced clinical severity of neuritis; ↓ Antigen-specific T-cell proliferation; ↓ Th1/Th17 cytokines [3]. [3]
Traumatic Brain Injury Mice (C57BL/6) 5 mg/kg; Intraperitoneal (Daily) Improved neurological function; ↓ Microglial activation & neuroinflammation; ↓ STAT3/NF-κB activation [4]. [4]
Asthma (Ovalbumin model) Mice (BALB/c) 1 mg/kg; Intraperitoneal (During challenge) Reduced airway remodeling; ↓ Basal membrane thickness, goblet & mast cells [2]. [2]

A Critical Consideration: Species Differences in Preclinical Research

While this compound data relies heavily on murine models, a critical finding from recent immunology research highlights the importance of your query about species differences.

A January 2025 study revealed that PD-1, a major cancer immunotherapy target, functions significantly differently in mice and humans [7] [8]. The study found:

  • Human PD-1 is a stronger inhibitory receptor than mouse PD-1 due to more efficient recruitment of downstream signaling molecules [7].
  • A key structural motif is absent in rodent PD-1, making it "uniquely weaker" [7].
  • Replacing mouse PD-1 with the human version disrupted T cells' ability to fight tumors in a mouse model, suggesting that drugs tested solely in standard mouse models may not fully predict human response [7].

This underscores a vital point for drug development: while the tables above show this compound is effective in mice, its interaction with human-specific targets may differ. The lack of direct human-mouse comparison data for this compound is a significant gap in the current literature.

How to Proceed with Your Research

Given the current state of knowledge, here are suggested paths for your objective comparison:

  • Acknowledge the Data Structure: Your guide can clearly state that robust efficacy is demonstrated in murine models, with well-defined mechanisms, but clinical human data is lacking.
  • Incorporate the Translational Caveat: Use the PD-1 example to discuss the general challenge of murine-to-human translation, even in the absence of direct evidence for this compound.
  • Focus on Experimental Design: The provided tables on mechanisms and experimental protocols can serve researchers in designing their own comparative studies.

References

parthenolide structural analogs activity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Parthenolide and Key Structural Analogs

This compound (PTL) is a sesquiterpene lactone natural product, primarily isolated from the feverfew plant (Tanacetum parthenium). Its biological activity is largely attributed to the presence of two key electrophilic motifs: an α-methylene-γ-lactone ring and an epoxide group [1] [2]. These groups enable PTL to react with nucleophilic cysteine residues in target proteins, leading to covalent modification and modulation of their function [3].

The table below summarizes the core characteristics of PTL and its most significant analogs.

Compound Name Core Structural Features Key Biological Activities & Notes
This compound (PTL) [1] [2] Native structure with α-methylene-γ-lactone and epoxide. Broad-spectrum activity; original compound with poor solubility and bioavailability.
DMAPT (Dimethylaminothis compound) [1] [4] PTL with a dimethylamino group added to the lactone ring. A water-soluble prodrug of PTL; solubility >1000x greater than PTL; shows enhanced bioavailability and efficacy in cancer models [1].
Micheliolide (MCL) [4] A PTL-derived guaianolide with a lactone ring but greater stability. More stable than PTL under acidic/basic conditions; retains anti-inflammatory and anticancer activities.
DMAMCL (Dimethylaminomicheliolide) [4] A prodrug of MCL with a dimethylamino group. Improved stability and lower toxicity than PTL; slowly releases MCL in vivo; can cross the blood-brain barrier.
PTL-Chalcone Hybrids (e.g., 10d) [5] Chemical hybrid combining PTL and a chalcone moiety. Designed to target multiple pathways; compound 10d showed anti-proliferative activity ~41x stronger than PTL in lung cancer cells [5].
C-7 Hydroxycarbamate/Urea Analogs [3] PTL modified at the C-7 position via acylnitroso-ene reaction. Preserves the Michael acceptor motif; increases polarity and solubility; showed selective activity against Mycobacterium tuberculosis.

Quantitative Activity Comparison

The following table consolidates key experimental data for these compounds from recent studies, providing a direct comparison of their potency.

Compound Experimental Model / Assay Key Metric & Result Citation
This compound (PTL) M. tuberculosis H37Rv (virulent strain) MIC90: 16 µg/mL [3]
Lung Adenocarcinoma (H1975 cells) IC50: ~10 µM (used as treatment concentration) [6]
Non-Small Cell Lung Cancer (NSCLC) cell lines Anti-proliferative activity (parent compound for comparison) [5]
PTL-Chalcone Hybrid (10d) Non-Small Cell Lung Cancer (NSCLC) cell lines Anti-proliferative activity ~40.9x stronger than PTL [5]
C-7 Hydroxycarbamate Analogs M. tuberculosis H37Rv Several analogs showed improved activity over PTL (exact MIC values in source) [3]
Staphylococcus aureus Selective analogs showed potent activity (exact MIC values in source) [3]

Detailed Experimental Protocols

To ensure reproducibility, here are the methodologies from key studies cited in this guide.

  • Synthesis of C-7 Hydroxycarbamate/Urea Analogs [3]:

    • Procedure: Commercially available this compound undergoes an acylnitroso-ene reaction with hydroxylamine-functionalized building blocks (hydroxyureas or hydroxycarbamates).
    • Key Step: The hydroxylamine compound is oxidized in situ to a reactive nitroso derivative using oxygen (O₂) as the oxidant in a catalytic system of CuCl (0.05 eq.) and pyridine (0.125 eq.) in THF solvent.
    • Outcome: This method is regioselective and stereoselective, producing analogs where the Michael acceptor motif is preserved.
  • Anti-Proliferation Assay (Lung Cancer) [5]:

    • Cell Lines: Human non-small cell lung cancer (NSCLC) cell lines.
    • Procedure: Cells are treated with various concentrations of the test compounds (e.g., PTL-chalcone hybrids). After a specified incubation period, cell viability is measured using standard assays (e.g., MTT or CCK-8) to determine the half-maximal inhibitory concentration (IC₅₀).
  • Antimycobacterial Activity Assay [3]:

    • Organism: Virulent Mycobacterium tuberculosis H37Rv strain.
    • Assay: The Resazurin Microtiter Assay (REMA) is used.
    • Procedure: Compounds are dissolved in DMSO and tested across a range of concentrations (e.g., 300 µM to 2.3 µM). After 7 days of incubation, resazurin is added. A color change from blue to pink indicates bacterial metabolic activity. The MIC90 is defined as the minimum concentration that inhibits 90% of bacterial growth compared to the negative control.

Signaling Pathways and Mechanisms of Action

The anti-cancer effects of this compound and its analogs are mediated through the modulation of multiple critical signaling pathways in cancer cells. The diagram below illustrates the key mechanistic targets.

architecture cluster_pathways Key Targeted Pathways cluster_effects Biological Outcomes PTL This compound (PTL) & Analogs NFkB NF-κB Pathway Inhibition PTL->NFkB  Inhibits IKK STAT3 STAT3 Pathway Inhibition PTL->STAT3  Blocks phosphorylation ROS Induction of ROS PTL->ROS  Depletes glutathione p53 p53 Activation PTL->p53  Promotes phosphorylation JAK JAK/STAT Inhibition PTL->JAK AntiInflam Anti-inflammatory Effects NFkB->AntiInflam AntiCancer Anti-cancer Effects STAT3->AntiCancer Apoptosis Apoptosis Induction ROS->Apoptosis p53->Apoptosis JAK->AntiCancer CSCs Targets Cancer Stem Cells (CSCs) Apoptosis->CSCs

Key Insights for Research and Development

  • Strategies for Improving Drugability: The primary focus in developing PTL analogs has been to address its poor water solubility and low oral bioavailability [1] [4]. This has been achieved through two main approaches: creating water-soluble prodrugs (e.g., DMAPT, DMAMCL) and synthesizing hybrid molecules to enhance potency and multi-target action [5].
  • The Multi-Target Advantage: Unlike many targeted therapies, this compound and its advanced analogs exert effects on multiple fronts simultaneously—inducing oxidative stress (ROS), inhibiting pro-survival transcription factors (NF-κB, STAT3), and activating tumor suppressor pathways (p53). This polypharmacology can help overcome drug resistance, a common challenge in cancer therapy [2].
  • Beyond Oncology: While promising in cancer, the biological activity of these compounds is broad. Recent research highlights their potential in targeting gram-positive bacteria and Mycobacterium tuberculosis, opening avenues for infectious disease therapeutic development [3].

References

parthenolide mechanism validation knockout models

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Evidence from Knockout Models

The following table consolidates findings from studies that used knockout models to validate parthenolide's anti-inflammatory mechanism of action.

Disease Model Target Pathway/Component Key Experimental Findings Biological Outcome
Cystic Fibrosis (CF) [1] IκB Kinase (IKK) / NF-κB Inhibited IKK activity, prevented IκBα degradation, and reduced NF-κB translocation [1]. ↓ IL-8 secretion in human bronchial cell lines; ↓ PMN influx and cytokine production in CFTR-KO mouse lungs [1].
Experimental Autoimmune Encephalomyelitis (EAE) [2] NF-κB / RORγt in Th17 cells Inhibited NF-κB signaling and reduced expression of key transcription factor RORγt [2]. Alleviated clinical symptoms, reduced CNS inflammation and demyelination, suppressed pathogenic Th17 cell differentiation [2].

Detailed Experimental Protocols

Here is a summary of the methodologies used in the key studies cited above.

In Vivo Model of Cystic Fibrosis [1]
  • Animal Model: "Gut-corrected" CF transmembrane conductance regulator knockout (CFTR-KO) mice and wild-type controls.
  • Treatment: Mice were pretreated with this compound (3 μg/g of body weight) or vehicle (DMSO) via intraperitoneal injection one hour before challenge.
  • Challenge: Mice were challenged via intratracheal instillation of E. coli LPS (25 ng) to induce lung inflammation.
  • Outcome Measurement: Bronchoalveolar lavage (BAL) was performed at 3, 6, and 8 hours post-challenge. Researchers measured polymorphonuclear leukocyte (PMN) influx, cytokine levels, IκBα degradation, and NF-κB activation.
In Vivo Model of Experimental Autoimmune Encephalomyelitis (EAE) [2]
  • Animal Model: C57BL/6 female adult mice (6-8 weeks old).
  • EAE Induction: Mice were immunized by subcutaneous injection of myelin oligodendrocyte glycoprotein (MOG)³⁵⁻⁵⁵ peptide emulsified in Complete Freund's Adjuvant, followed by pertussis toxin injections.
  • Treatment: this compound (10 mg/kg) or DMSO vehicle was administered via intraperitoneal injection three times per week, either from day 1 post-induction or after the onset of clinical symptoms.
  • Clinical Scoring: Disease severity was assessed daily using a standardized scale (0: no symptoms, 5: death).
  • Outcome Measurement: Histological analysis of spinal cord inflammation (H&E staining) and demyelination (Luxol fast blue staining). Immune cell infiltration and Th17 population in the central nervous system and peripheral tissues were analyzed by flow cytometry.

This compound's Core Anti-inflammatory Mechanism

The following diagram illustrates the primary NF-κB inhibition pathway of this compound, as validated in these studies, integrating its roles in both the cystic fibrosis and EAE models.

G LPS Inflammatory Stimuli (LPS, TNF-α, IL-1β) IKK IκB Kinase (IKK) Complex LPS->IKK Activates TCR T-cell Receptor (TCR) Stimulation TCR->IKK Activates IKB_Stable IκBα remains stable and bound to NF-κB IKK->IKB_Stable Phosphorylates IκBα (for degradation) PTL This compound (PTL) PTL->IKK Inhibits NFKB_Inactive NF-κB retained in cytoplasm IKB_Stable->NFKB_Inactive NoTranslocation No NF-κB nuclear translocation NFKB_Inactive->NoTranslocation ReducedInflammation Reduced Inflammatory Response NoTranslocation->ReducedInflammation Sub_Consequence1 ↓ Pro-inflammatory cytokines (IL-8, TNF-α, IL-6) ReducedInflammation->Sub_Consequence1 Sub_Consequence2 ↓ Th17 cell differentiation ReducedInflammation->Sub_Consequence2 Sub_Consequence3 ↓ RORγt expression ReducedInflammation->Sub_Consequence3 Context_CF Context: Cystic Fibrosis Context_EAE Context: EAE (Multiple Sclerosis)

Diagram Title: this compound Inhibits NF-κB Pathway in Inflammatory and Autoimmune Models

Research Implications and Future Directions

The validation of this compound's mechanism in knockout models solidifies IKK/NF-κB signaling as a promising target for anti-inflammatory therapy. However, several challenges and future research directions remain:

  • Addressing Pharmaceutical Limitations: this compound itself faces challenges like poor solubility and low bioavailability [3]. Research is actively developing more stable and potent derivatives, such as Micheliolide (MCL) and the prodrug Dimethylaminomicheliolide (DMAMCL), which shows improved stability and ability to cross the blood-brain barrier [3].
  • Expanding Therapeutic Applications: The success in EAE models suggests potential for treating other Th17-driven autoimmune diseases [2]. Furthermore, this compound's role as a cancer stem cell inhibitor [3] opens avenues for its use in oncology, though achieving selectivity for cancerous over normal cells remains a key hurdle.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.3

Hydrogen Bond Acceptor Count

3

Exact Mass

248.14124450 Da

Monoisotopic Mass

248.14124450 Da

Heavy Atom Count

18

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2RDB26I5ZB

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (50%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H341 (100%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Anti-Inflammatory Agents, Non-Steroidal

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

20554-84-1

Wikipedia

Parthenolide

Dates

Last modified: 08-15-2023
1: Arıkan-Ayyıldız Z, Karaman M, Özbal S, Bağrıyanık A, Yilmaz O, Karaman Ö, Uzuner N. Efficacy of parthenolide on lung histopathology in a murine model of asthma. Allergol Immunopathol (Madr). 2017 Jan - Feb;45(1):63-68. doi: 10.1016/j.aller.2016.06.005. PubMed PMID: 27717727.
2: Jeyamohan S, Moorthy RK, Kannan MK, Arockiam AJ. Parthenolide induces apoptosis and autophagy through the suppression of PI3K/Akt signaling pathway in cervical cancer. Biotechnol Lett. 2016 Aug;38(8):1251-60. doi: 10.1007/s10529-016-2102-7. PubMed PMID: 27099069.
3: Hartman ML, Talar B, Sztiller-Sikorska M, Nejc D, Czyz M. Parthenolide induces MITF-M downregulation and senescence in patient-derived MITF-M(high) melanoma cell populations. Oncotarget. 2016 Feb 23;7(8):9026-40. doi: 10.18632/oncotarget.7030. PubMed PMID: 26824319; PubMed Central PMCID: PMC4891023.
4: Majdi M, Abdollahi MR, Maroufi A. Parthenolide accumulation and expression of genes related to parthenolide biosynthesis affected by exogenous application of methyl jasmonate and salicylic acid in Tanacetum parthenium. Plant Cell Rep. 2015 Nov;34(11):1909-18. doi: 10.1007/s00299-015-1837-2. PubMed PMID: 26183953.
5: Tsai TY, Lou SL, Cheng KS, Wong KL, Wang ML, Su TH, Chan P, Leung YM. Repressed Ca(2+) clearance in parthenolide-treated murine brain bEND.3 endothelial cells. Eur J Pharmacol. 2015 Dec 15;769:280-6. doi: 10.1016/j.ejphar.2015.11.031. PubMed PMID: 26607466.
6: Liu W, Wang X, Sun J, Yang Y, Li W, Song J. Parthenolide suppresses pancreatic cell growth by autophagy-mediated apoptosis. Onco Targets Ther. 2017 Jan 23;10:453-461. doi: 10.2147/OTT.S117250. PubMed PMID: 28176967; PubMed Central PMCID: PMC5271392.
7: Zhao AQ, Zhao JH, Zhang SQ, Pan YY, Huo XL. Determination of parthenolide in rat plasma by UPLC-MS/MS and its application to a pharmacokinetic study. J Pharm Biomed Anal. 2016 Feb 5;119:99-103. doi: 10.1016/j.jpba.2015.11.039. PubMed PMID: 26678176.
8: Taleghani A, Nasseri MA, Iranshahi M. Synthesis of dual-action parthenolide prodrugs as potent anticancer agents. Bioorg Chem. 2017 Feb 1. pii: S0045-2068(16)30350-9. doi: 10.1016/j.bioorg.2017.01.020. [Epub ahead of print] PubMed PMID: 28215600.
9: Yang C, Yang QO, Kong QJ, Yuan W, Ou Yang YP. Parthenolide Induces Reactive Oxygen Species-Mediated Autophagic Cell Death in Human Osteosarcoma Cells. Cell Physiol Biochem. 2016;40(1-2):146-154. PubMed PMID: 27855364.
10: Jang YJ, Back MJ, Fu Z, Lee JH, Won JH, Ha HC, Lee HK, Jang JM, Choi JM, Kim DK. Protective effect of sesquiterpene lactone parthenolide on LPS-induced acute lung injury. Arch Pharm Res. 2016 Dec;39(12):1716-1725. doi: 10.1007/s12272-016-0716-x. PubMed PMID: 27757770.
11: Wang D, Wang H, Fu S, Cheng X, Yang F, Zhang Q, Li Y, Xue Z, Zhang L, Huang W, Yang L, Na D, Da Y, Kong Y, Zhang R. Parthenolide ameliorates Concanavalin A-induced acute hepatitis in mice and modulates the macrophages to an anti-inflammatory state. Int Immunopharmacol. 2016 Sep;38:132-8. doi: 10.1016/j.intimp.2016.05.024. PubMed PMID: 27270078.
12: Mahajan VK, Sharma V, Gupta M, Chauhan PS, Mehta KS, Garg S. Parthenium dermatitis: is parthenolide an effective choice for patch testing? Contact Dermatitis. 2014 Jun;70(6):340-3. doi: 10.1111/cod.12194. PubMed PMID: 24617958.
13: Liu Q, Manzano D, Tanić N, Pesic M, Bankovic J, Pateraki I, Ricard L, Ferrer A, de Vos R, van de Krol S, Bouwmeester H. Elucidation and in planta reconstitution of the parthenolide biosynthetic pathway. Metab Eng. 2014 May;23:145-53. doi: 10.1016/j.ymben.2014.03.005. PubMed PMID: 24704560.
14: Lu C, Wang W, Jia Y, Liu X, Tong Z, Li B. Inhibition of AMPK/autophagy potentiates parthenolide-induced apoptosis in human breast cancer cells. J Cell Biochem. 2014 Aug;115(8):1458-66. doi: 10.1002/jcb.24808. PubMed PMID: 24619908.
15: Al-Fatlawi AA, Al-Fatlawi AA, Irshad M, Rahisuddin, Ahmad A. Effect of parthenolide on growth and apoptosis regulatory genes of human cancer cell lines. Pharm Biol. 2015 Jan;53(1):104-9. doi: 10.3109/13880209.2014.911919. PubMed PMID: 25289524.
16: de Carvalho LS, Fontes LB, Gazolla MC, Dias DD, Juliano MA, Macedo GC, Otávio do Amaral Corrêa J, Da Silva Filho AA. Parthenolide Modulates Immune Response in Cells from C57BL/6 Mice Induced with Experimental Autoimmune Encephalomyelitis. Planta Med. 2016 Dec 20. doi: 10.1055/s-0042-122783. [Epub ahead of print] PubMed PMID: 27997959.
17: Nam YJ, Lee DH, Lee MS, Lee CS. Sesquiterpene lactone parthenolide attenuates production of inflammatory mediators by suppressing the Toll-like receptor-4-mediated activation of the Akt, mTOR, and NF-κB pathways. Naunyn Schmiedebergs Arch Pharmacol. 2015 Sep;388(9):921-30. doi: 10.1007/s00210-015-1132-3. PubMed PMID: 25971793.
18: Farzadfar S, Zarinkamar F, Behmanesh M, Hojati M. Magnesium and manganese interactively modulate parthenolide accumulation and the antioxidant defense system in the leaves of Tanacetum parthenium. J Plant Physiol. 2016 Sep 1;202:10-20. doi: 10.1016/j.jplph.2016.06.017. PubMed PMID: 27450490.
19: Materazzi S, Benemei S, Fusi C, Gualdani R, De Siena G, Vastani N, Andersson DA, Trevisan G, Moncelli MR, Wei X, Dussor G, Pollastro F, Patacchini R, Appendino G, Geppetti P, Nassini R. Parthenolide inhibits nociception and neurogenic vasodilatation in the trigeminovascular system by targeting the TRPA1 channel. Pain. 2013 Dec;154(12):2750-8. doi: 10.1016/j.pain.2013.08.002. PubMed PMID: 23933184; PubMed Central PMCID: PMC3843982.
20: Carlisi D, D'Anneo A, Martinez R, Emanuele S, Buttitta G, Di Fiore R, Vento R, Tesoriere G, Lauricella M. The oxygen radicals involved in the toxicity induced by parthenolide in MDA-MB-231 cells. Oncol Rep. 2014 Jul;32(1):167-72. doi: 10.3892/or.2014.3212. PubMed PMID: 24859613.

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